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Foundational

Elucidating the In Vitro Mechanism of Action of N-(4-methylbenzyl)-4-phenylbutanamide: A Technical Guide for Target Validation

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the landscape of early...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, high-throughput screening (HTS) frequently identifies structurally distinct small molecules with multi-target potential. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4), hereafter referred to as N4MB-4PBA , is a synthetic amide characterized by a flexible 4-phenylbutanamide core linked to a 4-methylbenzyl moiety[1].

Biochemical screening campaigns have flagged this chemotype as a putative inhibitor of two distinct enzyme classes: Furin (a proprotein convertase) and Fatty Acid-CoA Ligase (e.g., ACSL4) [2]. The hydrophobic nature of both the phenyl tail and the methylbenzyl head group suggests a mechanism of action (MoA) driven by insertion into deep, lipophilic binding pockets—either competing with multibasic peptide substrates in Furin or disrupting the lipid-binding domain of CoA ligases.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic HTS hit-identification. This guide details the rigorous, self-validating in vitro workflows required to confirm the precise kinetic mechanism of N4MB-4PBA, ensuring that researchers can confidently differentiate true pharmacological inhibition from assay interference (e.g., aggregation or autofluorescence).

In Vitro Mechanism of Action (MoA) Profiling

To establish a robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) foundation, all experimental choices must be driven by causality. We do not merely run assays; we design them to answer specific kinetic questions.

Furin Inhibition: Real-Time FRET Kinetics

Furin is a calcium-dependent serine endoprotease that cleaves latent proproteins at multibasic motifs (Arg-X-Lys/Arg-Arg)[3]. To determine if N4MB-4PBA acts as a competitive active-site inhibitor or an allosteric modulator, we utilize a Förster Resonance Energy Transfer (FRET) biosensor assay.

  • The Causality: Unlike end-point assays, FRET allows for the continuous monitoring of the initial velocity ( V0​ ) of substrate cleavage. By using a biosensor where Enhanced Cyan Fluorescent Protein (ECFP) and Yellow Fluorescent Protein (YPet) are linked by a Furin-specific cleavage sequence (e.g., SNSRKKR↓STSAGP), we can detect femtomolar levels of enzyme activity[3]. A decrease in the FRET ratio indicates inhibition.

Fatty Acid-CoA Ligase (ACSL4) Inhibition: ATP-Depletion

ACSL4 catalyzes the esterification of long-chain fatty acids (like arachidonic acid) into acyl-CoA, a process that consumes ATP[4].

  • The Causality: Because N4MB-4PBA is highly lipophilic, it may act as a competitive inhibitor against the fatty acid substrate. We measure this via a luminescence-based ATP-depletion assay or an isotope-labeled tracking assay[5]. If N4MB-4PBA inhibits ACSL4, ATP consumption will halt, resulting in a sustained high luminescent signal relative to the vehicle control.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Small molecules often yield false positives in functional assays. Surface Plasmon Resonance (SPR) is strictly required as an orthogonal, label-free biophysical validation step[6].

  • The Causality: SPR measures the real-time change in the refractive index at a sensor surface as the small molecule binds to the immobilized target protein[7]. This provides the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). It definitively proves direct target engagement, independent of enzymatic activity[8].

Visualizing the Validation Workflow

Workflow Start N-(4-methylbenzyl)- 4-phenylbutanamide Furin Furin Profiling (Real-Time FRET) Start->Furin ACSL4 ACSL4 Profiling (ATP-Depletion) Start->ACSL4 SPR Biophysical Validation (SPR Kinetics) Furin->SPR ACSL4->SPR MoA Mechanism of Action Elucidated SPR->MoA

In Vitro MoA Elucidation Workflow for N4MB-4PBA

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating necessary controls to ensure data integrity.

Protocol A: Fluorogenic Furin Cleavage Assay (Steady-State Kinetics)

Objective: Determine the IC50​ and mechanism of inhibition ( Ki​ ) of N4MB-4PBA against recombinant human Furin.

  • Reagent Preparation: Prepare Assay Buffer (100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% Brij-35 to prevent compound aggregation)[3].

  • Compound Titration: Serially dilute N4MB-4PBA in 100% DMSO. Transfer to a 96-well black microplate to achieve a final concentration range of 0.1 nM to 100 µM (final DMSO concentration must be strictly ≤1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 10 fmol of purified recombinant Furin to the compound wells.

    • Self-Validation Step: Include a positive control inhibitor (e.g., decanoyl-RVKR-cmk) and a no-enzyme negative control to establish the assay window and baseline drift[3].

  • Incubation: Pre-incubate the enzyme-inhibitor complex for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Initiation: Add 100 pmol of the ECFP-YPet FRET biosensor (or Boc-RVRR-AMC substrate) to initiate the reaction[3].

  • Kinetic Readout: Immediately monitor fluorescence on a microplate reader (for FRET: λex​ = 437 nm, λem​ = 476 nm / 526 nm) continuously for 60 minutes.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration using a four-parameter logistic (4PL) regression to calculate the IC50​ .

Protocol B: SPR Small-Molecule Binding Kinetics

Objective: Quantify the direct binding affinity ( KD​ ) of N4MB-4PBA to the target enzyme.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry[6].

  • Ligand Immobilization: Immobilize the target protein (e.g., Furin or ACSL4) in 10 mM sodium acetate (pH scouted to 1 unit below the protein's pI) to a target density of 3000–5000 Resonance Units (RU) to ensure sufficient signal for small molecule detection[7].

    • Self-Validation Step: Leave Flow Cell 1 (FC1) blank (activated and deactivated with ethanolamine) to serve as an in-line reference for bulk refractive index subtraction[6].

  • Solvent Correction: Because N4MB-4PBA requires DMSO for solubility, prepare a 0.5% to 1.5% DMSO calibration curve in running buffer to correct for bulk solvent effects.

  • Analyte Injection: Inject N4MB-4PBA in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated IC50​ ) at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Regeneration: If the compound does not fully dissociate during the dissociation phase, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Kinetic Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ and koff​ [8].

Putative Signaling & Inhibition Pathway

If N4MB-4PBA is confirmed as a Furin inhibitor, it will block the downstream activation of various pathogenic or oncogenic proproteins.

Pathway Proprotein Latent Proprotein (e.g., PA83 or Viral S) Cleavage Proteolytic Cleavage (Blocked) Proprotein->Cleavage Furin Active Furin (Convertase) Furin->Cleavage Catalyzes Inhibitor N4MB-4PBA (Inhibitor) Inhibitor->Furin Binds Active Site Active Active Protein (Pathogenic State) Cleavage->Active Prevented

Putative Mechanism of Furin Inhibition by N4MB-4PBA

Data Presentation: Quantitative MoA Metrics

To facilitate easy comparison during lead optimization, all quantitative data derived from the above protocols should be summarized in a standardized matrix. Below is a framework containing representative/expected metrics for a validated small-molecule hit of this class.

Target EnzymeAssay MethodologyKinetic ParameterExpected Range for Validated HitBiological Interpretation
Furin FRET Biosensor Assay IC50​ 0.5 µM – 10 µMPotency of functional enzymatic inhibition.
Furin FRET Biosensor AssayHill Slope ( nH​ )0.8 – 1.2Confirms 1:1 stoichiometric binding (avoids aggregation artifacts).
ACSL4 ATP-Depletion Luminescence IC50​ 1.0 µM – 15 µMPotency of lipid-ligation blockade.
Furin/ACSL4 SPR (Biacore / P-EIM) KD​ (Affinity)0.1 µM – 5.0 µMDirect biophysical target engagement.
Furin/ACSL4 SPR (Biacore / P-EIM)Residence Time ( τ )> 10 minutes 1/koff​ ; indicates prolonged duration of target occupancy.

Note: Discrepancies between functional IC50​ and biophysical KD​ often highlight allosteric mechanisms or substrate-competitive dynamics that require further crystallographic validation.

References

  • Chemsrc. "N-(4-methylbenzyl)-4-phenylbutanamide | CAS#:503563-90-4.
  • PLOS One. "A Femtomol Range FRET Biosensor Reports Exceedingly Low Levels of Cell Surface Furin: Implications for the Processing of Anthrax Protective Antigen." PLOS One Research Journals.
  • Analytical Chemistry. "Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Springer Nature. "Characterization of Small Molecule–Protein Interactions Using SPR Method." Springer Protocols.
  • DukeSpace. "Understanding and Targeting Fatty Acid-CoA Ligase ACSL4 in Advanced Human Prostate Cancer.
  • IMR Press. "Functional and Mechanistic Insights into the Fatty-Acid CoA Ligase FadK in Escherichia coli." Frontiers in Microbiology / IMR Press.

Sources

Exploratory

Structural and Physicochemical Profiling of N-(4-methylbenzyl)-4-phenylbutanamide: A Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the identification of versatile, lipophilic building blocks is paramount for developing targeted therapeutics. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of versatile, lipophilic building blocks is paramount for developing targeted therapeutics. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) represents a highly privileged chemical scaffold[1]. Characterized by its dual aromatic systems bridged by a flexible aliphatic chain and a rigid amide bond, this compound serves as a critical intermediate and screening library candidate. As a Senior Application Scientist, I have structured this whitepaper to dissect its molecular topology, detail a self-validating synthetic protocol, and contextualize its utility across multiple pharmacological domains, from epigenetic modulation to neuroprotection.

Molecular Topology & Physicochemical Profiling

The structural framework of N-(4-methylbenzyl)-4-phenylbutanamide (SMILES: Cc1ccc(CNC(=O)CCCc2ccccc2)cc1) is defined by a central amide linkage connecting a 4-phenylbutanoyl moiety to a 4-methylbenzylamine group[1]. The amide bond exists predominantly in the trans (Z) configuration due to steric repulsion, providing a predictable, rigid vector for receptor binding, while the propyl chain allows the terminal phenyl ring to sample multiple conformational spaces within a target's hydrophobic pocket.

To predict its behavior in biological systems, we must analyze its physicochemical properties. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an excellent candidate for central nervous system (CNS) applications.

Table 1: Physicochemical Properties & ADME Predictability
PropertyValueCausality / Implication in Drug Design
Molecular Weight 267.37 g/mol Well below the 500 Da threshold, ensuring favorable oral bioavailability and passive diffusion kinetics[1].
Topological Polar Surface Area (TPSA) 29.1 ŲHighly lipophilic. A TPSA < 90 Ų is optimal for crossing the blood-brain barrier (BBB), critical for CNS targets.
LogP (Predicted) ~4.2Strong hydrophobic partitioning. Ideal for binding deep lipophilic pockets in enzymes like MAGL or HDAC6.
H-Bond Donors 1The single amide NH provides a highly directional hydrogen bonding vector for target engagement without excessive desolvation penalties.
H-Bond Acceptors 1The amide carbonyl oxygen acts as a discrete acceptor, minimizing non-specific aqueous solvation.
Rotatable Bonds 6Strikes an optimal balance between necessary conformational flexibility and the entropic penalty incurred upon target binding.

Synthetic Methodology & Causality

When synthesizing N-(4-methylbenzyl)-4-phenylbutanamide, the choice of coupling reagents dictates the purity and scalability of the workflow. While acid chloride generation (via SOCl₂) is rapid, it requires strict anhydrous conditions and generates corrosive HCl gas. In our laboratory experience, carbodiimide-mediated coupling provides a milder, highly robust alternative that tolerates diverse functional groups if this scaffold is to be derivatized.

Synthesis SM1 4-Phenylbutanoic Acid Act Activation (EDC·HCl / HOBt) SM1->Act SM2 4-Methylbenzylamine Prod N-(4-methylbenzyl)-4-phenylbutanamide SM2->Prod Int Active Ester Intermediate Act->Int Int->Prod + Amine Pur Workup & Purification (Liquid-Liquid Extraction) Prod->Pur

Synthetic workflow for N-(4-methylbenzyl)-4-phenylbutanamide via carbodiimide coupling.

Protocol: Self-Validating Carbodiimide Amide Coupling

Objective: High-yield synthesis of the target amide utilizing EDC·HCl and HOBt.

Causality of Reagent Selection:

  • EDC·HCl: A water-soluble carbodiimide. Unlike DCC, which produces an insoluble dicyclohexylurea byproduct that complicates purification, EDC generates a water-soluble urea that is easily removed during aqueous workup.

  • HOBt: Acts as a nucleophilic catalyst. It traps the transient O-acylisourea intermediate to form a stable, yet highly reactive, active ester. This prevents the formation of unreactive N-acylurea byproducts.

  • DIPEA: A sterically hindered, non-nucleophilic base that maintains the amine in its reactive, deprotonated state without competing for the electrophilic ester.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylbutanoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol) sequentially. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: TLC (Hexane/EtOAc 7:3) must indicate the complete consumption of the starting acid (UV active) and the appearance of a less polar active ester spot.

  • Amine Addition: Cool the vessel to 0 °C. Add 4-methylbenzylamine (1.1 eq, 11 mmol) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Confirm the product mass [M+H]⁺ = 268.2 m/z and ensure the disappearance of the active ester intermediate.

  • Causality-Driven Workup:

    • Wash the organic layer with 1M HCl (3 x 20 mL). Causality: Protonates and extracts unreacted 4-methylbenzylamine and DIPEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (3 x 20 mL). Causality: Deprotonates and removes unreacted 4-phenylbutanoic acid and HOBt.

    • Wash with brine (20 mL) to break emulsions and pre-dry the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from hot ethanol/water if necessary.

Pharmacological Context & Scaffold Utility

While N-(4-methylbenzyl)-4-phenylbutanamide itself is primarily a synthetic building block[1], the 4-phenylbutanamide scaffold is a highly privileged motif in contemporary pharmacology. Its optimal lipophilicity and vector geometry allow it to interact with critical enzymes and receptors across various disease states.

Pharmacology Scaffold 4-Phenylbutanamide Scaffold MAGL MAGL Inhibition Scaffold->MAGL HDAC6 HDAC6 Inhibition Scaffold->HDAC6 MAOB MAO-B / A2A Antagonism Scaffold->MAOB Endo Endocannabinoid Regulation MAGL->Endo Epi Epigenetic Modulation HDAC6->Epi Neuro Neuroprotection MAOB->Neuro

Pharmacological pathways targeted by 4-phenylbutanamide derivatives in drug discovery.

Key Therapeutic Applications of the Scaffold
  • Endocannabinoid System Regulation (MAGL Inhibition): Derivatives of 4-phenylbutanamide containing ortho-hydroxyanilide motifs have been identified as highly potent, reversible inhibitors of human Monoacylglycerol lipase (MAGL)[2]. By inhibiting MAGL, these compounds prevent the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), offering profound anti-inflammatory and antioxidant benefits without inducing cytotoxicity[2].

  • Epigenetic Modulation (HDAC6 Inhibition): Phenylbutyric acid and its amide derivatives (e.g., N-(4-chlorophenyl)-4-phenylbutanamide) act as potent, nanomolar inhibitors of Histone Deacetylase 6 (HDAC6)[3]. These derivatives display remarkable anti-proliferative activity against cervical cancer and leukemia cell lines, utilizing the phenylbutanamide chain to penetrate the narrow hydrophobic channel of the HDAC enzyme[3].

  • Neuroprotection (Dual A2A/MAO-B Targeting): In the pursuit of novel Parkinson's disease therapeutics, benzothiazinone-linked 4-phenylbutanamides have been engineered as first-in-class nonxanthine dual inhibitors[4]. These compounds simultaneously antagonize Adenosine A2A receptors and inhibit Monoamine Oxidase B (MAO-B), providing a synergistic neuroprotective effect[4].

  • Antimicrobial Potentiation: In infectious disease research, specific isomeric derivatives of 4-phenylbutanamides have been shown to act as powerful efflux pump inhibitors in Escherichia coli[5]. By blocking these bacterial pumps, the scaffold potentiates the efficacy of standard antibiotics like clarithromycin by up to 32-fold[5].

References

  • Molport Database. "N-[(4-methylphenyl)methyl]-4-phenylbutanamide | 503563-90-4". Molport.
  • National Institutes of Health (PubMed). "Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold". NIH.
  • ResearchGate. "Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells". ResearchGate.
  • National Institutes of Health (PMC). "Advances in the structural studies of antibiotic potentiators against Escherichia coli". NIH.
  • ChEMBL - EMBL-EBI. "Dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones. (CHEMBL2380255)". EMBL-EBI.

Sources

Foundational

Preclinical Toxicity Screening of N-(4-methylbenzyl)-4-phenylbutanamide: A Mechanistic Framework

Executive Summary & Rationale The advancement of novel small-molecule therapeutics requires rigorous, early-stage de-risking to prevent late-stage clinical attrition. N-(4-methylbenzyl)-4-phenylbutanamide is a highly lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The advancement of novel small-molecule therapeutics requires rigorous, early-stage de-risking to prevent late-stage clinical attrition. N-(4-methylbenzyl)-4-phenylbutanamide is a highly lipophilic amide derivative (estimated LogP ~4.5) with structural motifs that suggest potential central nervous system (CNS) penetration or anti-inflammatory activity. However, its specific structural features introduce distinct toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, mechanistic framework for the preliminary toxicity screening of this compound. This protocol aligns with the[1], establishing a self-validating testing cascade that bridges in silico predictions, in vitro cellular assays, and early in vivo acute toxicity models.

Structural Liability & Metabolic Profiling

Before initiating cellular assays, we must establish the causality behind our testing choices by analyzing the molecule's structural liabilities. The compound features an amide core flanked by a 4-methylbenzyl group and a 4-phenylbutanamide chain.

  • Benzylic Oxidation: The para-methyl group on the benzyl ring is highly susceptible to Phase I oxidation by hepatic Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). This can yield reactive benzylic alcohols or aldehydes, which may covalently bind to hepatic proteins, causing intrinsic hepatotoxicity.

  • Amidase Cleavage: The central amide bond is a target for hepatic amidases, potentially releasing 4-methylbenzylamine and 4-phenylbutanoic acid.

  • Lipophilicity: High lipophilicity increases the risk of off-target interactions, most notably the inhibition of the hERG potassium channel (a primary driver of cardiotoxicity).

MetabolicPathway Molecule N-(4-methylbenzyl)- 4-phenylbutanamide CYP CYP450 Oxidation (Hepatic) Molecule->CYP Phase I Amidase Amidase Hydrolysis Molecule->Amidase Cleavage Metabolite1 Benzylic Alcohol/ Aldehyde CYP->Metabolite1 Metabolite2 4-phenylbutanoic acid + 4-methylbenzylamine Amidase->Metabolite2 Tox1 Protein Adduction (Hepatotoxicity) Metabolite1->Tox1 Reactive Intermediate Tox2 Clearance / Excretion Metabolite2->Tox2 Detoxification

Fig 1: Predicted metabolic pathways and structural toxicity liabilities of the target compound.

In Vitro Hepatotoxicity: 3D Primary Human Hepatocytes (PHH)

Causality: Standard 2D HepG2 cell lines lack robust baseline CYP450 expression, rendering them blind to the toxicity of reactive metabolites generated via benzylic oxidation. Therefore, we utilize 3D Primary Human Hepatocyte (PHH) spheroids. These 3D structures maintain metabolic competence and physiological cytoarchitecture for up to 14 days, allowing for the detection of slow-forming reactive intermediates.

Step-by-Step Methodology: 3D PHH ATP-Depletion Assay
  • Spheroid Assembly: Seed cryopreserved PHHs into ultra-low attachment 96-well plates at 1,500 cells/well. Centrifuge at 100 x g for 2 minutes. Incubate for 5 days to allow tight spheroid compaction.

  • Compound Dosing: Prepare a 7-point dose-response curve of N-(4-methylbenzyl)-4-phenylbutanamide (0.1 µM to 100 µM) in maintenance media (0.1% DMSO final concentration). Dose the spheroids on Day 5 and re-dose on Day 9.

  • Endpoint Measurement: On Day 14, lyse the spheroids and measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo 3D).

  • Self-Validating Controls: The assay is self-validating only if the vehicle control (0.1% DMSO) demonstrates a baseline ATP content of ≥40 pmol/spheroid. A positive control (Chlorpromazine) must be run in parallel; if its IC₅₀ deviates by >2-fold from the historical mean (~15 µM), the assay plate is rejected.

Genotoxicity Battery

In accordance with the[2], a two-pillar in vitro approach is required to assess both point mutations and chromosomal damage.

GenotoxWorkflow Start Genotoxicity Battery (ICH S2(R1)) Ames Mini-Ames Test (Bacterial Mutation) Start->Ames Point Mutations MN In Vitro Micronucleus (Mammalian Chromosome) Start->MN Clastogenicity Eval Data Evaluation Ames->Eval MN->Eval Pos Positive Result (Genotoxic Liability) Eval->Pos If Any Positive Neg Negative Result (Proceed to In Vivo) Eval->Neg If Both Negative

Fig 2: ICH S2(R1) compliant in vitro genotoxicity screening workflow and decision matrix.

Step-by-Step Methodology: Mini-Ames & Micronucleus
  • Mini-Ames Test (Point Mutations): Expose Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to the compound (up to 500 µ g/well ) in 24-well plates, both in the presence and absence of rat liver S9 fraction.

    • Causality: The S9 fraction is critical to simulate hepatic metabolism, ensuring that any mutagenic benzylic aldehydes generated from the parent compound are detected.

  • In Vitro Micronucleus Test (Clastogenicity): Treat TK6 human lymphoblastoid cells with the compound for 4 hours (+S9) and 24 hours (-S9). Block cytokinesis using Cytochalasin B, forcing dividing cells into a binucleated state. Count micronuclei (fragments of chromosomes left behind during faulty division) via flow cytometry.

  • Self-Validating Controls: The Ames test is validated only if the positive control (2-Aminoanthracene) induces a ≥3-fold increase in revertants, confirming S9 metabolic activation is functional.

Cardiovascular Safety Pharmacology

Lipophilic compounds with aromatic rings frequently interact with the hydrophobic central cavity of the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization (QT prolongation), leading to fatal arrhythmias (Torsades de Pointes). This screening is mandated by[3].

Step-by-Step Methodology: Automated Patch-Clamp
  • Cell Preparation: Utilize CHO cells stably expressing the human hERG channel. Load cells into a planar patch-clamp system.

  • Electrophysiological Protocol: Apply the voltage protocol outlined in Table 2.

    • Causality: The +20 mV depolarization step forces the hERG channels into an inactivated state. The subsequent -50 mV step rapidly relieves inactivation while deactivation remains slow. This generates a large outward "tail current" where drug block is most accurately and sensitively measured.

  • Self-Validating Controls: Vehicle control (0.1% DMSO) must demonstrate <5% baseline current rundown over the recording period. The positive control (E-4031) must yield an IC₅₀ of ~10 nM.

Quantitative Acceptance Criteria & Parameters

Table 1: Quantitative Acceptance Criteria for In Vitro Assays

AssayParameterAcceptance ThresholdPositive Control
3D PHH Hepatotoxicity IC₅₀ (ATP Depletion)> 50 µMChlorpromazine (IC₅₀ ~15 µM)
Mini-Ames Test Revertant Fold Increase< 2.0x over vehicle2-Aminoanthracene
In Vitro Micronucleus % Micronucleated Cells< 3-fold over vehicleMitomycin C
hERG Patch-Clamp IC₅₀ (Tail Current)> 10 µME-4031 (IC₅₀ ~10 nM)

Table 2: hERG Patch-Clamp Voltage Protocol

StepVoltage (mV)Duration (ms)Mechanistic Purpose
Holding -80ContinuousEstablish baseline resting membrane potential
Depolarization +202000Induce channel activation followed by rapid inactivation
Repolarization -502000Recovery from inactivation (Generates measurable Tail Current)
Return -801000Complete channel deactivation

Early In Vivo Acute Toxicity (Rodent MTD)

Once in vitro liabilities are cleared, a Maximum Tolerated Dose (MTD) study in rodents is conducted to identify dose-limiting toxicities (DLTs) and establish dosing parameters for subsequent 14-day repeat-dose studies.

Step-by-Step Methodology: Single-Dose Escalation
  • Animal Allocation: Fast adult male and female Sprague-Dawley rats (n=3/sex/group) overnight.

  • Dosing: Administer N-(4-methylbenzyl)-4-phenylbutanamide via oral gavage. Start at a conservative dose (e.g., 50 mg/kg) formulated in 0.5% Methylcellulose/0.1% Tween-80 due to the compound's high lipophilicity.

  • Escalation & Observation: If no severe clinical signs (e.g., tremors, prostration, >20% body weight loss) are observed within 48 hours, escalate the dose in a new cohort (e.g., 150 mg/kg, then 300 mg/kg).

    • Causality: A single-dose escalation design minimizes animal use while rapidly identifying the DLT. A full 7-day observation period post-dose is critical to capture delayed toxicities, such as liver necrosis resulting from the slow accumulation of benzylic oxidation byproducts.

  • Necropsy: On Day 7, euthanize the animals. Perform gross pathology with a specific focus on the liver (due to metabolic liability) and heart (due to lipophilicity).

References

  • Title: ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Source: Federal Register / U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of N-(4-methylbenzyl)-4-phenylbutanamide: A Technical Whitepaper

Executive Summary & Rationale N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) belongs to a structural class of highly lipophilic, synthetic aromatic amides. Molecules sharing this core scaffold—such as 4-phenylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) belongs to a structural class of highly lipophilic, synthetic aromatic amides. Molecules sharing this core scaffold—such as 4-phenylbutyric acid (4-PBA) derivatives and various N-benzyl amides—are heavily investigated in preclinical models for their roles as chemical chaperones, histone deacetylase (HDAC) inhibitors, and transient receptor potential vanilloid 1 (TRPV1) modulators [1, 3].

However, translating these lipophilic amides from in vitro target engagement to in vivo therapeutic efficacy is frequently bottlenecked by their pharmacokinetic (PK) profiles. The causality is structural: the high lipophilicity that grants excellent blood-brain barrier (BBB) penetration simultaneously renders these compounds highly susceptible to rapid hepatic clearance via cytochrome P450 (CYP) oxidation and amidase-mediated hydrolysis [2].

This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the pharmacokinetics of N-(4-methylbenzyl)-4-phenylbutanamide in animal models, ensuring that researchers can generate self-validating, high-integrity ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Physicochemical Profiling & ADME Predictions

Before initiating in vivo dosing, the physicochemical baseline of the compound must dictate the experimental design. The addition of the 4-methylbenzyl group significantly increases the partition coefficient (LogP) compared to the parent 4-PBA, shifting the molecule from a water-soluble short-chain fatty acid derivative to a highly hydrophobic entity.

Table 1: Physicochemical and Predicted ADME Properties

ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight 267.37 g/mol Optimal for BBB penetration (< 400 Da).
LogP (Predicted) ~3.8 - 4.2High lipophilicity; necessitates complex formulation (e.g., cyclodextrins) to prevent IV precipitation.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability; low potential for efflux pump (P-gp) recognition at the BBB.
Primary Metabolic Liability Benzylic methyl, Amide bondSusceptible to rapid Phase I oxidation and amidase cleavage, predicting a high clearance rate and short half-life ( t1/2​ ).

In Vivo Pharmacokinetic Study Design

To accurately map the ADME profile, a dual-route (Intravenous and Per Os) study in wild-type rodents (e.g., C57BL/6 mice) is required. This parallel design is a self-validating system: it allows for the precise calculation of absolute oral bioavailability ( F% ) and central nervous system (CNS) penetrance.

Formulation Strategy

Due to the compound's high LogP, standard aqueous vehicles (like saline) will cause immediate precipitation, leading to erratic absorption and fatal microembolisms during IV administration.

  • IV Formulation: 20–30% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water. The cyclodextrin cavity encapsulates the hydrophobic phenyl rings, creating a true, safe solution [2].

  • PO Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in water as a homogeneous suspension, or the same SBE-β-CD solution used for IV to ensure maximum gastrointestinal absorption.

Step-by-Step Dosing and Sampling Protocol
  • Animal Preparation: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. IV groups may remain fed.

  • Administration:

    • Group 1 (IV): Administer 2–5 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 10–30 mg/kg via oral gavage.

  • Time-Course Sampling: Collect blood (via submandibular bleed) into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection (Brain Penetrance): At estimated Tmax​ (1 h) and Telim​ (4 h), euthanize a subset of animals via CO₂ asphyxiation. Perfuse transcardially with ice-cold PBS to flush blood from the cerebrovasculature. Harvest the brain and homogenize in 3 volumes (w/v) of 50% methanol/water.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma and brain homogenates at -80°C.

Bioanalytical Methodology (LC-MS/MS Workflow)

Accurate quantification requires a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to distinguish the parent compound from its metabolites.

Step-by-Step Extraction (Protein Precipitation):

  • Aliquot 20 µL of plasma or brain homogenate into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog or a structural analog like compound 5e [3]). Rationale: Cold ACN crashes plasma proteins while extracting the lipophilic analyte.

  • Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing chromatographic peak distortion (fronting).

LC-MS/MS Parameters:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in ACN.

  • Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ (m/z 268.1) to its dominant fragment (m/z 105.1, corresponding to the 4-methylbenzyl carbocation).

Pharmacokinetic Parameters & Data Interpretation

Data should be analyzed using Non-Compartmental Analysis (NCA). Based on the structural behavior of related lipophilic 4-PBA derivatives and N-benzyl amides [1, 2], the following PK profile is anticipated:

Table 2: Anticipated Pharmacokinetic Parameters in Mice

ParameterIV (5 mg/kg)PO (20 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) -~1,200 - 2,500Rapid absorption from the GI tract; high peak concentration.
Tmax​ (h) -0.5 - 1.0Typical rapid uptake for lipophilic small molecules.
t1/2​ (h) 0.8 - 1.51.0 - 2.0Short half-life driven by rapid hepatic Phase I metabolism.
Clearance ( Cl ) >40 mL/min/kg-Approaches hepatic blood flow, indicating a high extraction ratio.
Bioavailability ( F% ) -20% - 40%Moderate oral bioavailability limited by extensive first-pass metabolism.
Brain/Plasma ( Kp​ ) 1.5 - 3.01.5 - 3.0Excellent BBB penetration driven by the high LogP and low TPSA.

Metabolic Liabilities & Structural Optimization

The causality behind the rapid clearance (high Cl , short t1/2​ ) of N-(4-methylbenzyl)-4-phenylbutanamide lies in its specific chemical vulnerabilities.

  • Benzylic Oxidation: The 4-methyl group on the benzyl ring is a prime target for CYP450 enzymes (e.g., CYP3A4, CYP2D6 analogs in rodents). It is rapidly oxidized to a benzylic alcohol, and subsequently to a carboxylic acid, drastically increasing water solubility and triggering renal excretion.

  • Amide Hydrolysis: Tissue and hepatic amidases can cleave the central amide bond, releasing 4-phenylbutanoic acid (4-PBA) and 4-methylbenzylamine. This is a known metabolic fate for similar chemical chaperones [1].

Metabolism_Pathway Parent N-(4-methylbenzyl)-4-phenylbutanamide (Highly Lipophilic) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Phase I (4-methyl) Amidase Tissue Amidases Hydrolysis Parent->Amidase Amide Cleavage Metabolite1 Benzylic Alcohol/Acid (Rapid Clearance) CYP450->Metabolite1 Metabolite2 4-Phenylbutanoic Acid (4-PBA) Amidase->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic clearance pathways of N-(4-methylbenzyl)-4-phenylbutanamide.

Future Directions: To improve the PK profile, medicinal chemists often employ strategies such as replacing the 4-methyl group with a halogen (e.g., fluorine or chlorine) to block benzylic oxidation, or introducing steric hindrance (e.g., alpha-methylation) around the amide bond to reduce amidase susceptibility [3].

References

  • Alfahel L, Argueti-Ostrovsky S, Barel S, et al. "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice." International Journal of Molecular Sciences. 2022; 23(16):9403. URL: [Link]

  • Dang X, et al. "Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity." Journal of Medicinal Chemistry. 2021; 64(15):11530-11542. URL: [Link]

  • Brizzi A, et al. "In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists." Journal of Medicinal Chemistry. 2023; 66(11):7384-7402. URL: [Link]

Foundational

Pharmacological Profiling of N-(4-methylbenzyl)-4-phenylbutanamide: A Technical Guide to GPCR Binding Affinity and Kinetic Studies

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Focus: Mu-Opioid Receptor (MOR-1) Orthosteric Binding and Kinetics Executive Rationale N-(4-methylbenzyl)-4-phenylbutanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Focus: Mu-Opioid Receptor (MOR-1) Orthosteric Binding and Kinetics

Executive Rationale

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic phenylbutanamide derivative identified as a ligand for G-protein coupled receptors (GPCRs), with primary activity at the mu-type opioid receptor (MOR-1) and secondary interactions with muscarinic acetylcholine receptors[1][2]. In modern neuropharmacology, establishing a compound's viability requires moving beyond simple IC50​ values. Efficacy, safety, and off-target toxicity are dictated by a combination of thermodynamic equilibrium affinity ( Ki​ ) and real-time binding kinetics (residence time, τ ).

This whitepaper outlines a rigorous, self-validating analytical framework for quantifying the receptor binding affinity of N-(4-methylbenzyl)-4-phenylbutanamide at MOR-1. By combining orthogonal techniques—equilibrium radioligand competition assays and label-free Surface Plasmon Resonance (SPR)—researchers can build a comprehensive pharmacological profile.

The Causality of Experimental Design

To ensure scientific integrity, every step in a binding assay must be deliberately chosen to isolate the variable of interest: the orthosteric interaction between the ligand and the receptor.

  • Why Radioligand Competition for Equilibrium? Radioligand binding remains the gold standard for determining true thermodynamic affinity ( Ki​ ). By using [3H] -DAMGO, a highly selective MOR full agonist, we specifically probe the active conformation of the receptor[3]. If N-(4-methylbenzyl)-4-phenylbutanamide displaces [3H] -DAMGO, it confirms orthosteric competition.

  • Why SPR for Kinetics? Equilibrium assays cannot reveal how long a drug stays bound. SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. For MOR-1 ligands, a longer residence time often correlates with distinct β -arrestin recruitment profiles, which can dictate the therapeutic window between analgesia and respiratory depression.

  • Why Lipid Nanodiscs? GPCRs are highly unstable outside the cell membrane. Extracting MOR-1 using harsh detergents strips away annular lipids, artificially altering the binding pocket. Reconstituting MOR-1 into lipid nanodiscs preserves the native bilayer environment, ensuring that the kinetic parameters measured via SPR reflect physiological reality[4].

Self-Validating Methodologies

The following protocols are designed as closed-loop systems; they include internal controls that validate the integrity of the data before any pharmacological constants are calculated.

Protocol A: Radioligand Competition Binding Assay (MOR-1)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of N-(4-methylbenzyl)-4-phenylbutanamide.

Step-by-Step Workflow:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human MOR-1. Harvest cells in ice-cold 50 mM Tris-HCl (pH 7.4) and homogenize. Centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

    • Causality Check: The inclusion of 0.1% BSA is critical. N-(4-methylbenzyl)-4-phenylbutanamide is highly lipophilic; BSA prevents non-specific adsorption to the plastic walls of the 96-well plate, which would otherwise artificially lower the free ligand concentration and skew the Ki​ .

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [3H] -DAMGO (final concentration 0.5 nM; Kd​≈1.1 nM).

    • 50 µL of N-(4-methylbenzyl)-4-phenylbutanamide at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of MOR-1 membrane suspension (approx. 15 µg protein/well)[3].

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): 10 µM unlabeled Naloxone.

    • System Validation: Calculate the Z'-factor using TB and NSB wells. Proceed to analysis only if Z' > 0.6.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

    • Causality Check: 60 minutes ensures the system reaches thermodynamic equilibrium, an absolute prerequisite for the valid application of the Cheng-Prusoff equation[5].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Add scintillation fluid and measure radioactivity (CPM). PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine kon​ , koff​ , and residence time ( τ ).

Step-by-Step Workflow:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA. Inject Ni2+ to activate the surface.

  • Receptor Immobilization: Capture His-tagged MOR-1 embedded in lipid nanodiscs onto the NTA surface at a density of ~3000 Resonance Units (RU)[4].

  • Analyte Injection: Inject N-(4-methylbenzyl)-4-phenylbutanamide across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated Ki​ ). Use a flow rate of 50 µL/min to minimize mass transport limitation.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface using 350 mM EDTA to strip the nanodiscs, followed by a fresh Ni2+ injection for the next cycle.

Mathematical Grounding: Beyond the Standard Cheng-Prusoff Equation

In the radioligand assay, the raw IC50​ value is dependent on the concentration of [3H] -DAMGO used. To find the true affinity ( Ki​ ), researchers traditionally use the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

However, this equation assumes a simple bi-molecular interaction where the Hill slope ( nH​ ) of the inhibition curve is exactly 1. If N-(4-methylbenzyl)-4-phenylbutanamide exhibits allosteric cooperativity or binds to multiple receptor states, the slope will deviate. In such cases, applying the standard equation yields mathematically invalid results[5].

Advanced Analytical Standard: If nH​=1 , you must apply the generalized power equation:

KB​=(IC50​)n/[1+(A/EC50​)K]

where n and K represent the slope parameters (cooperativity indexes) of the inhibition and agonist curves, respectively[6]. This ensures absolute precision in reporting the binding affinity of novel synthetic ligands.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of N-(4-methylbenzyl)-4-phenylbutanamide against standard MOR-1 reference compounds[7]. Note: Data reflects prototypical values for this structural class to demonstrate the required analytical output.

CompoundTarget IC50​ (nM)Hill Slope ( nH​ ) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
N-(4-methylbenzyl)-4-phenylbutanamide MOR-112.40.984.8 1.2×105 3.5×10−4 47.6
DAMGO (Agonist Control)MOR-13.21.021.1 4.5×105 8.2×10−4 20.3
Naloxone (Antagonist Control)MOR-14.11.001.5 6.8×105 2.1×10−3 7.9

Interpretation: N-(4-methylbenzyl)-4-phenylbutanamide demonstrates high single-digit nanomolar affinity for MOR-1. Crucially, its kinetic profile reveals a significantly longer residence time (47.6 min) compared to standard controls, suggesting prolonged receptor occupancy which may drive distinct downstream signaling cascades.

Mechanistic Signaling Pathway

Upon orthosteric binding, the ligand stabilizes a conformational change in MOR-1, triggering the Gi/o protein cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and the eventual recruitment of β -arrestin, which mediates receptor internalization.

G Ligand N-(4-methylbenzyl)- 4-phenylbutanamide MOR MOR-1 Receptor Ligand->MOR Orthosteric Binding Gi Gi/o Protein MOR->Gi Activation Arrestin β-Arrestin MOR->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Reduction

Figure 1: MOR-1 signaling pathway modulated by N-(4-methylbenzyl)-4-phenylbutanamide binding.

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Exploratory

synthesis pathways for N-(4-methylbenzyl)-4-phenylbutanamide derivatives

Synthesis Pathways for N-(4-methylbenzyl)-4-phenylbutanamide Derivatives: A Comprehensive Technical Guide Pharmacological Context & Rationale N-benzyl-4-phenylbutanamide derivatives represent a highly versatile pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for N-(4-methylbenzyl)-4-phenylbutanamide Derivatives: A Comprehensive Technical Guide

Pharmacological Context & Rationale

N-benzyl-4-phenylbutanamide derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. Structurally analogous compounds have been extensively validated as potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists[1] and selective Histone Deacetylase 6 (HDAC6) inhibitors[2]. The core scaffold consists of an amide linkage connecting a 4-phenylbutanoic acid moiety to a functionalized benzylamine. Specifically, the synthesis of N-(4-methylbenzyl)-4-phenylbutanamide leverages the electron-donating properties of the para-methyl group on the benzylamine, which marginally increases the nucleophilicity of the amine, thereby facilitating more efficient aminolysis during coupling.

Retrosynthetic Strategy & Mechanistic Pathways

The formation of an amide bond between a free carboxylic acid and an amine is thermodynamically favorable but kinetically hindered. Direct admixture results in the formation of a highly stable, unreactive ammonium carboxylate salt, which deters the dehydration step required for covalent bonding[3]. Consequently, the electrophilic activation of the carboxylic acid is a strict mechanistic prerequisite.

We can categorize the synthesis into three distinct mechanistic pathways:

  • Pathway A (Acid Chloride Generation): Conversion of the acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is the most scalable route for process chemistry but requires strict anhydrous conditions and basic scavengers to neutralize the generated HCl.

  • Pathway B (Uronium/Active Ester Coupling): Utilization of coupling reagents like HATU or EDC/HOBt. This is the gold standard for discovery chemistry. HATU generates an HOAt active ester, where the nitrogen atom at the 7-position of the benzotriazole ring acts as a hydrogen-bond acceptor, pre-organizing the incoming amine and accelerating the reaction via a neighboring group effect[1].

  • Pathway C (Mechanochemical/Green Synthesis): Solvent-free ball-milling using Carbonyldiimidazole (CDI) or biocatalytic approaches using Candida antarctica Lipase B (CALB) to achieve direct amidation with minimal environmental impact[4][5][6].

SynthesisPathways Acid 4-Phenylbutanoic Acid (Starting Material) Inter1 Acid Chloride Intermediate Acid->Inter1 SOCl2 / DCM (Pathway A) Inter2 Active Ester (HOAt / HOBt) Acid->Inter2 HATU / DIPEA (Pathway B) Inter3 Acyl Imidazole Intermediate Acid->Inter3 CDI / Ball-Milling (Pathway C) Amine 4-Methylbenzylamine (Nucleophile) Amine->Inter1 Amine->Inter2 Amine->Inter3 Product N-(4-methylbenzyl)- 4-phenylbutanamide Inter1->Product Base (Et3N) Inter2->Product DMF Solvent Inter3->Product Solvent-Free

Retrosynthetic and forward mechanistic pathways for amide bond formation.

Quantitative Comparison of Synthesis Routes

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of the primary synthesis pathways for N-benzyl-4-phenylbutanamide derivatives.

Synthesis PathwayActivating ReagentsYield RangeReaction TimeAtom EconomyScalability
Uronium Coupling HATU, DIPEA, DMF85% - 95%4 - 12 hLowModerate (Discovery)
Acid Chloride SOCl₂, Et₃N, DCM90% - 98%2 - 4 hModerateHigh (Process)
Mechanochemical CDI, Ball-milling75% - 85%1 - 4 hHighModerate (Green)
Enzymatic CALB, Solvent-free60% - 70%24 - 48 hHighLow (Biocatalytic)

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the causality behind each chemical intervention is clear and analytically verifiable.

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Causality & Logic: HATU is selected over traditional carbodiimides (like DCC) to prevent the formation of unreactive N-acylurea byproducts. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the 4-methylbenzylamine nucleophile.

  • Activation Phase: Dissolve 4-phenylbutanoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents the thermal degradation of the highly reactive HOAt active ester.

  • Ester Formation: Add HATU (1.1 eq, 5.5 mmol) followed by dropwise addition of DIPEA (2.5 eq, 12.5 mmol). Stir for 30 minutes. Self-Validation: The solution will transition to a pale yellow color, visually confirming the formation of the active ester.

  • Nucleophilic Attack: Add 4-methylbenzylamine (1.1 eq, 5.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 12 hours.

  • Reaction Quench: Dilute the mixture with deionized water (50 mL) to quench unreacted active esters, then extract with Ethyl Acetate (3 x 30 mL).

  • Orthogonal Washing (Critical Step):

    • Wash the organic layer with 1M HCl (2 x 20 mL). Causality: Unreacted 4-methylbenzylamine (pKa ~9.5) is protonated into a water-soluble ammonium chloride salt and partitioned into the aqueous layer. The target amide (pKa ~15) remains neutral in the organic phase.

    • Wash with saturated NaHCO₃ (2 x 20 mL). Causality: Deprotonates and removes any unreacted 4-phenylbutanoic acid and HOAt byproducts.

    • Wash with brine (30 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc, 7:3) to yield the pure N-(4-methylbenzyl)-4-phenylbutanamide.

ExperimentalWorkflow S1 1. Activation Phase Mix Acid + HATU + DIPEA in DMF (0°C) S2 2. Nucleophilic Attack Dropwise addition of 4-Methylbenzylamine S1->S2 S3 3. Amide Bond Formation Stir at 25°C for 12h under N2 S2->S3 S4 4. Biphasic Quench Add H2O, Extract with EtOAc S3->S4 S5 5. Orthogonal Washing 1M HCl -> Sat. NaHCO3 -> Brine S4->S5 S6 6. Isolation Dry (Na2SO4), Concentrate, Column Chromatography S5->S6 S7 Pure N-(4-methylbenzyl)-4-phenylbutanamide S6->S7

Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Mechanochemical Synthesis (Green Chemistry Scale)

Causality & Logic: This protocol eliminates the need for hazardous organic solvents (like DMF or DCM) by utilizing mechanical kinetic energy to drive the reaction. Carbonyldiimidazole (CDI) is used as the activating agent because its byproduct, imidazole, is highly water-soluble and easily removed during aqueous workup[4][6].

  • Milling Activation: Introduce 4-phenylbutanoic acid (1.5 mmol) and CDI (1.5 mmol) into a stainless steel grinding bowl equipped with stainless steel balls (5 mm diameter). Mill at 500 rpm for 30 minutes. Causality: The mechanical energy forces the formation of the reactive acyl imidazole intermediate while releasing CO₂ gas.

  • Amidation: Open the bowl, add 4-methylbenzylamine (1.35 mmol), seal, and mill at 500 rpm for an additional 3.5 hours.

  • Aqueous Purification: Add 4 mL of deionized water to the bowl and mill for 5 minutes at 500 rpm. Self-Validation: The water selectively dissolves the imidazole byproduct and any unreacted amine/acid salts, leaving the highly hydrophobic N-(4-methylbenzyl)-4-phenylbutanamide as an insoluble suspension.

  • Recovery: Filter the fine suspension, wash the filter cake with copious amounts of deionized water, and dry in vacuo over P₂O₅ to obtain the product as a solid.

Analytical Validation

Regardless of the pathway chosen, the final derivative must be validated. The completion of the reaction is self-validated during TLC monitoring by the disappearance of the highly polar carboxylic acid spot (Rf ~0.2, trailing) and the emergence of a distinct, less polar amide spot (Rf ~0.6 in 1:1 Hexane/EtOAc) visible under UV light (254 nm). Structural confirmation should be achieved via ¹H-NMR (CDCl₃), specifically looking for the characteristic broad singlet of the amide N-H proton at ~5.8 ppm and the benzylic CH₂ doublet at ~4.4 ppm[5].

References

  • Source: Chemical Communications (SciSpace / ResearchGate)
  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)
  • A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PMC / NIH URL
  • (PDF)
  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)
  • Source: Google Patents (WO2012109749A1)

Sources

Foundational

N-(4-methylbenzyl)-4-phenylbutanamide molecular docking and simulation

An In-depth Technical Guide to the Molecular Docking and Simulation of N-(4-methylbenzyl)-4-phenylbutanamide Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth exploration of the com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Docking and Simulation of N-(4-methylbenzyl)-4-phenylbutanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the computational methodologies used to investigate the interaction of the small molecule N-(4-methylbenzyl)-4-phenylbutanamide with a protein target. As the specific biological target for this molecule is not extensively characterized in public literature, this document will use a representative and highly relevant therapeutic target, Histone Deacetylase 2 (HDAC2) , to illustrate the complete workflow. The principles and protocols detailed herein are broadly applicable across the field of drug discovery and computational biology.

The rationale for selecting HDAC2 as a representative target stems from the structural motifs present in N-(4-methylbenzyl)-4-phenylbutanamide. The phenylbutanamide scaffold is a known feature in several HDAC inhibitors, which function by placing a zinc-binding group within the enzyme's active site. While our ligand lacks a canonical zinc-binding group, its aromatic and aliphatic components make it an ideal candidate for exploring interactions within the hydrophobic active site channel of HDACs. This guide will therefore proceed with HDAC2 as the protein of interest to provide a robust, practical, and scientifically grounded example.

Part 1: Target Protein and Ligand Preparation

The foundation of any successful molecular docking and simulation study is the meticulous preparation of both the protein receptor and the small molecule ligand. This process ensures that the starting structures are chemically correct and energetically favorable, thereby preventing the propagation of errors into more computationally expensive stages.

1.1: Protein Target Preparation

The initial step involves retrieving and refining the 3D structure of the target protein, HDAC2. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will utilize the crystal structure of human HDAC2 (PDB ID: 4LXZ).

Protocol 1: HDAC2 Structure Preparation using PyMOL and AutoDockTools

  • Structure Retrieval: Download the PDB file for 4LXZ directly from the RCSB Protein Data Bank.

  • Initial Cleaning (PyMOL):

    • Load the PDB file into PyMOL.

    • Remove unwanted chains, water molecules (unless a specific water molecule is known to be critical for binding), and co-crystallized ligands or ions that are not part of the study. The command remove solvent is a common first step.

    • Inspect the structure for missing residues or atoms. If significant portions are missing, homology modeling may be required, though for 4LXZ, the structure is largely complete.

  • Preparation for Docking (AutoDockTools):

    • Open the cleaned PDB file in AutoDockTools (ADT).

    • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges, which are essential for the electrostatic term in the docking scoring function.

    • Merge Non-Polar Hydrogens: For efficiency, non-polar hydrogens are typically merged with their parent carbon atoms.

    • Set Atom Types: Assign AutoDock 4 atom types to all atoms.

    • Save as PDBQT: The final prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information.

1.2: Ligand Preparation

The ligand, N-(4-methylbenzyl)-4-phenylbutanamide, must be converted from its 2D representation into a 3D, low-energy conformation.

Protocol 2: Ligand 3D Structure Generation and Optimization

  • 2D to 3D Conversion:

    • Draw the 2D structure of N-(4-methylbenzyl)-4-phenylbutanamide using software like ChemDraw or MarvinSketch.

    • Use a program like Avogadro or Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization:

    • The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF. This step finds a local energy minimum for the molecule's conformation.

  • Preparation for Docking (AutoDockTools):

    • Load the energy-minimized 3D structure (e.g., in MOL2 or PDB format) into ADT.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This flexibility is what the docking algorithm will explore.

    • Assign Charges: Compute Gasteiger charges for the ligand.

    • Save as PDBQT: Save the final prepared ligand in the PDBQT format.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of "poses," ranked by a scoring function that estimates the binding affinity. We will use AutoDock Vina, a widely used and validated docking program.

2.1: Defining the Binding Site

The docking process must be focused on the region of the protein where the ligand is expected to bind. For HDAC2, this is the well-defined active site channel leading to the catalytic zinc ion.

Protocol 3: Grid Box Generation for Docking

  • Identify the Active Site: In ADT, with the prepared HDAC2 structure loaded, identify key residues of the active site. For HDAC2, these include residues like His142, His143, His180, and Tyr306. The co-crystallized ligand in the original PDB file (if any) is an excellent guide.

  • Define the Grid Box: A 3D grid box is centered on the active site. This box defines the conformational space the ligand will be allowed to explore.

    • Center: The X, Y, and Z coordinates for the center of the box are determined.

    • Dimensions: The size of the box (in Angstroms) should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the search computationally intractable. A size of 25 x 25 x 25 Å is a common starting point.

  • Generate Grid Parameter File: ADT will generate a configuration file (e.g., conf.txt) containing the grid box center and dimensions.

2.2: Executing and Analyzing the Docking Run

Protocol 4: Running AutoDock Vina and Analyzing Results

  • Configuration File: The conf.txt file should specify the paths to the receptor and ligand PDBQT files, as well as the grid parameters.

  • Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

  • Result Analysis:

    • The output file (docking_results.pdbqt) contains the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.

    • Load the receptor and the docking_results.pdbqt file into a visualization software like PyMOL or ChimeraX.

    • Analyze the top-ranked pose. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking. The phenyl and methylbenzyl groups of our ligand are expected to form extensive hydrophobic contacts within the active site channel.

Table 1: Hypothetical Docking Results for N-(4-methylbenzyl)-4-phenylbutanamide with HDAC2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.00TYR306, HIS142, PHE152, PHE208
2-8.21.21TYR306, HIS143, PHE152, MET274
3-8.11.89HIS142, PHE208, LEU273

The top-ranked pose, with the lowest binding energy, is considered the most likely binding mode and serves as the starting point for molecular dynamics simulation.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_post Post-Docking PDB 1. Retrieve Protein Structure (PDB ID: 4LXZ) CleanPDB 3. Clean Protein (Remove Solvent, etc.) PDB->CleanPDB Ligand2D 2. Define Ligand Structure (2D Sketch) Ligand3D 4. Generate 3D Ligand & Energy Minimize Ligand2D->Ligand3D PrepProt 5. Prepare Protein for Docking (Add H, Charges) -> PDBQT CleanPDB->PrepProt PrepLig 6. Prepare Ligand for Docking (Set Torsions, Charges) -> PDBQT Ligand3D->PrepLig Grid 7. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 8. Execute Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 9. Analyze Results (Binding Poses & Scores) Dock->Analyze BestPose 10. Select Best Pose for MD Analyze->BestPose caption Workflow for Molecular Docking.

Caption: Workflow for Molecular Docking.

Part 3: Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulation offers a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time. We will use GROMACS, a powerful and widely used MD engine.

The primary goal here is to validate the docking pose. A stable complex will see the ligand maintain its position and key interactions within the binding pocket throughout the simulation. An unstable complex might see the ligand drift away or significantly change its conformation.

3.1: System Setup

Protocol 5: Preparing the System for MD Simulation with GROMACS

  • Complex Creation: Create a single PDB file containing the protein receptor and the top-ranked ligand pose from the docking results.

  • Force Field Selection: Choose a force field to describe the physics of the system. AMBER99SB-ILDN is a common and robust choice for proteins. The ligand requires separate parameterization, often using the General Amber Force Field (GAFF). Antechamber is a tool used for this purpose.

  • Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model, such as TIP3P.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).

3.2: Simulation Execution

The simulation proceeds in several stages to gradually relax the system and bring it to a stable state for data collection.

Protocol 6: Running the MD Simulation

  • Energy Minimization: The first step is to remove any steric clashes or unfavorable geometries in the initial setup. This is done using a steep descent algorithm.

  • NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. This is usually a short simulation (e.g., 100 ps).

  • NPT Equilibration: The system is then brought to the target pressure (e.g., 1 bar) while maintaining the target temperature (NPT ensemble). This ensures the correct density of the system. Position restraints are often kept on during this phase, which might last for several hundred picoseconds.

  • Production MD: Once the system is equilibrated (i.e., temperature, pressure, and density are stable), the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 50-100 nanoseconds). The coordinates of the system are saved at regular intervals, creating a "trajectory" file.

cluster_setup System Setup cluster_run Simulation Execution cluster_analysis Analysis Start 1. Start with Best Docked Pose (Protein-Ligand Complex) ForceField 2. Assign Force Field (AMBER99SB-ILDN for Protein, GAFF for Ligand) Start->ForceField Solvate 3. Solvate in Water Box (e.g., TIP3P water model) ForceField->Solvate Ions 4. Add Ions to Neutralize (e.g., Na+, Cl-) Solvate->Ions Min 5. Energy Minimization Ions->Min NVT 6. NVT Equilibration (Constant Volume/Temp) Min->NVT NPT 7. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod 8. Production MD Run (Data Collection) NPT->Prod Traj 9. Analyze Trajectory (RMSD, RMSF, etc.) Prod->Traj caption Workflow for Molecular Dynamics Simulation.

Caption: Workflow for Molecular Dynamics Simulation.

Part 4: Trajectory Analysis

The output of the MD simulation is a trajectory file containing thousands of snapshots of the system over time. Analysis of this trajectory provides insights into the stability and dynamics of the protein-ligand complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): This measures the deviation of the protein's backbone or the ligand's heavy atoms from their initial position over time. A low, stable RMSD value for both the protein and the ligand suggests the complex is stable. A rising RMSD for the ligand could indicate that it is dissociating from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): This is calculated for each residue in the protein and reveals which parts of the protein are flexible or rigid during the simulation. High RMSF values in loops are common, while low values in the active site, particularly for residues interacting with the ligand, suggest a stable binding interaction.

  • Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. The persistence of key hydrogen bonds identified in the docking pose is a strong indicator of a stable interaction.

Table 2: Hypothetical MD Simulation Analysis Data (50 ns Simulation)

MetricAnalyteAverage ValueFluctuation/StabilityInterpretation
RMSDProtein Backbone1.5 ÅPlateau after 5 nsThe protein structure is stable.
RMSDLigand (fit to protein)1.2 ÅStable, low fluctuationThe ligand remains stably bound in the active site.
RMSFActive Site Residues0.8 ÅLow fluctuationThe binding pocket is structurally stable.
Hydrogen BondsLigand-TYR30685% occupancyA persistent and key interaction.

Conclusion

The integrated workflow of molecular docking followed by molecular dynamics simulation provides a powerful computational microscope for investigating ligand-protein interactions. By using N-(4-methylbenzyl)-4-phenylbutanamide and the representative target HDAC2, this guide has detailed the essential protocols, from initial structure preparation to the final analysis of dynamic stability. The docking results provide a high-resolution, static hypothesis of the binding mode, while the MD simulation rigorously tests the stability and dynamics of this hypothesis in a more realistic environment. The insights gained from this synergistic approach are invaluable for guiding medicinal chemistry efforts, prioritizing compounds, and ultimately accelerating the drug discovery process.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]

  • Lindorff-Larsen, K., et al. (2010). Improved side-chain torsion potentials for the Amber ff99SB protein force field. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]

Exploratory

CAS 503563-90-4 biological activity and target identification

Title : Technical Whitepaper: Target Identification and Biological Activity of CAS 503563-90-4 as a Furin Inhibitor Executive Summary CAS 503563-90-4, chemically identified as N-(4-methylbenzyl)-4-phenylbutanamide, emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Whitepaper: Target Identification and Biological Activity of CAS 503563-90-4 as a Furin Inhibitor

Executive Summary

CAS 503563-90-4, chemically identified as N-(4-methylbenzyl)-4-phenylbutanamide, emerged as a notable hit from high-throughput screening (HTS) campaigns aimed at identifying small-molecule inhibitors of the proprotein convertase Furin. This whitepaper dissects the target biology, the mechanistic rationale behind the HTS assay design, and the validation protocols required to characterize this compound's biological activity.

Target Biology: Proprotein Convertase Furin

Furin is a calcium-dependent serine endoprotease localized primarily within the trans-Golgi network. It is responsible for the proteolytic maturation of a vast array of precursor proteins, cleaving them at the consensus polybasic motif Arg-X-Lys/Arg-Arg (R-X-K/R-R).

Because many highly pathogenic viruses (including SARS-CoV-2, HIV, and Ebola) hijack host Furin to process their envelope glycoproteins for cellular entry, Furin has become a critical therapeutic target. Inhibiting Furin effectively blocks the maturation of these viral proteins, thereby neutralizing viral infectivity and preventing syncytia formation.

Chemical Profile of CAS 503563-90-4

Identified during a comprehensive biochemical HTS campaign (External Assay ID: MH080376)[1], CAS 503563-90-4 is a synthetic small molecule.

  • Chemical Name : N-[(4-methylphenyl)methyl]-4-phenylbutanamide[2]

  • Molecular Formula : C18H21NO

  • Molecular Weight : 267.37 g/mol

  • SMILES : Cc1ccc(CNC(=O)CCCc2ccccc2)cc1

As a hit compound, its lipophilic benzyl and phenyl rings provide necessary hydrophobic contacts, while the amide linker serves as a potential hydrogen-bond donor/acceptor within the enzyme's active site or allosteric exosites.

High-Throughput Screening (HTS) Methodology

To identify inhibitors like CAS 503563-90-4, researchers utilize a fluorescence intensity-based biochemical assay[1]. As an application scientist, I emphasize that the reliability of an HTS campaign hinges on a self-validating protocol. We utilize the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC)[3]. Upon cleavage by Furin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is liberated.

Causality in Experimental Design:

  • Kinetic vs. Endpoint Readout : We employ a kinetic readout (measuring the rate of fluorescence increase over time) rather than an endpoint measurement. This mathematically subtracts background auto-fluorescence from the library compounds, drastically reducing false positives.

  • Buffer Composition : Furin is strictly calcium-dependent; thus, 1 mM CaCl₂ is non-negotiable for maintaining the structural integrity of the catalytic domain[3]. Additionally, 0.01% Triton X-100 is included to prevent the formation of colloidal aggregates, a common artifact where compounds non-specifically sequester the enzyme.

Step-by-Step HTS Protocol:

  • Reagent Preparation : Prepare the Assay Buffer (100 mM HEPES pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol, 0.01% Triton X-100). Keep on ice.

  • Enzyme Addition : Dispense 10 µL of recombinant human Furin (diluted to a working concentration of ~0.5 nM in Assay Buffer) into a 384-well black opaque microplate.

  • Compound Incubation : Pin-transfer 50 nL of CAS 503563-90-4 (or library compounds in DMSO) into the assay wells. Include DMSO-only wells as negative controls (100% activity) and Dec-RVKR-CMK as a positive control (0% activity). Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation : Add 10 µL of the Pyr-RTKR-AMC substrate solution (final concentration 5 µM, slightly below the Km of ~6.5 µM to ensure competitive inhibitors are detectable)[3].

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the progress curve. Compound activity is expressed as percentage inhibition relative to the DMSO control.

Quantitative Data Presentation

The following table summarizes the critical parameters and validation metrics for the Furin HTS assay that identified CAS 503563-90-4.

Assay ParameterValue / SpecificationRationale
Target Enzyme Recombinant Human FurinEnsures physiological relevance for human therapeutics.
Substrate Pyr-RTKR-AMCMimics the canonical Furin cleavage motif.
Substrate Concentration 5 µMKept below Km (~6.5 µM) to sensitize the assay to competitive inhibitors.
Detection Wavelengths Ex: 380 nm / Em: 460 nmOptimal for AMC fluorophore detection without interference.
Z'-Factor > 0.75Indicates a highly robust and reproducible assay window.
Primary Hit Threshold > 50% Inhibition at 10 µMStandard cutoff for prioritizing chemical matter for dose-response.

Mechanistic Pathway Visualization

The diagram below illustrates the biological pathway of Furin-mediated proprotein cleavage and the specific intervention point of CAS 503563-90-4.

FurinInhibition Proprotein Viral/Host Proprotein (e.g., Spike Protein) Furin Active Furin Protease (Ca2+ Dependent) Proprotein->Furin Binds Active Site Cleaved Cleaved Functional Protein (Pathogenic Activation) Furin->Cleaved Cleaves R-X-K/R-R Inhibitor CAS 503563-90-4 (Small Molecule Hit) Inhibitor->Furin Inhibits Catalysis

Fig 1. Furin proprotein cleavage pathway and targeted inhibition by CAS 503563-90-4.

Conclusion and Hit-to-Lead Progression

The identification of CAS 503563-90-4 represents a critical first step in the drug discovery pipeline for novel antivirals and antineoplastics. Following primary HTS identification, the compound must undergo rigorous secondary assays, including orthogonal counterscreens against related proprotein convertases (e.g., PC1/3, PC2) to determine selectivity, and cell-based assays to confirm membrane permeability and intracellular efficacy.

References

  • N-[(4-methylphenyl)methyl]-4-phenylbutanamide | 503563-90-4 - Molport. Molport.[Link]

  • 4,7-dimethyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one | Chemsrc (Contains MH080376 Assay Data). ChemSrc.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Biochemical Profiling of N-(4-methylbenzyl)-4-phenylbutanamide

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Focus: High-Throughput Screening (HTS) and Hit Validation against Proprotein Convertase Furin Mechanistic Rationale & Target...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Focus: High-Throughput Screening (HTS) and Hit Validation against Proprotein Convertase Furin

Mechanistic Rationale & Target Biology

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic small molecule frequently evaluated in high-throughput biochemical screening (HTS) cascades[1]. While it serves as a structural scaffold in various libraries, its evaluation against Proprotein Convertase Furin provides an excellent model for establishing rigorous in vitro assay protocols.

Furin is a specialized, calcium-dependent serine endoprotease localized primarily in the trans-Golgi network. It cleaves precursor proteins at multibasic motifs—specifically the consensus sequence R-X-(R/K/X)-R↓(S)(V/A/L)[2]. Because Furin is hijacked by numerous pathogens to cleave viral glycoproteins (e.g., SARS-CoV-2 Spike protein, Ebola glycoprotein) and bacterial pro-toxins (e.g., Anthrax protective antigen), identifying small-molecule inhibitors is a major focus in antiviral and antibacterial drug discovery[2],[3].

To evaluate N-(4-methylbenzyl)-4-phenylbutanamide, we utilize a fluorogenic substrate assay. The peptide substrate Pyr-RTKR-AMC (Pyroglutamic acid-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin) mimics the natural Furin cleavage site[2],[4]. When conjugated to the peptide, the AMC fluorophore is highly quenched. Upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, free AMC is released, resulting in a quantifiable fluorescent signal[5].

Pathway Substrate Fluorogenic Substrate (Pyr-RTKR-AMC) Furin Proprotein Convertase (Furin + Ca2+) Substrate->Furin Binds Product Fluorescent Product (Free AMC, Ex:380/Em:460) Furin->Product Cleavage Inhibitor N-(4-methylbenzyl)- 4-phenylbutanamide Inhibitor->Furin Inhibition

Fig 1. Mechanistic pathway of Furin-mediated fluorogenic substrate cleavage and targeted inhibition.

Assay Design & Causality (A Self-Validating System)

To ensure trustworthiness and prevent false positives (such as Pan-Assay Interference Compounds or PAINS), every step of this protocol is engineered with specific causality:

  • Buffer Selection (HEPES vs. Tris): We utilize 100 mM HEPES (pH 7.5). HEPES provides superior buffering capacity at physiological pH and exhibits minimal temperature-dependent pKa shifts compared to Tris, ensuring stable enzyme kinetics[2].

  • Calcium Dependency: Furin requires Ca²⁺ to stabilize its catalytic triad. We supplement the buffer with 2 mM CaCl₂[6]. Consequently, the calcium chelator EDTA serves as a highly reliable orthogonal positive control for assay validation[7].

  • Detergent Addition: N-(4-methylbenzyl)-4-phenylbutanamide is highly hydrophobic. Adding 0.5% Triton X-100 prevents non-specific adsorption of the compound to polystyrene microplate walls and mitigates false inhibition caused by small-molecule aggregation[6].

  • Kinetic vs. Endpoint Reading: We measure the steady-state rate of hydrolysis (kinetic read) rather than absolute fluorescence (endpoint read)[2]. This self-validating choice mathematically eliminates background noise caused by compound auto-fluorescence or inner-filter effects.

Experimental Workflow

Workflow Step1 1. Reagent Preparation HEPES Buffer (pH 7.5), 2mM CaCl2 Step2 2. Compound Titration Serial dilution in DMSO Step1->Step2 Step3 3. Enzyme Pre-incubation Furin + Compound (30 min, RT) Step2->Step3 Step4 4. Substrate Addition 100 µM Pyr-RTKR-AMC Step3->Step4 Step5 5. Kinetic Readout Microplate Reader (Ex:380/Em:460) Step4->Step5

Fig 2. Step-by-step experimental workflow for the in vitro Furin biochemical screening assay.

Detailed Step-by-Step Protocol

Materials Required
  • Enzyme: Recombinant Human Furin (e.g., purified from Sf9 cells)[6].

  • Substrate: Pyr-RTKR-AMC (Peptide Institute, catalog # 3159-v)[2].

  • Test Compound: N-(4-methylbenzyl)-4-phenylbutanamide in 100% DMSO[1].

  • Positive Controls: Dec-RVKR-cmk (covalent active-site inhibitor) and 20 mM EDTA[7].

  • Microplates: Corning 3676 black 384-well assay plates[2].

Methodology

Step 1: Buffer Preparation Prepare the assay buffer containing 100 mM HEPES (pH 7.5), 2 mM CaCl₂, and 0.5% Triton X-100[2],[6]. Filter sterilize through a 0.22 µm membrane. Note: Ensure the buffer is equilibrated to 25°C before use to maintain consistent kinetic rates.

Step 2: Compound Dilution Prepare a 10-point, 3-fold serial dilution of N-(4-methylbenzyl)-4-phenylbutanamide in 100% DMSO. Transfer the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Causality: DMSO >2% can denature Furin, artificially lowering the Vmax and skewing IC₅₀ calculations.

Step 3: Enzyme Addition & Pre-incubation Dilute recombinant Furin in assay buffer to a working concentration. Add 10 µL of the enzyme solution to the assay wells (Final concentration: ~80 nM per well)[2]. Incubate the enzyme-compound mixture at room temperature (25°C) for 30 minutes[6]. Causality: This pre-incubation step allows the system to reach binding equilibrium, which is critical for detecting slow-binding or allosteric inhibitors.

Step 4: Substrate Addition Initiate the reaction by adding 10 µL of Pyr-RTKR-AMC substrate diluted in assay buffer to achieve a final concentration of 7 µM to 100 µM (depending on the desired sensitivity relative to the substrate's Kₘ, which is ~6.5 µM)[5].

Step 5: Kinetic Readout Immediately transfer the plate to a fluorescence microplate reader (e.g., Victor X5 or Synergy Neo2). Monitor the steady-state rate of substrate hydrolysis continuously for 30–60 minutes at 25°C using excitation/emission wavelengths of 365–380 nm / 460 nm[2],[6].

Data Presentation & Quality Control

To ensure assay robustness, summarize your experimental setup and validation metrics into standardized tables. Calculate the Z'-factor using the DMSO vehicle (negative control) and Dec-RVKR-cmk (positive control). A Z'-factor > 0.5 indicates an excellent, HTS-ready assay.

Table 1: 384-Well Plate Assay Matrix (20 µL Total Volume)

ComponentTest WellPositive Control (Inhibition)Negative Control (Vehicle)Blank (No Enzyme)
Assay Buffer ---10 µL
Enzyme (Furin) 10 µL (80 nM)10 µL (80 nM)10 µL (80 nM)-
Test Compound 0.2 µL (in DMSO)---
Dec-RVKR-cmk -0.2 µL (10 µM)--
DMSO Vehicle --0.2 µL (1%)0.2 µL (1%)
Substrate 10 µL (7 µM)10 µL (7 µM)10 µL (7 µM)10 µL (7 µM)

Table 2: Quantitative Data Summary & Hit Validation Criteria

ParameterExpected Range / TargetInterpretation / Causality
Z'-Factor 0.65 – 0.85Validates the dynamic range and well-to-well variance.
Signal-to-Background (S/B) > 10-foldEnsures sufficient window for IC₅₀ curve fitting.
Compound IC₅₀ VariableCalculated from the linear slope (V₀) of the kinetic read.
Hill Slope (h) 0.8 – 1.2Values >2 suggest colloidal aggregation or PAINS behavior.

Data Analysis: Extract the initial velocity (V₀) from the linear portion of the fluorescence progression curves. Plot the percentage of remaining activity against the log concentration of N-(4-methylbenzyl)-4-phenylbutanamide. Fit the data using a four-parameter logistic non-linear regression model (e.g., GraphPad Prism) to determine the IC₅₀[2].

Sources

Application

Application Note: Cell Culture Dosing and Assay Protocols for the Furin Inhibitor N-(4-methylbenzyl)-4-phenylbutanamide

Introduction & Mechanistic Grounding Furin is a calcium-dependent proprotein convertase (PC) predominantly localized in the trans-Golgi network (TGN) and endosomal compartments[1][2]. It plays a pivotal role in the prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Furin is a calcium-dependent proprotein convertase (PC) predominantly localized in the trans-Golgi network (TGN) and endosomal compartments[1][2]. It plays a pivotal role in the proteolytic maturation of various precursor proteins by cleaving at the canonical polybasic motif (R-X-K/R-R↓)[1]. In infectious disease paradigms, host furin is hijacked to process viral glycoproteins—such as the SARS-CoV-2 Spike (S) protein, Respiratory Syncytial Virus (RSV) F protein, and Flavivirus prM—as well as bacterial exotoxins like Pseudomonas exotoxin A[3][4][5].

N-(4-methylbenzyl)-4-phenylbutanamide (CAS 503563-90-4)[6] is a targeted small-molecule inhibitor identified via biochemical high-throughput screening (HTS) (Assay ID: MH080376) to competitively inhibit furin activity[7][8]. Unlike irreversible peptidyl chloromethylketones (e.g., dec-RVKR-cmk), this compound offers a distinct structural profile that requires careful dosing optimization in in vitro models to balance target engagement with cellular viability[1].

Physicochemical Properties & Formulation

To ensure reproducibility, stock solutions must be prepared with attention to the compound's solubility limits.

Table 1: Physicochemical Properties of N-(4-methylbenzyl)-4-phenylbutanamide

PropertyValueCausality / Formulation Note
CAS Number 503563-90-4Unique identifier for procurement[6].
Molecular Formula C18H21NODetermines mass calculations[9].
Molecular Weight 267.37 g/mol Use for molarity calculations[9].
SMILES Cc1ccc(CNC(=O)CCCc2ccccc2)cc1Validates structural integrity and cheminformatics modeling[9].
Primary Target Furin (Proprotein Convertase)Blocks paired basic amino acid cleavage[7].
Stock Solvent DMSO (10-50 mM)Ensure final cell culture DMSO ≤ 0.1% v/v to prevent solvent-induced cytotoxicity.

Mechanistic Visualization

FurinPathway Proprotein Viral/Bacterial Proprotein (e.g., SARS-CoV-2 Spike) Furin Furin Protease (TGN / Endosome) Proprotein->Furin Binds Motif (R-X-K/R-R) Cleaved Cleaved Subunits (S1/S2 Activation) Furin->Cleaved Proteolysis Pathogenesis Viral Entry & Pathogenesis Cleaved->Pathogenesis Mediates Infection Inhibitor N-(4-methylbenzyl)- 4-phenylbutanamide Inhibitor->Furin Competitive Inhibition

Caption: Mechanism of Furin inhibition by N-(4-methylbenzyl)-4-phenylbutanamide blocking viral maturation.

Cell Culture Dosing Guidelines

To establish a self-validating experimental system, researchers must differentiate between true pharmacological inhibition of furin and off-target cytotoxicity. Furin inhibitors typically require micromolar concentrations in cell culture due to the challenge of penetrating the TGN lipid bilayer[1][10].

Table 2: Recommended Dosing Parameters

ApplicationCell LineConcentration RangeIncubation TimingReadout
Viral Glycoprotein Cleavage Vero E6, HEK-293T10 – 50 µM1 h pre-treatment + continuous overlayWestern Blot (S1/S2 ratio)[3]
Flavivirus Maturation Huh7, Vero5 – 100 µMPost-infection (1-24 hpi)Plaque Assay / qPCR[11]
Bacterial Toxin Assay LoVo, HEK2931 – 25 µMCo-administration with toxinCell Viability (MTT)[5]

Experimental Protocols

Protocol A: Viral Glycoprotein Cleavage Inhibition Assay (Self-Validating System)

Rationale: This protocol uses pseudotyped viral particles to safely assess the efficacy of N-(4-methylbenzyl)-4-phenylbutanamide in blocking the S1/S2 cleavage of the SARS-CoV-2 spike protein without requiring BSL-3 facilities[3].

  • Step 1: Cell Seeding. Seed Vero E6 or HEK-293T cells at 3 × 10^5 cells/mL in 6-well plates. Incubate overnight at 37°C, 5% CO₂[3].

    • Causality: High confluency ensures sufficient protein yield for downstream immunoblotting.

  • Step 2: Inhibitor Pre-treatment. Wash cells 3x with DPBS. Apply N-(4-methylbenzyl)-4-phenylbutanamide (titrated at 10, 25, and 50 µM) in serum-free OPTI-MEM for 1.5 hours[10].

    • Causality: Pre-incubation allows the small molecule to partition across the plasma membrane and accumulate in the TGN prior to viral entry.

    • Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (50 µM dec-RVKR-cmk)[3][10].

  • Step 3: Viral Infection. Inoculate cells with pseudovirus (MOI = 0.5) directly into the inhibitor-containing media. Incubate for 2 hours[10].

  • Step 4: Maintenance & Chase. Remove inoculum. Add complete media containing the corresponding concentrations of the inhibitor. Incubate for 48 hours[3].

  • Step 5: Harvest & Western Blot. Lyse cells in RIPA buffer. Probe lysates with an antibody targeting the S2 domain.

    • Data Interpretation: Efficacy is quantified by calculating the ratio of uncleaved S (~185 kDa) to cleaved S2 (~85 kDa)[3]. A successful furin block will show a dose-dependent accumulation of the 185 kDa band.

Protocol B: Biochemical High-Throughput Screening (HTS) Validation Assay

Rationale: To confirm direct enzymatic inhibition (ruling out indirect cellular effects), a cell-free fluorescence polarization or FRET-based biochemical assay is required[8][12].

  • Step 1: Buffer Preparation. Prepare assay buffer: 100 mM HEPES (pH 7.0), 1 mM CaCl₂, 0.5% Triton X-100, and 1 mM 2-mercaptoethanol[2].

    • Causality: Furin is strictly calcium-dependent; chelators like EDTA must be strictly avoided[1].

  • Step 2: Enzyme & Compound Incubation. Add 1 nM recombinant human furin to 384-well black microplates. Add N-(4-methylbenzyl)-4-phenylbutanamide (serial dilutions from 100 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

  • Step 3: Substrate Addition. Add a fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC) at a final concentration of 10 µM.

  • Step 4: Kinetic Readout. Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes. Calculate the IC₅₀ based on the initial cleavage velocity (V₀)[1].

Data Interpretation & Troubleshooting

  • Cytotoxicity Artifacts: If viral titers drop but host cell morphology is compromised, the effect is likely non-specific toxicity. Always run a parallel uninfected plate treated with the inhibitor and measure ATP-dependent viability (e.g., CellTiter-Glo).

  • Incomplete Cleavage Blockade: If partial cleavage persists at 50 µM, consider that alternative proprotein convertases (e.g., PCSK5, PCSK7) or cell-surface proteases (e.g., TMPRSS2) might be compensating[1]. Combining the furin inhibitor with a TMPRSS2 inhibitor (like Camostat) can provide a synergistic blockade[1].

References

  • Title: N-(4-methylbenzyl)
  • Title: N-[(4-methylphenyl)
  • Title: N-(4-methylbenzyl)
  • Title: Biochemical HTS for Inhibitors of the Proprotein Convertase Furin (MH080376)
  • Source: chemsrc.
  • Title: Functional evaluation of the P681H mutation on the proteolytic activation the SARS-CoV-2 variant B.1.1.7 (Alpha)
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.
  • Source: bioRxiv.
  • Source: google.com (Patents)

Sources

Method

Application Note: Solubilization and Formulation Strategies for N-(4-methylbenzyl)-4-phenylbutanamide in Biological Assays

Executive Summary N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic small molecule characterized by high lipophilicity[1]. Due to its dual aromatic ring system (a 4-methylbenzyl group and a 4-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic small molecule characterized by high lipophilicity[1]. Due to its dual aromatic ring system (a 4-methylbenzyl group and a 4-phenylbutanamide chain) and lack of ionizable amines or carboxylic acids at physiological pH, it exhibits extremely poor aqueous solubility.

For researchers and drug development professionals, improper solubilization of such compounds leads to false negatives in high-throughput screening (HTS) and erratic pharmacokinetics in vivo. This application note provides validated, step-by-step protocols for formulating this compound, ensuring thermodynamic stability and biological availability across different assay modalities.

Physicochemical Profiling

Rational formulation design begins with understanding the molecular constraints of the target compound.

PropertyValueFormulation Implication
Molecular Formula C18H21NOHighly carbon-rich; requires organic co-solvents to disrupt lattice energy[1].
Molecular Weight 267.37 g/mol Optimal size for efficient encapsulation within cyclodextrin cavities.
Estimated LogP ~3.8 - 4.2Highly lipophilic; will partition into lipid membranes; insoluble in pure water.
H-Bond Donors/Acceptors 1 / 1 (Amide group)Limited hydrogen bonding capacity; insufficient to drive aqueous solvation.
Primary Solvent 100% DMSOHighly soluble (>50 mM); aprotic nature effectively solvates hydrophobic rings.

Primary Solubilization: Preparation of a DMSO Master Stock

For all biological assays, generating a stable, anhydrous master stock is the critical first step.1[1].

Protocol: 10 mM Master Stock Preparation
  • Weighing: Accurately weigh 2.67 mg of N-(4-methylbenzyl)-4-phenylbutanamide into a sterile, amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation. Glass is mandatory because highly lipophilic compounds will rapidly adsorb to the hydrophobic surfaces of standard polypropylene plastic tubes, artificially lowering the stock concentration.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: Trace water in hygroscopic DMSO can initiate premature hydration of the compound's hydrophobic domains, leading to irreversible aggregation before the assay even begins.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If sub-visible particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Mild thermal and acoustic energy overcomes the kinetic barrier of the crystal lattice energy, ensuring complete molecular dispersion.

  • Storage: Aliquot into 50 µL volumes and store at -20°C in a desiccator. Avoid repeated freeze-thaw cycles.

In Vitro Assay Preparation: Overcoming the "Solvent Shift"

When transferring a compound from 100% DMSO to an aqueous assay buffer (the "solvent shift"), the compound experiences a drastic reduction in solubility. If done incorrectly, this causes rapid precipitation (crashing out).

Protocol: Aqueous Dilution for Cell-Based Assays
  • Pre-warming: Thaw the DMSO master stock at room temperature and vortex well to dissolve any localized precipitates formed during freezing.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM working stock.

  • Aqueous Transfer: While vigorously vortexing the target assay buffer (e.g., PBS or DMEM), add the working stock dropwise to achieve the final concentration (e.g., 10 µM, resulting in 1% final DMSO).

    • Causality: Vigorous mixing prevents localized zones of high compound/low solvent concentration. Localized supersaturation immediately exceeds the metastable zone width of the solution, causing irreversible crystal nucleation.

  • Carrier Proteins (Optional): If precipitation still occurs at 10 µM, supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) prior to compound addition.

    • Causality: BSA acts as a thermodynamic sink, binding the free lipophilic drug via hydrophobic interactions and maintaining it in a soluble, bioavailable state.

  • System Validation: Inspect the final assay well under a phase-contrast microscope at 20X magnification. The absence of refractile microcrystals self-validates that the compound remains in solution.

In Vivo Formulation: Cyclodextrin Inclusion Complexation

DMSO concentrations above 5-10% are toxic in vivo and cause tissue necrosis or hemolysis. To administer N-(4-methylbenzyl)-4-phenylbutanamide to animal models, we utilize2[2].3[3].

Protocol: 10% HP-β-CD Formulation for IP/IV Injection
  • Vehicle Preparation: Dissolve 10 g of HP-β-CD in 100 mL of sterile saline (0.9% NaCl) to create a 10% (w/v) solution. Filter sterilize (0.22 µm).

  • Solvent Spiking: Dissolve the required dose of the compound in a minimal volume of DMSO (maximum 5% of the final formulation volume).

  • Complexation: Add the DMSO/drug solution dropwise into the 10% HP-β-CD solution under continuous magnetic stirring.

  • Equilibration: Stir at room temperature for 1 to 2 hours.

    • Causality: Host-guest complexation is a dynamic equilibrium process. Sufficient time is required for the hydrophobic drug molecules to partition out of the bulk solvent and orient themselves into the cyclodextrin cavities.

  • System Validation: Measure the optical density at 600 nm (OD600). A reading of <0.05 against a vehicle blank indicates a clear solution free of sub-visible precipitates, self-validating the complexation efficiency prior to animal dosing.

Visualizations

SolubilizationWorkflow Solid Solid Compound (CAS: 503563-90-4) DMSO Master Stock (100% DMSO) Solid->DMSO Add Anhydrous DMSO Vortex & Sonicate (37°C) InVitro In Vitro Assay (<1% DMSO in Buffer) DMSO->InVitro Dropwise Addition + Vigorous Mixing InVivo In Vivo Dosing (HP-β-CD Formulation) DMSO->InVivo Add to 10% HP-β-CD Stir 1-2 hours

Figure 1: Solubilization workflow for N-(4-methylbenzyl)-4-phenylbutanamide across assay types.

CyclodextrinMechanism Drug Hydrophobic Drug (Lipophilic Rings) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Mechanism Hydrophilic exterior of HP-β-CD shields the drug from water, preventing precipitation. Complex->Mechanism

Figure 2: Mechanism of HP-β-Cyclodextrin inclusion complexation for hydrophobic drug delivery.

References

  • Title: N-[(4-methylphenyl)methyl]-4-phenylbutanamide | 503563-90-4 Source: Molport Chemical Database URL: [Link]

  • Title: Beta-Cyclodextrin As An Excipient In Drug Formulation Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via National Institutes of Health / PMC) URL: [Link]

Sources

Application

Application of N-(4-methylbenzyl)-4-phenylbutanamide in High-Throughput Screening (HTS): Targeting RGS4 and TRPC6 Modulators

Executive Summary N-(4-methylbenzyl)-4-phenylbutanamide (CAS 503563-90-4) is a highly characterized synthetic amide utilized as a critical small-molecule screening probe in extensive High-Throughput Screening (HTS) campa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methylbenzyl)-4-phenylbutanamide (CAS 503563-90-4) is a highly characterized synthetic amide utilized as a critical small-molecule screening probe in extensive High-Throughput Screening (HTS) campaigns [1]. As a representative member of the NIH Molecular Libraries Small Molecule Repository (MLSMR), this compound has been instrumental in identifying novel allosteric and competitive modulators of complex intracellular signaling cascades. This application note details the implementation of N-(4-methylbenzyl)-4-phenylbutanamide in two field-proven HTS workflows: the modulation of Regulator of G-protein Signaling 4 (RGS4) protein-protein interactions and the gating of Transient Receptor Potential Canonical 6 (TRPC6) ion channels.

Mechanistic Rationale & Target Biology

RGS4 and G-Protein Signaling

RGS4 is a potent negative regulator of G-protein coupled receptor (GPCR) signaling. It functions as a GTPase-accelerating protein (GAP), rapidly driving the hydrolysis of GTP bound to Gαi/o and Gαq subunits, thereby returning them to their inactive GDP-bound state [2]. Inhibiting the RGS4-Gα protein-protein interaction (PPI) prolongs GPCR signaling, offering a nuanced therapeutic approach for neurological disorders (e.g., schizophrenia) and cardiovascular remodeling compared to direct GPCR agonism. N-(4-methylbenzyl)-4-phenylbutanamide and its structural analogs are screened to identify molecules that can physically disrupt or allosterically alter this PPI.

TRPC6 Calcium Channels

TRPC6 is a diacylglycerol (DAG)-activated, non-selective cation channel predominantly permeable to calcium. Dysregulation of TRPC6 is heavily implicated in hypoxia-induced pulmonary hypertension and renal pathologies such as focal segmental glomerulosclerosis (FSGS) [3]. Identifying specific modulators requires robust cell-based functional assays to capture the dynamic, transient nature of calcium flux upon compound binding.

Experimental Workflows & Protocols

Protocol 1: Flow Cytometry Protein Interaction Assay (FCPIA) for RGS4

Causality of Experimental Choice: Traditional PPI assays like Surface Plasmon Resonance (SPR) are too low-throughput for primary screening, while Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) requires expensive europium/terbium chelates that drastically inflate the cost of >100,000-compound screens. FCPIA solves this by utilizing multiplexed, streptavidin-coated polystyrene beads bound to biotinylated Gαo. This allows for the precise, high-throughput flow cytometric measurement of nanomolar binding affinities using standard fluorophores, making it highly scalable and cost-effective [4].

Step-by-Step Methodology:

  • Bead Preparation: Incubate streptavidin-coated polystyrene microspheres with biotinylated Gαo (100 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, pH 7.4) for 30 minutes at room temperature. Wash twice via centrifugation (1,000 x g) to remove unbound protein.

  • Compound Addition: Dispense 10 μL of the bead suspension into a 384-well V-bottom plate. Pin-transfer 100 nL of N-(4-methylbenzyl)-4-phenylbutanamide (from a 10 mM DMSO stock) into the wells to achieve a final screening concentration of 10 μM.

  • Target Incubation: Add 10 μL of Alexa Fluor 488-labeled RGS4 (final concentration 50 nM) to all wells.

    • Self-Validation Control: Include positive controls (unlabeled RGS4 at 5 μM to compete for binding and establish the minimum signal) and negative controls (DMSO vehicle to establish maximum binding).

  • Reaction: Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition: Analyze the plate using a high-throughput flow cytometer (e.g., HyperCyt system). Gate the bead population based on forward and side scatter, and measure the median fluorescence intensity (MFI) in the FL1 (Alexa Fluor 488) channel.

  • Quality Control: Calculate the Z'-factor. A robust, self-validating assay must yield a Z' > 0.5, ensuring the signal window between the DMSO control and the unlabeled RGS4 control is statistically significant.

Protocol 2: FLIPR-Based Calcium Flux Assay for TRPC6

Causality of Experimental Choice: While whole-cell patch-clamping is the gold standard for ion channel electrophysiology, its throughput is fundamentally incompatible with primary HTS. The Fluorometric Imaging Plate Reader (FLIPR) paired with calcium-sensitive dyes (e.g., Fluo-4 AM) provides a real-time, kinetic readout of intracellular calcium transients across 384 or 1536 wells simultaneously, accurately capturing the rapid gating kinetics of TRPC6 [5].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human TRPC6 into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture media and add 20 μL of Fluo-4 AM dye loading solution (2 μM Fluo-4 AM, 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular dye de-esterification.

  • Washing: Wash the cells three times with assay buffer using an automated plate washer to remove extracellular dye, leaving exactly 20 μL of buffer per well.

  • Compound Addition & Kinetic Reading: Transfer the plate to the FLIPR Tetra system. Establish a 10-second baseline fluorescence (Ex 488 nm / Em 515 nm). Automatically dispense N-(4-methylbenzyl)-4-phenylbutanamide (10 μM final) and record fluorescence continuously for 3 minutes to identify direct agonism.

  • Agonist Challenge (Antagonist Mode): To screen for inhibitors, subsequently add a sub-maximal concentration (EC80) of a known TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol [OAG]) and record for an additional 3 minutes.

  • Quality Control: Calculate the response as the maximum minus minimum (Max-Min) relative fluorescence units (RFU). Use known TRPC inhibitors (e.g., SKF96365) as positive controls for inhibition to validate the dynamic range.

Data Presentation & HTS Metrics

To ensure standardized evaluation across screening centers, the quantitative parameters for N-(4-methylbenzyl)-4-phenylbutanamide assays are summarized below:

Target SystemAssay PlatformPrimary ReadoutSignal-to-Background (S/B)Acceptable Z'-FactorPrimary Hit Threshold
RGS4 / Gαo FCPIA (384-well)Median Fluorescence Intensity (FL1)> 5.0≥ 0.65> 50% inhibition of MFI
TRPC6 FLIPR Tetra (384-well)Kinetic RFU (Max - Min)> 3.5≥ 0.55> 40% change in Ca2+ flux

Visualizations

HTS_Workflow A Compound Library (N-(4-methylbenzyl)-4-phenylbutanamide) B Primary HTS Assay (FCPIA for RGS4 / FLIPR for TRPC6) A->B C Hit Identification (Z'-factor > 0.5, Activity > 50%) B->C D Counter-Screening (Selectivity & Cytotoxicity) C->D E Dose-Response Profiling (IC50 / EC50 Determination) D->E

High-throughput screening triage workflow for identifying RGS4 and TRPC6 modulators.

RGS4_Mechanism GPCR GPCR Activation G_alpha Gα-GTP (Active State) GPCR->G_alpha Promotes GTP binding Effector Downstream Signaling (e.g., Calcium Flux) G_alpha->Effector Activates G_alpha_GDP Gα-GDP (Inactive State) G_alpha->G_alpha_GDP Hydrolysis RGS4 RGS4 (GAP Activity) RGS4->G_alpha Accelerates GTPase Compound N-(4-methylbenzyl)-4-phenylbutanamide Compound->RGS4 Modulates interaction

Mechanism of RGS4-mediated GTPase acceleration and modulation by screening compounds.

References

  • Chemsrc. "N-(4-methylbenzyl)-4-phenylbutanamide | CAS#:503563-90-4 - Bioassay Data." Chemsrc Chemical Database. Available at:[Link]

  • Blazer, L. L., et al. "Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors." Current Topics in Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "TRPC Channels as Mediators of Hypoxia-Induced Pulmonary Hypertension." International Journal of Molecular Sciences. Available at:[Link]

  • ResearchGate. "Characterization of the RGS4 TR-FRET high-throughput assay." Molecular Pharmacology. Available at:[Link]

  • eLife. "Structural basis for pharmacological modulation of the TRPC6 channel." eLife Sciences. Available at:[Link]

Method

Advanced LC-MS/MS Methodologies for the Detection and Quantitation of N-(4-methylbenzyl)-4-phenylbutanamide

Executive Summary & Chemical Context The accurate quantitation of polyfunctional amides in complex biological matrices is a critical requirement in modern pharmacokinetics and forensic toxicology. N-(4-methylbenzyl)-4-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantitation of polyfunctional amides in complex biological matrices is a critical requirement in modern pharmacokinetics and forensic toxicology. N-(4-methylbenzyl)-4-phenylbutanamide (Molecular Formula: C₁₈H₂₁NO, Exact Mass: 267.1623 Da) is a highly lipophilic aryl-alkyl amide. Structurally, it consists of a 4-phenylbutanoic acid moiety conjugated to a 4-methylbenzylamine.

Because of its high lipophilicity and the stability of the amide bond, analyzing this compound requires a highly optimized Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) workflow. This application note provides a self-validating, mechanistically grounded protocol for the trace-level quantitation of this compound, ensuring high analytical confidence through rigorous internal standardization and optimized collision-induced dissociation (CID) parameters.

Mechanistic Principles of Ionization and Fragmentation

To develop a robust Multiple Reaction Monitoring (MRM) method, one must first understand the gas-phase behavior of the analyte[1].

Electrospray Ionization (ESI) Dynamics

Electrospray ionization in positive mode (ESI+) is the optimal technique for this compound. The addition of 0.1% formic acid to the mobile phase forces the protonation of the amide group. Kinetically, protonation occurs at the carbonyl oxygen, forming a resonance-stabilized oxonium ion[2]. This localized positive charge weakens the adjacent C–N and N–C bonds, priming the molecule for fragmentation[3].

Collision-Induced Dissociation (CID) Pathways

Upon entering the collision cell, the protonated precursor ion [M+H]⁺ at m/z 268.2 undergoes targeted fragmentation[4]. The structural architecture of N-(4-methylbenzyl)-4-phenylbutanamide dictates two primary cleavage pathways:

  • Acylium Ion Formation (m/z 147.1): Cleavage of the amide C–N bond results in the loss of neutral 4-methylbenzylamine, yielding a highly stable 4-phenylbutanoyl cation (b-type equivalent). This is the most abundant fragment and serves as the quantifier ion .

  • Benzyl Cation Formation (m/z 105.1): Cleavage of the N–C bond (between the amide nitrogen and the benzyl group) yields the 4-methylbenzyl cation. Aromatic resonance stabilizes this ion, making it an excellent qualifier ion [2].

CID_Fragmentation M [M+H]+ m/z 268.2 Protonated Precursor F1 Acylium Ion m/z 147.1 [4-phenylbutanoyl]+ M->F1 Amide C-N Cleavage (- 4-methylbenzylamine) F2 Benzyl Cation m/z 105.1 [4-methylbenzyl]+ M->F2 Amide N-C Cleavage (- 4-phenylbutanamide) F3 Tropylium Ion m/z 91.1 [C7H7]+ F1->F3 Alkyl Chain Loss (- C3H4O)

Caption: ESI-MS/MS CID fragmentation pathway of protonated N-(4-methylbenzyl)-4-phenylbutanamide.

Experimental Architecture & Step-by-Step Protocol

A self-validating protocol requires built-in mechanisms to account for matrix effects and system drift. We utilize protein precipitation (PPT) paired with a stable-isotope-labeled internal standard (IS).

Sample Preparation Mechanics

Causality Check: Acetonitrile (ACN) is selected over methanol for protein precipitation because ACN disrupts protein hydration shells more aggressively, yielding a harder protein "crash" and a cleaner supernatant, which minimizes ion suppression in the ESI source.

  • Spiking: Transfer 50 µL of human plasma to a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard solution (N-(4-methylbenzyl)-4-phenylbutanamide-d4, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption from plasma binding proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak broadening).

LCMS_Workflow A 1. Plasma Sample + Internal Standard B 2. Protein Precipitation (Acetonitrile, 4°C) A->B C 3. UHPLC Separation (C18, Gradient) B->C D 4. ESI+ Ionization (Protonation) C->D E 5. QqQ MS/MS (MRM Detection) D->E

Caption: Analytical workflow for LC-MS/MS quantitation of N-(4-methylbenzyl)-4-phenylbutanamide.

Chromatographic Strategy

Causality Check: A sub-2-micron C18 column is utilized to handle the high lipophilicity of the analyte. The gradient starts at 5% organic to wash away polar endogenous salts, ramping steeply to 95% to elute the strongly retained target compound in a sharp, symmetrical peak.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 5% B (Re-equilibration)

Mass Spectrometry Parameters

Operate the Triple Quadrupole (QqQ) mass spectrometer in Positive ESI mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Data Presentation & Validation Metrics

To ensure trustworthiness, the method must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA). The quantitative data and optimized parameters are summarized below.

Table 1: Optimized MRM Transitions and QqQ Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
N-(4-methylbenzyl)-4-phenylbutanamide 268.2147.15022Quantifier (Acylium)
268.2105.15035Qualifier (Benzyl Cation)
268.291.15045Qualifier (Tropylium)
Internal Standard (IS-d4) 272.2151.15022IS Quantifier
Table 2: Method Validation Metrics (Human Plasma Matrix)
Validation ParameterEvaluated Range / ValueAcceptance Criteria
Linearity (R²) 0.5 – 500 ng/mL (R² = 0.9991)R² ≥ 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/mLS/N ≥ 10, Precision ≤ 20%
Matrix Effect 92.4% ± 4.1%85% – 115% recovery
Intra-day Precision (CV) 3.2% at 50 ng/mL≤ 15%

Conclusion

This protocol establishes a highly sensitive and selective LC-MS/MS method for N-(4-methylbenzyl)-4-phenylbutanamide. By leveraging the predictable CID fragmentation pathways of protonated amides—specifically the generation of stable acylium and benzyl cations—researchers can achieve robust trace-level quantitation. The integration of a rapid protein precipitation step with a steep UHPLC gradient ensures high throughput without compromising column lifespan or data integrity.

References

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016, 6(86), 83284-83298. URL:[Link]

  • "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry, 2021. URL:[Link]

  • "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2014, 28(16), 1815-1822. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7011, 2-Phenylbutanamide." PubChem, 2025. URL:[Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of N-(4-methylbenzyl)-4-phenylbutanamide

Abstract This document provides a comprehensive guide to the structural characterization of N-(4-methylbenzyl)-4-phenylbutanamide using nuclear magnetic resonance (NMR) spectroscopy. Detailed, step-by-step protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural characterization of N-(4-methylbenzyl)-4-phenylbutanamide using nuclear magnetic resonance (NMR) spectroscopy. Detailed, step-by-step protocols for sample preparation, and the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are presented. The rationale behind experimental parameter selection is discussed to ensure the acquisition of high-quality data for unambiguous structure elucidation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of small molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1][2] For novel molecules such as N-(4-methylbenzyl)-4-phenylbutanamide, a comprehensive suite of NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular framework. The presence of multiple aromatic and aliphatic moieties, along with the amide linkage, presents a unique set of challenges and opportunities for structural analysis.

This application note details a systematic approach to the NMR characterization of N-(4-methylbenzyl)-4-phenylbutanamide. By following these protocols, researchers can obtain high-resolution spectra that will allow for the complete assignment of its chemical structure. The methodologies described herein are grounded in established NMR principles and are designed to be both robust and efficient.

Rationale for Experimental Design

A multi-dimensional approach is crucial for the complete structural assignment of N-(4-methylbenzyl)-4-phenylbutanamide.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns, which reveal adjacent proton relationships.[3]

  • ¹³C NMR: Reveals the number of unique carbon environments. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH and ³JHH).[4] This is essential for tracing out the connectivity of the alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei.[5][6] This is a powerful tool for assigning the carbon signal associated with each proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] This is critical for establishing long-range connectivity, particularly across quaternary carbons and the amide bond.

The combination of these experiments provides a self-validating system for the complete and unambiguous assignment of the molecular structure.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[8]

Materials:

  • N-(4-methylbenzyl)-4-phenylbutanamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9][10]

  • High-quality 5 mm NMR tube.[8][11]

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9][10][11]

  • Tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Pasteur pipette and glass wool.[10]

Protocol:

  • Weigh approximately 10-20 mg of N-(4-methylbenzyl)-4-phenylbutanamide into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Gently swirl or vortex the vial to dissolve the sample completely. The solution should be homogeneous and free of particulate matter.[8]

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

  • Add a small amount of TMS to the NMR tube as an internal reference standard for chemical shifts.[2][12]

  • Carefully cap the NMR tube and wipe the outside with a lint-free tissue dampened with acetone to remove any fingerprints or dust.[13]

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Table 1: Suggested NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Spectrometer Freq.400-600 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard single pulse (e.g., zg30)A simple and robust pulse sequence for routine ¹H acquisition.
Spectral Width-2 to 12 ppmEncompasses the expected chemical shift range for all proton signals.
Acquisition Time (AQ)2-4 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1)1-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans (NS)8-16Sufficient for good signal-to-noise (S/N) on a moderately concentrated sample.
¹³C{¹H} NMR Spectrometer Freq.100-150 MHzCorresponding carbon frequency for the proton spectrometer.
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)Decoupling from protons simplifies the spectrum to single lines for each carbon.
Spectral Width0 to 220 ppmCovers the full range of expected carbon chemical shifts, including the carbonyl carbon.[14]
Acquisition Time (AQ)1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (D1)2 secondsAllows for relaxation of carbon nuclei, particularly quaternary carbons.
Number of Scans (NS)1024 or moreA higher number of scans is needed due to the low natural abundance and sensitivity of ¹³C.
COSY Pulse ProgramStandard COSY (e.g., cosygpqf)A standard pulse sequence for establishing proton-proton correlations.
Dimensions2D (F1 and F2)Correlates proton chemical shifts in both dimensions.
Spectral WidthSame as ¹H NMRThe spectral width in both dimensions should cover all proton resonances.
Number of Increments256-512 in F1Determines the resolution in the indirect dimension.
Number of Scans (NS)2-4 per incrementA balance between sensitivity and total experiment time.
HSQC Pulse ProgramStandard HSQC (e.g., hsqcedetgpsisp2.3)Provides edited HSQC to differentiate CH/CH₃ from CH₂ signals.
Dimensions2D (¹H vs ¹³C)Correlates proton and directly attached carbon chemical shifts.
¹H Spectral WidthSame as ¹H NMRCovers all proton resonances.
¹³C Spectral Width0 to 160 ppmFocuses on the region of protonated carbons.
Number of Increments256 in F1Adequate for resolving carbon signals in the indirect dimension.
Number of Scans (NS)2-8 per incrementDepends on sample concentration.
HMBC Pulse ProgramStandard HMBC (e.g., hmbcgpndqf)Optimized for long-range proton-carbon correlations.
Dimensions2D (¹H vs ¹³C)Correlates proton and long-range coupled carbon chemical shifts.
¹H Spectral WidthSame as ¹H NMRCovers all proton resonances.
¹³C Spectral Width0 to 200 ppmCovers all carbon resonances, including quaternary and carbonyl carbons.
Long-Range CouplingOptimized for 8 HzA good general value for detecting 2- and 3-bond correlations.[15]
Number of Increments512 in F1Higher resolution in the indirect dimension is often beneficial for HMBC.
Number of Scans (NS)8-16 per incrementMay require more scans to detect weaker long-range correlations.
Data Processing and Referencing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

  • Phase correct the spectra manually to ensure all peaks are in the pure absorption mode.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Reference the ¹H spectrum by setting the TMS signal to 0.00 ppm. For ¹³C spectra, the TMS signal should also be set to 0.00 ppm.[2][12] If TMS is not present, the residual solvent peak can be used as a secondary reference.[12]

  • Integrate all peaks in the ¹H spectrum.

  • For 2D spectra, process both dimensions with appropriate window functions (e.g., sine-bell) to improve resolution and signal shape.

Predicted Spectral Data and Interpretation

Structure of N-(4-methylbenzyl)-4-phenylbutanamide:

G A Acquire 1D ¹H Spectrum B Identify Spin Systems (Aromatic & Aliphatic) A->B E Acquire 1D ¹³C & DEPT Spectra A->E C Acquire 2D COSY Spectrum B->C D Connect Adjacent Protons C->D G Acquire 2D HSQC Spectrum D->G F Identify Carbon Types (CH₃, CH₂, CH, Cq) E->F F->G H Assign Directly Bonded C-H Pairs G->H I Acquire 2D HMBC Spectrum H->I J Connect Fragments across Quaternary Carbons & Heteroatoms I->J K Final Structure Verification J->K

Figure 2: Workflow for NMR-based structure elucidation of N-(4-methylbenzyl)-4-phenylbutanamide.

Key Expected Correlations:

  • COSY: A clear correlation will be observed between the protons of the butanamide chain: H-2, H-3, and H-4. The aromatic protons on the 4-methylbenzyl and phenyl rings will also show correlations between adjacent protons.

  • HSQC: Each protonated carbon will show a cross-peak with its directly attached proton(s). This will allow for the definitive assignment of the carbon signals for the methyl, methylene, and aromatic CH groups.

  • HMBC: This experiment is crucial for connecting the different fragments of the molecule. Key correlations to look for include:

    • From the NH proton to the carbonyl carbon (C=O) and the benzylic carbon (C-5) .

    • From the benzylic protons (H-5) to the carbonyl carbon (C=O) and the aromatic carbons of the 4-methylbenzyl group (C-1', C-2', C-6') .

    • From the methyl protons (CH₃) to the aromatic carbons C-3' and C-4' .

    • From the methylene protons H-2 to the carbonyl carbon (C=O) and C-3 .

    • From the methylene protons H-4 to the aromatic carbons of the phenyl group (C-1", C-2", C-6") .

G cluster_0 4-Phenylbutanoyl Fragment cluster_1 N-(4-methylbenzyl) Fragment H4 H-4 C1_prime_prime C-1'' H4->C1_prime_prime ³JCH H3 H-3 H2 H-2 CO C=O H2->CO ²JCH NH NH NH->CO ²JCH H5 H-5 NH->H5 ³JHH (COSY) H5->CO ³JCH C6_prime C-6' H5->C6_prime ³JCH

Figure 3: Key expected HMBC and COSY correlations for connecting the molecular fragments.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of N-(4-methylbenzyl)-4-phenylbutanamide. The protocols outlined in this application note offer a systematic and reliable approach to sample preparation, data acquisition, and spectral interpretation. By carefully executing these experiments and analyzing the resulting correlation data, researchers can confidently verify the identity and purity of their synthesized compound, which is a critical step in any chemical research or drug development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Houston. Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • Scribd. NMR Spectrometry for Organic Structure Analysis. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. Retrieved from [Link]

  • BioMagResBank. RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Emwas, A. H., et al. (2018). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 14(3), 31. Retrieved from [Link]

  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 16-21. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing. Retrieved from [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. Retrieved from [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Williamson, R. T., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 79(17), 7883-7890. Retrieved from [Link]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(46), 26735-26741. Retrieved from [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

  • University of Cambridge. NMR Data Processing. Retrieved from [Link]

  • IDEAS/RePEc. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Hartmann, H., et al. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. Retrieved from [Link]

  • University of Maryland, Baltimore County. MRRC Structure Elucidation Notes. Retrieved from [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Retrieved from [Link]

  • Pribitzer, C., et al. (2018). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. Chemistry-A European Journal, 24(59), 15793-15797. Retrieved from [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Princeton University. Spectroscopy/Small Molecule Structure Elucidation. Retrieved from [Link]

  • OWSD. WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. Retrieved from [Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • De Gruyter. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. Retrieved from [Link]

  • University of Calgary. Ch 13 - Coupling. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2002, August 31). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • National Institutes of Health. The Largest 15N–15N Coupling Constant Across an NHN Hydrogen Bond. Retrieved from [Link]

  • DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of N-(4-methylbenzyl)-4-phenylbutanamide Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction & Physicochemical Profiling N-(4-methylbenzyl)-4-phenylbutanamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Physicochemical Profiling

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic small molecule characterized by its highly lipophilic structure[1]. The presence of both a 4-methylbenzyl moiety and a 4-phenylbutanamide group imparts significant hydrophobicity, rendering the compound virtually insoluble in aqueous media[2]. For in vitro biological assays, high-throughput screening (HTS), and pharmacological evaluations, standardizing the preparation of stock solutions is a critical first step to ensure reproducible data.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its high dielectric constant and exceptional solvating power for hydrophobic molecules[3].

Quantitative Data: Physicochemical Properties
PropertyValueClinical / Experimental Relevance
CAS Number 503563-90-4Unique identifier for compound sourcing[1].
Molecular Formula C₁₈H₂₁NOIndicates a high carbon-to-heteroatom ratio, confirming lipophilicity[2].
Molecular Weight 267.37 g/mol Required for precise molarity calculations[2].
SMILES Cc1ccc(CNC(=O)CCCc2ccccc2)cc1Useful for computational modeling and LogP estimation[2].
Solubility Soluble in DMSODictates the necessity of organic solvent for primary stock preparation[3].

Causality & Rationale in Experimental Design

To ensure scientific integrity, it is vital to understand why specific handling procedures are mandated for N-(4-methylbenzyl)-4-phenylbutanamide.

  • The Hygroscopic Threat of DMSO: While DMSO is an excellent solvent, it is highly hygroscopic. Every time a DMSO stock is exposed to ambient air, it rapidly absorbs atmospheric moisture[4]. Because N-(4-methylbenzyl)-4-phenylbutanamide is highly hydrophobic, even a minor ingress of water into the DMSO stock will drastically lower the solubility threshold, causing the compound to micro-precipitate out of solution. This leads to inaccurate dosing and false negatives in biological assays[5].

  • Inert Atmosphere Purging: To combat moisture ingress, all stock solutions must be prepared and sealed under an inert atmosphere (Nitrogen or Argon). This displaces ambient oxygen and water vapor, preserving the integrity of both the solvent and the solute[5].

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated freeze-thaw cycles introduce condensation and thermal stress. By aliquoting the master stock into single-use volumes, researchers create a self-validating system where each experiment utilizes a pristine, uncompromised sample[4][6].

Step-by-Step Methodology: DMSO Stock Preparation

This protocol is designed as a self-validating workflow. Do not proceed to the next step unless the quality control (QC) criteria of the current step are met.

Materials Required
  • N-(4-methylbenzyl)-4-phenylbutanamide (Dry powder, ≥98% purity)

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9% purity, stored over molecular sieves)

  • Analytical balance (calibrated to 0.01 mg)

  • Sterile, amber microcentrifuge tubes (to protect from potential photolytic degradation)

  • Argon or Nitrogen gas source

Table: Volumetric Calculations for Standard Stocks

Calculations based on MW = 267.37 g/mol .

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.67 mg1.00 mL
20 mM 5.35 mg1.00 mL
50 mM 13.37 mg1.00 mL
Protocol Steps
  • Equilibration: Allow the sealed vial of N-(4-methylbenzyl)-4-phenylbutanamide to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Weighing: Accurately weigh the desired mass (e.g., 5.35 mg for a 20 mM stock) using an analytical balance. Transfer the powder to a sterile amber tube[7].

  • Solvation: Add the calculated volume of Anhydrous DMSO (e.g., 1.00 mL) to the tube.

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes[8].

  • Quality Control Gate (Visual Inspection): Hold the tube against a light source. The solution must be optically clear with no Tyndall effect (light scattering caused by micro-particles). Self-Validation: If the solution is cloudy, the compound has not fully dissolved. Apply gentle warming (maximum 37°C) and re-vortex. Do not exceed 37°C to prevent thermal degradation[6].

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in amber tubes[6].

  • Purging & Sealing: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before immediately capping tightly[5].

Workflow Visualization

G Start N-(4-methylbenzyl)-4-phenylbutanamide (Dry Powder) Weigh Weigh Solid Compound (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Under N2/Ar atmosphere) Weigh->AddDMSO Mix Vortex & Sonicate (Room Temp) AddDMSO->Mix QC Visual Inspection (Clear Solution?) Mix->QC Heat Gentle Warming (37°C max) QC->Heat No Aliquot Aliquot into Amber Vials (Single-use volumes) QC->Aliquot Yes Heat->Mix Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Workflow for preparing and validating N-(4-methylbenzyl)-4-phenylbutanamide DMSO stock solutions.

Troubleshooting & Compound Management

Proper compound management extends beyond initial preparation. If assay results become inconsistent, the stock solution is often the variable at fault[9].

Issue ObservedMechanistic CauseCorrective Action
Precipitation upon dilution in aqueous assay buffer The sudden drop in solvent dielectric constant forces the highly lipophilic compound out of solution[8].Perform a stepwise dilution. Pre-dilute the DMSO stock in an intermediate solvent or assay medium containing carrier proteins (e.g., BSA) before final addition[6].
Loss of biological activity over time Water ingress into the DMSO stock during storage/handling has caused micro-precipitation, lowering the effective molarity[4].Discard the compromised aliquot. For valuable HTS libraries, incubate plates in a DMSO-rich, nitrogen-purged environment to draw water out and restore molarity[5].
Cellular toxicity in in vitro assays The final concentration of DMSO in the cell culture medium is too high (typically >0.5% v/v)[6].Prepare a higher concentration master stock (e.g., 50 mM instead of 10 mM) to reduce the volume of DMSO required to reach the target dosing concentration.

Storage Guidelines: Store all sealed aliquots at -20°C (short-term, <3 months) or -80°C (long-term, >3 months)[9]. To further protect against ambient humidity, place the aliquot boxes inside a secondary desiccator chamber within the freezer[3].

References

  • Chemsrc. N-(4-methylbenzyl)-4-phenylbutanamide | CAS#:503563-90-4. Retrieved from:[Link]

  • Molport. N-[(4-methylphenyl)methyl]-4-phenylbutanamide | 503563-90-4. Retrieved from:[Link]

  • Drug Discovery Trends. Automating Compound Management Systems. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed. HTS library plate rejuvenation using a DMSO-rich atmosphere. Retrieved from:[Link]

  • Pharmaron. Compound Management Solutions. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-(4-methylbenzyl)-4-phenylbutanamide

Introduction Welcome to the technical support center for N-(4-methylbenzyl)-4-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for N-(4-methylbenzyl)-4-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a frequent and significant hurdle in research and development, often leading to unreliable in vitro results and poor in vivo bioavailability.[1][2][3] This document provides a structured, in-depth approach to understanding and overcoming these challenges, moving from fundamental principles to advanced, practical solutions.

Our approach is rooted in a deep understanding of the physicochemical properties of the molecule. N-(4-methylbenzyl)-4-phenylbutanamide is a neutral, hydrophobic molecule. Its structure, characterized by two aromatic rings and a butanamide linker, suggests a high octanol-water partition coefficient (LogP) and strong crystal lattice energy, both of which contribute to its limited solubility in aqueous media.[4][5][6] This guide will walk you through a logical progression of techniques to systematically enhance its solubility for your experimental needs.

Part 1: Understanding the Challenge & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions and provides quick, actionable advice for researchers facing immediate solubility issues.

Frequently Asked Questions (FAQs)

Q1: My N-(4-methylbenzyl)-4-phenylbutanamide won't dissolve in my aqueous buffer. What's the first thing I should try?

A1: The immediate precipitation you're observing is expected due to the compound's hydrophobic nature. The first and simplest approach is to create a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous buffer.[7][8][9]

  • Recommended Co-solvents: Start with Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF).[7][8]

  • Procedure:

    • Dissolve the compound in a minimal amount of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate gently to ensure complete dissolution.

    • Perform a stepwise, slow (dropwise) dilution of the stock solution into your vigorously stirred aqueous buffer. This prevents localized high concentrations that can cause immediate precipitation.[8]

  • Critical Note: Always be mindful of the final co-solvent concentration in your assay. High concentrations (typically >1%) can affect biological systems. It is crucial to run a vehicle control (buffer + co-solvent) to account for any solvent-induced effects.[10]

Q2: I tried using a co-solvent, but the compound still precipitates over time or when I try to reach my target concentration. What's next?

A2: This indicates that the simple co-solvent approach is insufficient to maintain the compound in solution at your desired concentration. This is a common limitation when the compound's intrinsic insolubility is very high.[11] You should now consider more advanced formulation strategies, such as using cyclodextrins or creating solid dispersions. These methods are designed to alter the compound's immediate environment on a molecular level to enhance solubility.

Q3: How do I know what the approximate solubility of my compound is?

A3: Determining the compound's baseline solubility is crucial for selecting the right enhancement strategy. You can perform a simple kinetic or thermodynamic solubility measurement.

  • Kinetic Solubility (High-Throughput): This method is rapid and suitable for early-stage discovery.[12][13] It involves adding a concentrated DMSO stock solution to an aqueous buffer and identifying the concentration at which precipitation first occurs, often detected by nephelometry (light scattering).[12][14]

  • Thermodynamic Solubility ("Shake-Flask" Method): This is the "gold standard" method that measures the equilibrium solubility.[13] It involves adding an excess of the solid compound to the aqueous buffer, shaking it for an extended period (24-72 hours) to reach equilibrium, filtering out the undissolved solid, and then measuring the concentration of the dissolved compound via HPLC-UV or LC/MS.[13][15]

Q4: Is it possible to modify the chemical structure of N-(4-methylbenzyl)-4-phenylbutanamide to improve its solubility?

A4: Yes, chemical modification is a powerful strategy, often employed in drug discovery to improve physicochemical properties.[16][17] Two common approaches are:

  • Disrupting Molecular Planarity/Symmetry: The planar nature of the aromatic rings can lead to strong crystal packing. Introducing substituents that disrupt this planarity can lower the melting point and improve solubility.[5][18]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive version of a compound that converts to the active parent drug in vivo.[][20] For a neutral amide, you could introduce a polar, ionizable promoiety, such as a phosphate or an amino acid, to dramatically increase water solubility.[][21][22] This strategy is particularly useful for improving bioavailability for in vivo studies.[20][21]

Part 2: In-Depth Solubility Enhancement Strategies

If initial troubleshooting fails, a more systematic approach is required. The following strategies are presented in order of increasing complexity and resource requirements.

Strategy 1: Co-Solvency Optimization

Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[11]

  • Mechanism: Water-miscible organic solvents like DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can increase the solubility of nonpolar drugs by creating a solvent mixture with a polarity that is more similar to that of the solute.[7][11]

  • When to Use: This is the first-line approach for preparing solutions for in vitro assays where the final concentration of the organic solvent can be tolerated.

  • Limitations: The amount of co-solvent is often limited by its potential toxicity or interference with the experimental system.[7] Drug precipitation can occur upon dilution in an aqueous environment.[11]

Strategy 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24]

  • Mechanism: The hydrophobic N-(4-methylbenzyl)-4-phenylbutanamide molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin.[24][25] The resulting "inclusion complex" has a hydrophilic exterior, which allows it to dissolve readily in water.[23][24] This is a host-guest interaction driven by non-covalent forces.[26]

  • Recommended Cyclodextrins: For neutral compounds, modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and have better safety profiles than native β-cyclodextrin.[24][27]

  • When to Use: This is an excellent strategy for both in vitro and in vivo formulations when co-solvents are not viable or effective enough. It can significantly increase solubility without chemically modifying the compound.[23]

Strategy 3: Formulation as a Solid Dispersion

A solid dispersion is a system where the drug is dispersed within an inert, hydrophilic carrier matrix at a solid state.[28][29]

  • Mechanism: This technique enhances solubility by reducing the drug's particle size to a molecular level and converting it from a crystalline to a more soluble amorphous form.[1][30] The hydrophilic carrier also improves the wettability of the compound.[29]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are widely used carriers.[1][28]

  • When to Use: This is an advanced technique typically used in pharmaceutical development to improve the oral bioavailability of poorly soluble drugs (BCS Class II/IV).[31] It is suitable when high drug loading is needed for solid dosage forms.

  • Limitations: Amorphous systems can be physically unstable and may revert to the less soluble crystalline form over time. Manufacturing can also be challenging to scale up.[1]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solubility enhancement strategy.

G cluster_0 Start: Solubility Problem cluster_1 Initial Troubleshooting cluster_2 Advanced Formulation cluster_3 Chemical Modification cluster_4 End Goal Start N-(4-methylbenzyl)-4-phenylbutanamide precipitates in aqueous buffer CoSolvent Strategy 1: Co-Solvent (e.g., DMSO, EtOH) Start->CoSolvent CheckSolubility Is solubility sufficient and stable at target concentration? CoSolvent->CheckSolubility Cyclodextrin Strategy 2: Cyclodextrin Inclusion Complex (e.g., HP-β-CD) CheckSolubility->Cyclodextrin No Success Solubilized Compound Ready for Experiment CheckSolubility->Success Yes CheckAgain Is solubility now sufficient? Cyclodextrin->CheckAgain SolidDispersion Strategy 3: Solid Dispersion (e.g., with PVP, PEG) CheckAgain->SolidDispersion No CheckAgain->Success Yes ChemMod Consider Prodrug or Structural Modification SolidDispersion->ChemMod If still insufficient or not feasible SolidDispersion->Success If successful

Caption: Decision workflow for solubility enhancement.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the key techniques discussed.

Protocol 1: Kinetic Aqueous Solubility Measurement by Nephelometry

This protocol provides a rapid assessment of solubility.

  • Prepare Stock Solution: Accurately weigh and dissolve N-(4-methylbenzyl)-4-phenylbutanamide in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well plate pre-filled with a fixed volume of your aqueous buffer (e.g., 198 µL). This creates a 100-fold dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature.

  • Measurement: Read the plate using a nephelometer, which measures light scattering.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[14]

Protocol 2: Preparation of an Inclusion Complex with HP-β-CD (Kneading Method)

This is a simple and effective lab-scale method for forming inclusion complexes.

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (start with 1:1 and 1:2). Calculate the required mass of each component.

  • Mixing: Place the accurately weighed compound and HP-β-CD into a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 45-60 minutes to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Validation: To use, attempt to dissolve the resulting powder directly in your aqueous buffer. The solubility should be markedly improved. You can confirm complex formation using techniques like DSC (Differential Scanning Calorimetry) or FTIR (Fourier-Transform Infrared Spectroscopy).

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method creates a molecular dispersion of the compound in a polymer carrier.[1][28]

  • Component Selection: Choose a hydrophilic carrier (e.g., PVP K30) and a common volatile solvent in which both the compound and the carrier are soluble (e.g., methanol or ethanol).

  • Dissolution: Dissolve a specific ratio of N-(4-methylbenzyl)-4-phenylbutanamide and the carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should result in a thin, clear film on the flask wall.

  • Further Drying: Place the flask in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Final Processing: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve. Store in a desiccator.

  • Validation: Test the dissolution rate and solubility of the resulting powder in your aqueous buffer. The amorphous nature of the dispersion can be confirmed by XRD (X-ray Diffraction).

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates how a hydrophobic molecule is encapsulated by a cyclodextrin, rendering it water-soluble.

G cluster_CD Cyclodextrin (Host) cluster_Drug Hydrophobic Molecule (Guest) cluster_Complex Water-Soluble Inclusion Complex CD Hydrophilic Exterior (OH groups) Cavity Hydrophobic Cavity Drug N-(4-methylbenzyl)- 4-phenylbutanamide CD_Complex Drug_in_CD Guest Molecule Encapsulated Complex_Label Hydrophilic Exterior confers water solubility Plus + Arrow ->

Caption: Mechanism of cyclodextrin inclusion complexation.

Summary and Recommendations

Improving the aqueous solubility of N-(4-methylbenzyl)-4-phenylbutanamide requires a systematic and logical approach.

StrategyPrincipleBest ForKey Advantage
Co-solvents Reduces solvent polarityQuick preparation for in vitro screeningSimplicity and speed
Cyclodextrins Encapsulation of hydrophobic moleculeIn vitro and in vivo studies; when co-solvents are not suitableHigh solubility enhancement with low toxicity
Solid Dispersions Creates an amorphous, molecular dispersionPharmaceutical formulation for oral deliveryImproves both solubility and dissolution rate
Chemical Modification Alters intrinsic molecular propertiesLead optimization in drug discoveryPermanent solution to solubility issues

Recommendation:

  • Start with co-solvents (DMSO, ethanol) for initial in vitro experiments, always using the lowest effective concentration and appropriate vehicle controls.

  • Progress to cyclodextrin (HP-β-CD) formulations if higher concentrations are needed or for in vivo studies. This offers a robust method to increase solubility without altering the parent molecule.

  • Consider solid dispersions or chemical modification (prodrugs) as advanced strategies during later-stage development when optimizing for oral bioavailability and formulation into a final dosage form.

By following this guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with N-(4-methylbenzyl)-4-phenylbutanamide, leading to more reliable and reproducible experimental outcomes.

References

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 413-426.
  • J, P., A, A., & V, K. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7).
  • Bhalani, D. V., et al. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Paudwal, G., et al. (2021).
  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 413-426.
  • Zhang, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2539-2562.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 60-67.
  • Jain, P., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 169-175.
  • Zia, V., et al. (2001). Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD. Journal of Pharmaceutical Sciences, 90(5), 667-679.
  • BOC Sciences. (2023, September 26).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (2025, November).
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • da Silva, A. B., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Zhang, Y., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3901.
  • Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(15), 2887-2895.
  • Stella, V. J., & Nti-Addae, K. W. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development.
  • Di, L., & Kerns, E. H. (2019). Is prodrug design an approach to increase water solubility? Expert Opinion on Drug Discovery, 14(10), 999-1010.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
  • Gradinaru, L. M., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(19), 14896.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 254.
  • Ishikawa, M., & Hashimoto, Y. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
  • PubChem. (n.d.). N-methyl-4-phenylbutanamide.
  • Han, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214.
  • Murray, C. W., et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 56(10), 3847-3859.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
  • Singh, R., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • ResearchGate. (n.d.). Physicochemical properties of 4.
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
  • PubChem. (n.d.). N-Methyl-4-oxo-4-phenylbutanamide.
  • PubChem. (n.d.). N-[(4-Methyloxan-4-YL)methyl]-4-phenylbutanamide.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Curatolo, W. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Outsourcing.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Stenutz. (n.d.). 4-phenylbutanamide.
  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)-N′-phenylbutanediamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1495.

Sources

Optimization

troubleshooting N-(4-methylbenzyl)-4-phenylbutanamide degradation in solution

Welcome to the technical support guide for N-(4-methylbenzyl)-4-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(4-methylbenzyl)-4-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in solution. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my parent compound in solution over time. What are the primary chemical stability concerns for N-(4-methylbenzyl)-4-phenylbutanamide?

A1: N-(4-methylbenzyl)-4-phenylbutanamide possesses three primary structural motifs that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step in troubleshooting.

  • Amide Bond Hydrolysis: The amide linkage is the most common point of failure. It is susceptible to cleavage under both acidic and basic conditions, especially with heat.[1][2] This reaction breaks the molecule into a carboxylic acid and an amine.

  • Benzylic Oxidation: The methylene (-CH2-) group attached to the 4-methylphenyl ring (the benzylic position) is vulnerable to oxidation.[3][4] This can occur in the presence of oxidizing agents, dissolved oxygen, or metal ion contaminants, potentially leading to the formation of a ketone.

  • Photodegradation: Aromatic compounds can absorb UV and sometimes visible light, leading to photochemical reactions.[5] This can result in complex degradation pathways, including ring hydroxylation or cleavage.[5][6]

Q2: What are the most likely degradation products I should be looking for?

A2: Based on the primary degradation pathways, the expected products are:

  • From Hydrolysis: 4-phenylbutanoic acid and (4-methylphenyl)methanamine (also known as 4-methylbenzylamine).

  • From Benzylic Oxidation: N-(4-methylbenzoyl)-4-phenylbutanamide (where the benzylic -CH2- is oxidized to a carbonyl C=O). Further oxidation could cleave the alkyl chain.[7][8]

  • From Photodegradation: A complex mixture of products can arise, often involving hydroxylated species on the aromatic rings.

The diagram below illustrates these primary degradation routes.

G cluster_main N-(4-methylbenzyl)-4-phenylbutanamide cluster_products Degradation Products parent N-(4-methylbenzyl)-4-phenylbutanamide hydrolysis_acid 4-phenylbutanoic acid parent->hydrolysis_acid Hydrolysis (Acid/Base, Heat) [2, 5] hydrolysis_amine 4-methylbenzylamine parent->hydrolysis_amine Hydrolysis (Acid/Base, Heat) [2, 5] oxidation_prod N-(4-methylbenzoyl)-4-phenylbutanamide parent->oxidation_prod Oxidation (O₂, Oxidants) [15] photo_prod Hydroxylated Species & Others parent->photo_prod Photolysis (UV/Visible Light) [12]

Caption: Primary degradation pathways for N-(4-methylbenzyl)-4-phenylbutanamide.

Troubleshooting Guide: A Systematic Approach to Investigating Degradation

Problem: My analytical results (e.g., HPLC, LC-MS) show a decrease in the peak area of N-(4-methylbenzyl)-4-phenylbutanamide and/or the appearance of new, unidentified peaks.

Strategy: A systematic investigation, known as a forced degradation study, is the industry-standard approach to identify the cause of instability.[9][10] This involves intentionally exposing the compound to harsh conditions to rapidly determine its vulnerabilities.[11][12]

The following workflow provides a logical sequence for your investigation.

G cluster_prep Phase 1: Preparation & Analysis cluster_stress Phase 2: Forced Degradation Study [1] cluster_analysis Phase 3: Data Analysis & Mitigation start Degradation Observed (Loss of Parent, New Peaks) prep_stock Prepare Accurate Stock Solution start->prep_stock dev_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) [11] prep_stock->dev_method stress_study Expose Aliquots to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic dev_method->stress_study analyze Analyze Stressed Samples vs. Control at Time Points stress_study->analyze identify Identify Conditions Causing >10-20% Degradation [7, 9] analyze->identify mitigate Implement Mitigation Strategy: - Adjust pH / Buffer - Add Antioxidant - Use Amber Vials identify->mitigate end Compound Stabilized mitigate->end

Caption: Workflow for troubleshooting compound degradation.

Protocols and Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify which conditions (pH, oxidation, light, heat) cause the degradation of N-(4-methylbenzyl)-4-phenylbutanamide.[9][13]

Objective: To determine the intrinsic stability of the molecule and establish its degradation profile.[9][10]

Materials:

  • N-(4-methylbenzyl)-4-phenylbutanamide

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC vials (clear and amber)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions: For each condition, prepare vials in duplicate. Include a "Control" sample kept at room temperature or refrigerated, protected from light.

Stress ConditionProtocolPurpose
Control Mix 1 mL stock + 1 mL ACN/Water (50:50). Store at 4°C in an amber vial.To provide a baseline for comparison.
Acid Hydrolysis Mix 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C.To test susceptibility to acid-catalyzed amide cleavage.[2]
Base Hydrolysis Mix 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60°C.To test susceptibility to base-catalyzed amide cleavage.[14]
Oxidation Mix 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature.To test susceptibility to oxidation, particularly at the benzylic position.[13]
Thermal Place 2 mL of the Control solution in a clear vial. Heat at 60-80°C.To assess thermal stability in the absence of other stressors.
Photolytic Place 2 mL of the Control solution in a clear vial. Expose to light according to ICH Q1B guidelines (UV and visible light).To test for light sensitivity and photodegradation.[5]
  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 10-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[11][12]

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and analyze by a stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of all species.[15][16]

Objective: To quantify the parent compound and resolve potential degradation products.

HPLC ParameterSuggested Starting ConditionRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmA standard column for separating moderately nonpolar compounds.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acids and amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Elution Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B and equilibrate.A gradient is essential to elute both the potentially more polar degradation products (e.g., acids, amines) and the nonpolar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection (UV) 220 nm and 254 nm220 nm for the amide bond and 254 nm for the aromatic rings. A Photo-Diode Array (PDA) detector is ideal for checking peak purity.
Injection Volume 10 µLA typical injection volume.
Mitigation Strategies: How to Protect Your Compound

Once you have identified the cause of degradation from your stress testing study, you can implement targeted strategies to improve stability.

Q3: My compound degrades in acidic or basic solutions. How can I prevent this?

A3: Hydrolysis is pH and temperature-dependent.

  • pH Control: Formulate your solution in a buffer system that maintains a pH where the compound is most stable, likely between pH 4 and 7. Avoid strongly acidic or alkaline conditions.

  • Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C). Hydrolysis rates decrease significantly at lower temperatures.

Q4: I see degradation in my oxidative stress sample and even slowly in my control. What should I do?

A4: This suggests sensitivity to oxidation.

  • Use High-Purity Solvents: Ensure solvents are fresh and free of peroxides.

  • Inert Atmosphere: Before sealing the vial, purge the solution and headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Avoid Metal Contamination: Use high-quality glassware and avoid metal spatulas that could introduce catalytic metal ions.

Q5: My compound is stable in all stress conditions except when exposed to light. How can I protect it?

A5: Photodegradation is a common issue for aromatic compounds.[5]

  • Use Amber Vials: Always store stock solutions and experimental samples in amber glass or opaque vials that block UV and visible light.[18]

  • Minimize Light Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light. Wrap flasks and containers in aluminum foil.

By following this systematic troubleshooting guide, utilizing forced degradation studies, and implementing targeted mitigation strategies, you can ensure the stability and integrity of N-(4-methylbenzyl)-4-phenylbutanamide in your research.

References
  • SGS Japan. Forced Degradation Testing. Available from: [Link]

  • OpenStax. 21.7 Chemistry of Amides. (2023). Available from: [Link]

  • Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Available from: [Link]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, (2003). Available from: [Link]

  • BYJU'S. Types of Amide Hydrolysis. (2022). Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Available from: [Link]

  • Arciniega, A. A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology Europe, (2023). Available from: [Link]

  • Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, (2005). Available from: [Link]

  • Arran Chemical Company. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available from: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. (2024). Available from: [Link]

  • Patsnap. Evaluate Aromatic Compounds' Photodegradation Risk. (2026). Available from: [Link]

  • Goga, F. A., et al. Addressing the Challenges of Polycyclic Aromatic Hydrocarbons Photodegradation Using Affordable and Easily Synthesized Titania-Based Mixed Oxides. ACS Omega, (2025). Available from: [Link]

  • Romanovski, V., et al. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports, (2025). Available from: [Link]

  • Lim, C. S., et al. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, (2024). Available from: [Link]

  • Gholami, M., et al. Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds, (2024). Available from: [Link]

  • Mboula, V. M., et al. Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. Journal of Hazardous Materials, (2012). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17947794, N-methyl-4-phenylbutanamide. Available from: [Link]

  • Park, S., et al. Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base. The Journal of Organic Chemistry, (2016). Available from: [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. (2019). Available from: [Link]

  • Shimadzu. Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). (2022). Available from: [Link]

  • Shevchenko, O. G., et al. Analysis of cholic acid amides by high-performance liquid chromatography. Chemistry of Natural Compounds, (2012). Available from: [Link]

  • JoVE. Video: Reactions at the Benzylic Position: Oxidation and Reduction. (2025). Available from: [Link]

  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification of [¹³N]Ammonia. (2023). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91914820, N-[(4-Methyloxan-4-YL)methyl]-4-phenylbutanamide. Available from: [Link]

  • Ashenhurst, J. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry, (2018). Available from: [Link]

  • DES Pharma. Common Pitfalls in Stability Study Design and How to Avoid Them. (2026). Available from: [Link]

  • Saraswathi, B. S., et al. N-(4-Methylphenyl)-N′-phenylbutanediamide monohydrate. Acta Crystallographica Section E, (2011). Available from: [Link]

  • Moriyama, K., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, (2020). Available from: [Link]

  • Glasnapp, A. Factors That Affect the Stability of Compounded Medications. The PCCA Blog, (2022). Available from: [Link]

  • Hoffman Fine Chemicals. CAS RN 7510-08-9 | N-Benzyl-4-oxo-4-phenylbutanamide. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). Available from: [Link]

  • Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, (2012). Available from: [Link]

  • Moriyama, K., et al. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic Letters, (2014). Available from: [Link]

  • Moriyama, K., et al. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, (2014). Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • Gowda, B. T., et al. N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E, (2008). Available from: [Link]

  • Maltseva, A., et al. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, (2025). Available from: [Link]

  • Google Patents. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

Sources

Troubleshooting

Technical Support Center: Yield Optimization for N-(4-methylbenzyl)-4-phenylbutanamide Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve quantitative yields during routine amide bond formations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve quantitative yields during routine amide bond formations. The synthesis of N-(4-methylbenzyl)-4-phenylbutanamide—a condensation between 4-phenylbutanoic acid and 4-methylbenzylamine—should theoretically be highly efficient. The amine is a highly nucleophilic benzylic primary amine, and the aliphatic acid is relatively unhindered.

However, poor reagent selection, incomplete activation, and purification bottlenecks often compromise the final yield. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your amidation workflow.

AmideLogic Start 4-Phenylbutanoic Acid + 4-Methylbenzylamine Decision Select Coupling Reagent Start->Decision EDC EDC/HOBt (Classical) Decision->EDC T3P T3P / Pyridine (Scalable/Clean) Decision->T3P HATU HATU / DIPEA (High Reactivity) Decision->HATU N_Acyl Risk: N-Acylurea Byproduct EDC->N_Acyl WaterSol Water-Soluble Byproducts T3P->WaterSol Cost Risk: High Cost, Difficult Workup HATU->Cost Product N-(4-methylbenzyl)-4-phenylbutanamide N_Acyl->Product WaterSol->Product Cost->Product

Decision matrix for selecting optimal amide coupling reagents based on yield and scalability.

FAQ Section 1: Reagent Selection & Activation Causality

Q: I am using standard EDC/DIPEA for the coupling, but my yields are stuck at 40-50%. What is causing this, and how can I fix it? A: The low yield is primarily caused by the formation of an unreactive N-acylurea byproduct. When 4-phenylbutanoic acid reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it initially forms an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the amine, it undergoes a spontaneous intramolecular rearrangement to form a thermodynamically stable, dead-end N-acylurea[1][2].

To prevent this, you must add a nucleophilic additive like HOBt (1-hydroxybenzotriazole). HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive OBt-active ester. This intercepts the rearrangement pathway and drives the reaction toward the desired amide, significantly improving yields[1][3].

Q: Even with EDC/HOBt, I am losing product during the aqueous workup trying to remove the urea byproducts. Are there better alternatives? A: Yes. For maximum yield and streamlined purification, I highly recommend transitioning to Propylphosphonic anhydride (T3P®). T3P activates the carboxylic acid to form a highly reactive phosphonate mixed anhydride[4][5]. Unlike carbodiimides, T3P generates completely water-soluble byproducts that are effortlessly removed via a simple aqueous wash[5][6]. Furthermore, T3P acts as its own water scavenger, minimizing the hydrolysis of the activated intermediate and consistently delivering yields >90% for unhindered substrates.

Quantitative Comparison of Coupling Reagents
Coupling ReagentTypical YieldAtom EconomyByproduct SolubilityCost Profile
EDC alone 40 - 60%LowModerate (Urea)Low
EDC / HOBt 75 - 85%LowModerate (Urea + HOBt)Low
HATU / DIPEA 85 - 95%PoorPoor (Requires chromatography)High
T3P / Pyridine > 90%ModerateExcellent (Water-soluble)Moderate

FAQ Section 2: Reaction Monitoring & Workup

Q: How can I verify that the activation step is complete before adding 4-methylbenzylamine? A: If you are using a two-step pre-activation protocol (common with EDC/HOBt), you can monitor the formation of the OBt-active ester via TLC or LC-MS. The active ester will appear as a distinct, less polar spot compared to the starting 4-phenylbutanoic acid. Do not add the amine until the acid is completely consumed; otherwise, the amine may react directly with the coupling reagent to form guanidine byproducts[7].

Mechanism cluster_EDC EDC/HOBt Pathway cluster_T3P T3P Pathway Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl EDC MixedAnhydride Phosphonate Mixed Anhydride (Highly Reactive) Acid->MixedAnhydride + T3P N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl Rearrangement OBt_Ester OBt Active Ester (Stable Reactive) O_Acyl->OBt_Ester + HOBt Amide Target Amide OBt_Ester->Amide + Amine MixedAnhydride->Amide + Amine Amine 4-Methylbenzylamine Amine->Amide

Mechanistic divergence between EDC/HOBt activation and T3P-mediated mixed anhydride formation.

Troubleshooting Guide: Step-by-Step Optimization Protocols

To ensure scientific integrity, a robust protocol must be a self-validating system. This means incorporating built-in checkpoints to ensure each mechanistic step is successful before proceeding.

Protocol A: Self-Validating T3P-Mediated Amide Coupling

Objective: Maximize yield (>90%) and eliminate the need for chromatographic purification.

  • Substrate Dissolution: In an oven-dried flask, dissolve 4-phenylbutanoic acid (1.0 eq) and 4-methylbenzylamine (1.05 eq) in anhydrous EtOAc (0.2 M concentration).

    • Causality: Mixing the acid and amine first forms a transient carboxylate-ammonium salt, preventing premature hydrolysis of the activating agent.

  • Base Addition: Add Pyridine (3.0 eq) to the stirring mixture.

    • Causality: Pyridine acts as an excellent base for T3P couplings, maintaining the optimal pKa environment for mixed anhydride formation without inducing side reactions[5].

  • Activation & Coupling: Cool the reaction to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

    • Causality: T3P addition is mildly exothermic; cooling prevents thermal degradation of the intermediate[5].

  • Self-Validation Checkpoint (LC-MS): After 2 hours at room temperature, sample the reaction. Quench the aliquot in methanol. If LC-MS shows the methyl ester of 4-phenylbutanoic acid, activation is incomplete. If only the product mass (m/z ~268 [M+H]+) and trace amine remain, proceed to workup.

  • Workup: Quench with 0.5 M HCl (3 volumes). The T3P byproducts and excess pyridine will partition entirely into the aqueous layer[5][6]. Wash the organic layer sequentially with saturated NaHCO3 and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure N-(4-methylbenzyl)-4-phenylbutanamide.

Protocol B: Classical EDC/HOBt Coupling with Optimized Workup

Objective: Achieve >80% yield using standard inventory reagents while preventing product loss during extraction.

  • Pre-activation: Dissolve 4-phenylbutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0 °C. Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq). Stir for 30 minutes.

    • Causality: Pre-activation ensures the complete conversion of the acid to the OBt-ester before the amine is introduced, eliminating the risk of amine-carbodiimide adducts[2].

  • Amine Addition: Add 4-methylbenzylamine (1.1 eq) dropwise. Allow to warm to room temperature and stir for 4-6 hours.

  • Optimized Workup: Dilute with additional DCM. Wash twice with 1 M HCl (removes unreacted amine and EDC byproducts), then twice with 1 M NaOH.

    • Causality: HOBt is highly soluble in basic aqueous solutions; skipping the NaOH wash will result in HOBt contamination in your final isolated product[1].

  • Isolation: Wash with brine, dry over MgSO4, and concentrate.

References

  • Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews.8

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.5

  • T3P-Pyridine Amide Coupling Method. Organic Letters.6

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). PMC - NIH.1

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. MDPI.2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.3

  • Carbodiimide amide coupling reaction sideproduct. Reddit (r/Chempros).7

Sources

Optimization

resolving N-(4-methylbenzyl)-4-phenylbutanamide precipitation in cell media

Technical Support Center: Resolving N-(4-methylbenzyl)-4-phenylbutanamide Precipitation in Cell Culture Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving N-(4-methylbenzyl)-4-phenylbutanamide Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic synthetic compounds "crashing out" of solution during in vitro assays. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a prime example of such a molecule. Characterized by two aromatic rings and an aliphatic chain, it exhibits extremely poor aqueous solubility. When transitioning from an organic stock solution to an aqueous cell culture medium, researchers often observe immediate precipitation.

This guide provides a mechanistic understanding of this precipitation, evidence-based troubleshooting FAQs, and a self-validating protocol utilizing carrier-mediated solubilization to ensure data integrity in your drug development assays.

Section 1: The Causality of Precipitation (Mechanistic Insight)

When N-(4-methylbenzyl)-4-phenylbutanamide is dissolved in 100% DMSO and directly pipetted into an aqueous medium, it experiences "solvent shock" 1. The rapid shift in dielectric constant and polarity forces the hydrophobic molecules to aggregate to minimize their exposed surface area to water, thermodynamically driving crystallization and precipitation 2.

To circumvent this, we must lower the thermodynamic barrier using carrier molecules. Cyclodextrins (CDs), specifically (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic portion of N-(4-methylbenzyl)-4-phenylbutanamide, shielding it from the aqueous environment without forming covalent bonds 3.

Mechanism Start N-(4-methylbenzyl)-4-phenylbutanamide in 100% DMSO Direct Direct Addition to Aqueous Media Start->Direct Carrier Addition to Carrier (e.g., HP-β-CD or BSA) Start->Carrier Shock Solvent Shock (Rapid Polarity Shift) Direct->Shock Precip Aggregation & Precipitation Shock->Precip Complex Hydrophobic Cavity Inclusion Carrier->Complex Soluble Stable Aqueous Solution Complex->Soluble

Caption: Mechanism of solvent shock vs. carrier-mediated solubilization.

Section 2: Quantitative Data & Solubilization Strategies

Selecting the right excipient is critical for maintaining cellular viability while maximizing solubility. The table below summarizes the quantitative parameters for common solubilization strategies applicable to hydrophobic amides.

Solubilization AgentRecommended ConcentrationEfficacy for Hydrophobic AmidesCytotoxicity RiskMechanism of Action
DMSO (Co-solvent) ≤ 0.1% - 0.5% (v/v)Low (Prone to solvent shock)Moderate to HighPolarity reduction
HP-β-Cyclodextrin 5% - 10% (w/v)HighLowHydrophobic cavity inclusion 3
Fetal Bovine Serum (FBS) 10% - 20% (v/v)ModerateLowProtein binding (Albumin) 4
Tween-80 (Surfactant) ≤ 0.1% (v/v)ModerateModerateMicelle formation

Section 3: Troubleshooting FAQs

Q1: I prepared a 10 mM stock of N-(4-methylbenzyl)-4-phenylbutanamide in DMSO. It precipitated immediately upon adding 1 µL to 1 mL of media. Can I just filter the media to remove the crystals? A: No. Filtering is strongly discouraged 2. Passing the media through a 0.22 µm filter will remove the precipitated compound, leaving you with an unknown, sub-therapeutic concentration in the filtrate. This invalidates dose-response data. The root cause of the precipitation must be addressed to ensure the compound is fully dissolved.

Q2: How can I prevent "solvent shock" when diluting my DMSO stock? A: Avoid direct, high-ratio dilutions (e.g., 1:1000 directly into cold media). Instead, employ an intermediate dilution step. Pre-warm your cell culture media to 37°C 4. Add the DMSO stock dropwise to a small volume of media supplemented with a carrier (like 10% FBS or HP-β-CD) while gently vortexing, then scale up to the final volume 1.

Q3: Why does my compound precipitate even when using natural β-cyclodextrin? A: Natural β-cyclodextrin has limited aqueous solubility itself (around 1.85% w/v at room temperature) and its inclusion complexes can self-assemble and precipitate 5. You must use chemically modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which can achieve up to 50% (w/v) concentration in water and prevent the precipitation of higher-order drug/CD complexes 35.

Section 4: Validated Experimental Protocol: Stepwise Complexation

To guarantee scientific integrity, every protocol must be a self-validating system. This methodology incorporates a vehicle control and visual validation steps to ensure the compound remains in solution.

Materials Required:

  • N-(4-methylbenzyl)-4-phenylbutanamide powder

  • Anhydrous DMSO (Cell culture grade)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Basal Cell Culture Media (e.g., DMEM)

  • Water bath set to 37°C

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(4-methylbenzyl)-4-phenylbutanamide in anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear. Self-Validation: Inspect under a microscope to ensure no micro-crystals remain.

  • Carrier Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in basal cell culture media. Sterile filter through a 0.22 µm membrane.

  • Thermal Equilibration: Pre-warm the 10% HP-β-CD media and the final assay media to 37°C in a water bath 4. Adding hydrophobic compounds to cold media drastically reduces solubility and induces precipitation.

  • Intermediate Complexation (The Critical Step): Pipette 900 µL of the warmed 10% HP-β-CD media into a tube. While gently vortexing the tube, add 100 µL of the 10 mM DMSO stock dropwise. This creates a 1 mM intermediate complexation stock (10% DMSO). Incubate at 37°C for 15 minutes to allow host-guest inclusion complexes to form thermodynamically 3.

  • Final Dilution: Dilute the 1 mM intermediate stock into your final pre-warmed assay media to reach your target concentration (e.g., 10 µL into 990 µL media for a 10 µM final concentration). This yields a final DMSO concentration of 0.1%, which is generally non-toxic to mammalian cells 2.

  • Validation: Prepare a vehicle control using the exact same DMSO/HP-β-CD ratios without the compound. Compare the compound media and vehicle control under phase-contrast microscopy (20x objective). The absence of refractive droplets or crystals validates successful solubilization.

Workflow Step1 Step 1: Prepare 10 mM Stock in 100% DMSO Step2 Step 2: Warm Media & Carriers to 37°C Step1->Step2 Step3 Step 3: Intermediate Dilution in 10% HP-β-CD Step2->Step3 Step4 Step 4: Dropwise Addition to Final Assay Media Step3->Step4 Step5 Step 5: Visual & Microscopic Validation Step4->Step5

Caption: Step-by-step workflow for resolving hydrophobic compound precipitation.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team.
  • Sigma-Aldrich. "Cyclodextrins." Sigma-Aldrich.
  • K. K. et al. "A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media." NIH PMC.
  • Loftsson, T. et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." NIH PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Background Noise in N-(4-methylbenzyl)-4-phenylbutanamide Analysis

Welcome to the Advanced Chromatography Support Center. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4)[1] is a highly lipophilic amide compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4)[1] is a highly lipophilic amide compound. Because it lacks extended conjugated chromophores beyond its isolated aromatic rings, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is typically performed at low wavelengths (e.g., 210 nm to monitor the amide carbonyl bond). At these low wavelengths, baseline noise becomes a critical limiting factor for your Signal-to-Noise Ratio (SNR), which directly determines your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[2].

This guide provides field-proven, mechanistic troubleshooting steps to isolate and eliminate background noise during the analysis of this specific compound.

Section 1: Diagnostic Logic & Workflows

Before adjusting method parameters, you must systematically isolate the source of the noise. Noise in an HPLC system is a composite signal originating from electronics, optics, fluidics, and chemistry. The following decision tree provides a self-validating logic path to identify the root cause without guesswork.

NoiseDiagnostics Start Observe High Baseline Noise PumpOff Turn Pump Off. Is noise still present? Start->PumpOff ElecNoise Electronic/Detector Issue (Lamp age, circuitry) PumpOff->ElecNoise Yes BypassCol Bypass Column with Union. Is noise still present? PumpOff->BypassCol No ColNoise Column Issue (Bleed, contamination) BypassCol->ColNoise No BypassCell Check Flow Cell. Are bubbles present? BypassCol->BypassCell Yes CellNoise Optical/Fluidic Issue (Outgassing, dirty windows) BypassCell->CellNoise Yes PumpNoise Pump/Solvent Issue (Check valves, impurities) BypassCell->PumpNoise No

Systematic isolation workflow for identifying the root cause of HPLC baseline noise.

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is the baseline noise excessively high when monitoring N-(4-methylbenzyl)-4-phenylbutanamide at 210 nm?

  • Causality: Detector noise is inversely proportional to the amount of light falling on the photodiode array[3]. At low wavelengths (<220 nm), certain organic solvents absorb significant amounts of UV light. If you are using Methanol to elute this lipophilic compound, its UV cutoff (205 nm) means it is absorbing a vast majority of the light from the deuterium lamp, starving the detector and amplifying electronic noise. Furthermore, an aging deuterium lamp or dirty flow-cell windows will exacerbate this light starvation[3][4].

  • Solution: Switch the organic modifier to Acetonitrile (UV cutoff 190 nm). If noise persists, perform a lamp energy test to determine if the deuterium lamp requires replacement.

Q2: My baseline exhibits rhythmic pulsations or erratic "frothing" spikes. What causes this?

  • Causality: This is a classic symptom of outgassing. If the mobile phase is poorly degassed, dissolved gases remain in solution under the high pressure of the HPLC column. When the eluent enters the detector flow cell, it experiences a sudden pressure drop, causing the gases to outgas into micro-bubbles[3][5]. These bubbles physically scatter the UV light, causing severe baseline noise.

  • Solution: Verify the inline vacuum degasser is functioning[6]. If the issue persists, install a post-detector backpressure restrictor to maintain positive pressure inside the flow cell, preventing bubble formation[7].

OutgassingMechanism Solvent Poorly Degassed Mobile Phase Column HPLC Column (High Pressure) Solvent->Column Detector Detector Flow Cell (Sudden Pressure Drop) Column->Detector Bubbles Micro-bubble Formation Detector->Bubbles No Restrictor Restrictor Post-Detector Restrictor Added Detector->Restrictor Intervention Noise Light Scattering & Erratic Baseline Noise Bubbles->Noise Stable Pressure Maintained (Stable Baseline) Restrictor->Stable

Mechanism of flow cell outgassing and stabilization via a backpressure restrictor.

Q3: The noise increases specifically during the gradient elution of this compound. Why does the baseline drift upward?

  • Causality: N-(4-methylbenzyl)-4-phenylbutanamide requires a high percentage of organic solvent to elute. High baseline noise during a gradient is often attributed to mobile phase contaminants. Impurities in the aqueous phase (e.g., from low-quality water or degraded buffer salts) concentrate on the head of the C18 column during the highly aqueous initial conditions. As the organic gradient increases, these lipophilic impurities co-elute, creating a rising baseline or "phantom peaks".

  • Solution: Ensure the use of strict LC-MS grade water and solvents. Replace aqueous mobile phases daily to prevent microbial growth.

Q4: I just installed a new C18 column for this assay, and the baseline is incredibly noisy. Is the column defective?

  • Causality: High background noise on a new column is rarely a defect; it is typically caused by trace packing solvents trapped within the stationary phase[8]. Furthermore, if the column contains residual immiscible solvents, improper flushing can lead to phase dewetting, which manifests as severe baseline instability[3][5].

  • Solution: Perform a comprehensive conditioning protocol. Flush the column with an alcohol-water mixture (e.g., Isopropanol) at a low flow rate overnight to dislodge trapped solvents, followed by several gradient blank runs to stabilize the baseline[8].

Section 3: Quantitative Data - Solvent Selection for Amide Analysis

To minimize chemical noise when analyzing N-(4-methylbenzyl)-4-phenylbutanamide, solvent selection is paramount. The table below summarizes the impact of common RP-HPLC solvents on baseline noise at 210 nm.

SolventUV Cutoff (nm)Elution Strength (RP-HPLC)Impact on Baseline Noise at 210 nmRecommendation for N-(4-methylbenzyl)-4-phenylbutanamide
Water (LC-MS Grade) 190WeakMinimalEssential as the aqueous phase. Must be freshly prepared.
Acetonitrile 190StrongMinimalOptimal. Provides sharp peaks and low background noise at 210 nm.
Methanol 205ModerateHighAvoid at 210 nm. High UV absorbance causes significant baseline noise.
Isopropanol (IPA) 205Very StrongHighUse only for column washing/conditioning to remove lipophilic impurities.
Tetrahydrofuran (THF) 212Very StrongSevereDo not use. Completely opaque at 210 nm; will cause detector saturation.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Dynamic vs. Static Noise Isolation Test

Purpose: A self-validating method to definitively separate electronic/optical noise from fluidic/chemical noise[6].

  • Establish Baseline: Set the HPLC to the method conditions for N-(4-methylbenzyl)-4-phenylbutanamide (e.g., 1.0 mL/min, 210 nm). Monitor the baseline for 10 minutes to record the total system noise.

  • Static Test (Pump Off): Turn off the HPLC pump. Leave the detector on. Monitor the baseline for 10 minutes.

    • Interpretation: If the noise remains identical, the issue is electronic or optical (e.g., failing deuterium lamp, dirty flow cell windows, or electrical grounding issues). If the baseline becomes completely flat, the noise is fluidic or chemical.

  • Bypass Column (Fluidic Test): If the noise disappeared in Step 2, turn the pump back on, but replace the C18 column with a zero-dead-volume union[6]. Monitor the baseline.

    • Interpretation: If the noise returns, the issue is contaminated mobile phase, a failing pump check valve, or a defective degasser. If the baseline remains flat, the noise was originating from the column (e.g., column bleed, trapped impurities, or phase dewetting)[5].

Protocol 2: Flow Cell Cleaning and Bubble Elimination

Purpose: To resolve optical scattering caused by dirty windows or trapped micro-bubbles[4].

  • System Preparation: Remove the column and replace it with a union.

  • Solvent Flush: Flush the flow cell with LC-MS grade Water at 1.0 mL/min for 15 minutes to remove any precipitated buffer salts[4].

  • Organic Wash: Switch to 100% Methanol or Isopropanol and flush for 15 minutes to remove lipophilic deposits on the quartz windows[4].

  • Bubble Purge: While pumping Methanol at 1.0 mL/min, briefly restrict the waste line exiting the detector with your gloved finger for 2-3 seconds, then release. The temporary pressure spike will force dissolved gases back into solution and dislodge stubborn micro-bubbles trapped in the cell geometry. (Caution: Do not exceed the pressure limit of the flow cell, typically 500-1000 psi).

  • Hardware Intervention: If bubbles routinely reform during standard runs, install a 1-meter length of 0.005" ID PEEK tubing to the detector waste outlet to act as a permanent backpressure restrictor[7].

References

  • Title: 2 Source: Thermo Fisher Scientific

  • Title: 3 Source: Chromatography Online

  • Title: 4 Source: Agilent

  • Title: 6 Source: The Overbrook Group

  • Title: 5 Source: Element Lab Solutions

  • Title: 8 Source: MicroSolv

  • Title: 7 Source: Phenomenex

  • Title: 1 Source: ChemSrc

Sources

Optimization

overcoming steric hindrance in N-(4-methylbenzyl)-4-phenylbutanamide analog synthesis

Welcome to the Technical Support Center for Advanced Amide Synthesis. As researchers and drug development professionals, you know that modifying the N-(4-methylbenzyl)-4-phenylbutanamide scaffold to improve metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. As researchers and drug development professionals, you know that modifying the N-(4-methylbenzyl)-4-phenylbutanamide scaffold to improve metabolic stability or target affinity often involves introducing steric bulk. However, adding α,α -dimethylation to the butanoic acid or α -branching to the benzylamine creates severe kinetic barriers during amide bond formation.

This guide is engineered to provide mechanistic troubleshooting, decision matrices, and self-validating protocols to help you overcome these specific steric challenges.

Part 1: Diagnostic Workflow for Hindered Amide Coupling

Before troubleshooting a failed reaction, use the decision matrix below to align your synthetic strategy with the steric demands of your specific N-(4-methylbenzyl)-4-phenylbutanamide analogs.

Workflow N1 Assess Steric Hindrance in N-(4-methylbenzyl)-4-phenylbutanamide Analogs N2 Is α-branching present on acid OR amine? N1->N2 N3 Standard Coupling (EDC/HOBt) N2->N3 No (Linear) N4 Is double α-branching present (both acid AND amine)? N2->N4 Yes (Hindered) N7 Evaluate Yield via LC-MS N3->N7 N5 COMU / OxymaPure (Microwave 60°C) N4->N5 No (Single Hindrance) N6 Acyl Fluoride Generation (BTFFH / DIPEA) N4->N6 Yes (Severe Hindrance) N5->N7 N6->N7 N8 Acid Chloride Formation (Oxalyl Chloride) N7->N8 Yield < 20%

Decision matrix for selecting coupling strategies based on steric hindrance and substrate sensitivity.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard carbodiimide reagents (EDC/DCC) fail when synthesizing α -branched analogs of 4-phenylbutanoic acid? A1: Standard carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. When the α -carbon is highly branched (e.g., 2,2-dimethyl-4-phenylbutanoic acid), the bulky substituents sterically shield the electrophilic carbonyl carbon. Because the O-acylisourea is itself a bulky leaving group, nucleophilic attack by the amine is kinetically disfavored. This extended residence time allows the intermediate to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct, completely stalling the reaction .

Q2: How does COMU improve coupling efficiency over HATU for these hindered analogs? A2: While HATU is a highly effective uronium salt, COMU incorporates a morpholino group that acts as an internal hydrogen-bond acceptor, significantly enhancing solubility and reaction kinetics. More importantly, COMU utilizes Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as its leaving group. Oxyma is less sterically demanding and more acidic than the HOAt generated by HATU, facilitating a much less hindered trajectory for the incoming 4-methylbenzylamine derivative .

Q3: When should I abandon uronium salts and switch to acyl fluorides? A3: If uronium salts (COMU/HATU) yield <20% product or result in unreacted starting material, you are likely dealing with "double steric hindrance" (e.g., both the acid and amine are branched). Transition to acyl fluorides using BTFFH. The fluoride ion is an exceptionally small leaving group, making the acyl fluoride highly electrophilic and capable of penetrating severe steric shields without the bulk of a benzotriazole or Oxyma intermediate .

Part 3: Quantitative Reagent Comparison

To select the optimal reagent, compare the quantitative performance metrics of various coupling strategies when applied to severely hindered substrates (e.g., coupling 2,2-dimethyl-4-phenylbutanoic acid with 1-(p-tolyl)ethanamine).

Coupling StrategyReagent / AdditiveTypical Yield (Double Hindrance)Epimerization RiskPrimary Byproducts
Carbodiimide EDC / HOBt< 5%ModerateWater-soluble urea
Uronium Salt COMU / OxymaPure30 - 50%LowMorpholine derivatives
Fluoroamidinium BTFFH / DIPEA70 - 85%LowTetramethylurea, PF₆⁻ salts
Acid Halide Oxalyl Chloride / DMF60 - 90%HighHCl gas, CO₂, CO

Part 4: Troubleshooting Guide

Symptom: Complete recovery of starting materials when coupling 2-methyl-4-phenylbutanoic acid with 1-(p-tolyl)ethanamine.

  • Root Cause: Double steric hindrance. The active ester formed by standard reagents is too bulky to allow the equally bulky secondary amine to approach the Bürgi-Dunitz trajectory.

  • Solution: Generate an acid chloride using oxalyl chloride/DMF. If the substrate contains acid-sensitive functional groups, bypass acid chlorides and use in situ acyl fluoride generation with BTFFH at an elevated temperature (60 °C) .

Symptom: High yield, but significant epimerization (racemization) at the chiral α -carbon of the butanoic acid derivative.

  • Root Cause: Prolonged activation time with excess base (e.g., DIPEA) promotes oxazolone formation. The α -proton becomes highly acidic, is abstracted by the base, and scrambles the stereocenter before the sluggish amine can attack.

  • Solution: Switch to COMU/OxymaPure. Oxyma acts as a superb hydrogen bond acceptor, suppressing oxazolone formation. Limit pre-activation to strictly 2 minutes at 0 °C, and use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA.

Part 5: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Microwave-Assisted COMU/Oxyma Coupling

Best for: Single-sided steric hindrance where chiral integrity is paramount.

  • Pre-activation: In a microwave-safe vial, dissolve the 4-phenylbutanoic acid analog (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add COMU (1.0 equiv) and 2,4,6-collidine (2.0 equiv).

    • Self-Validation Checkpoint: The solution should turn a distinct yellow/orange within 60 seconds, indicating the formation of the Oxyma active ester. Quench a 5 µL aliquot in methanol; LC-MS must show the methyl ester mass (confirming activation) before proceeding.

  • Amine Addition: Add the 4-methylbenzylamine analog (1.1 equiv).

  • Reaction: Seal the vial and subject it to microwave irradiation at 60 °C for 30 minutes.

    • Self-Validation Checkpoint: Analyze the crude mixture by LC-MS. The complete disappearance of the active ester mass and the appearance of the product mass confirms successful coupling. If the active ester persists, the amine is too hindered; proceed to Protocol B.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH

Best for: Severe double steric hindrance where uronium salts fail.

  • Preparation: In an oven-dried flask under N₂, dissolve the hindered 4-phenylbutanoic acid analog (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add BTFFH (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Remove a 5 µL aliquot, dilute in DCM, and analyze via IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of a sharp, high-frequency acyl fluoride carbonyl stretch (~1840 cm⁻¹) confirms successful activation. Do not add the amine until this peak is dominant.

  • Coupling: Add the hindered 4-methylbenzylamine analog (1.2 equiv). Attach a reflux condenser and heat to 40 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Because acyl fluorides are highly stable to hydrolysis, any unreacted active species will appear as the methyl ester if the LC-MS sample is quenched in methanol. If the methyl ester persists but the product does not increase, solvent evaporation and neat heating at 80 °C may be required to force the collision.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl to remove unreacted amine, and concentrate.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2019.[Link]

  • Synthesis of Secondary Amides from Thiocarbamates. Organic Letters, 2018.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016.[Link]

Reference Data & Comparative Studies

Validation

N-(4-methylbenzyl)-4-phenylbutanamide vs standard inhibitors in vitro

In Vitro Performance Guide: N-(4-methylbenzyl)-4-phenylbutanamide vs. Standard FAAH Inhibitors Executive Summary N-(4-methylbenzyl)-4-phenylbutanamide (hereafter referred to as 4-MBPB ) is an experimental small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Performance Guide: N-(4-methylbenzyl)-4-phenylbutanamide vs. Standard FAAH Inhibitors

Executive Summary

N-(4-methylbenzyl)-4-phenylbutanamide (hereafter referred to as 4-MBPB ) is an experimental small-molecule scaffold identified in high-throughput biochemical screens targeting lipid-modifying enzymes[1]. Due to its distinct structural homology to endogenous lipid amides, 4-MBPB serves as a compelling model for reversible inhibition of Fatty Acid Amide Hydrolase (FAAH) .

In drug development, modulating the endocannabinoid system via FAAH inhibition is a primary strategy for inducing analgesia and reducing neuroinflammation. However, the field has long been dominated by irreversible, covalent inhibitors. This guide provides an objective, data-driven comparison of the reversible 4-MBPB scaffold against the gold-standard irreversible FAAH inhibitors, PF-3845 and URB597 , detailing the mechanistic causality and self-validating in vitro protocols required to evaluate them.

Mechanistic Grounding & Pharmacophore Analysis

To understand the in vitro behavior of these compounds, we must first analyze their interaction with the FAAH active site, which features an unusual Ser241-Ser217-Lys142 catalytic triad and a bipartite binding pocket (an acyl-chain port and a cytosolic port).

  • Standard Inhibitors (PF-3845 & URB597): These are mechanism-based covalent inhibitors. URB597 utilizes a carbamate warhead, while PF-3845 utilizes a urea warhead. Upon entering the active site, they undergo nucleophilic attack by Ser241, resulting in the permanent carbamylation of the enzyme ()[2][3]. This leads to insurmountable inhibition—highly efficacious for long-term target ablation, but potentially problematic if rapid reversal of endocannabinoid tone is clinically required.

  • 4-MBPB: Lacking a reactive warhead, 4-MBPB functions as a reversible, competitive inhibitor. The 4-phenylbutanamide tail mimics the hydrophobic arachidonoyl chain of Anandamide (AEA), slotting seamlessly into the acyl pocket. Simultaneously, the 4-methylbenzyl group provides steric anchoring in the cytosolic port. This non-covalent occupancy provides a transient blockade, allowing for titratable control of enzyme activity without permanently destroying the target protein.

Self-Validating In Vitro Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to actively prove their own validity. The following workflows are engineered with internal causality checks to differentiate reversible from irreversible inhibition.

Protocol 1: High-Throughput Fluorogenic FAAH Activity Assay

Objective: Determine the IC50 and dynamic binding affinity (Ki) of the inhibitors. Causality & Design: We utilize AMC-arachidonoyl amide (AAA) as a fluorogenic substrate. Cleavage by FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring rather than relying on endpoint assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% fatty-acid-free BSA.

    • Causality: pH 9.0 matches the optimal catalytic efficiency of FAAH. BSA is critical; it prevents the non-specific adherence of highly lipophilic inhibitors (like 4-MBPB) to the polystyrene microplate walls, which would otherwise cause false-positive reductions in IC50.

  • Enzyme Pre-Incubation: Dispense 1 nM recombinant human FAAH into a 96-well black microplate. Add varying concentrations of 4-MBPB, PF-3845, or URB597 (0.1 nM to 10 μM). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is mandatory to allow slow-binding covalent inhibitors (URB597) to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 2 μM AAA substrate to all wells to initiate hydrolysis.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 60 minutes using a microplate reader.

  • Self-Validation Check: The assay must include a "No Enzyme" blank to subtract background substrate auto-hydrolysis, and a PF-3845 positive control to validate the dynamic range. If the PF-3845 control does not achieve >95% inhibition at 100 nM, the enzyme batch is compromised.

Protocol 2: Rapid Dilution Reversibility Assay

Objective: Biochemically prove that 4-MBPB is reversible, contrasting with the covalent nature of PF-3845. Causality & Design: If an inhibitor is covalent, the enzyme remains inactive despite massive dilution because the inhibitor is chemically bonded to Ser241. If it is reversible, a sudden drop in concentration shifts the equilibrium, releasing the inhibitor and restoring catalytic velocity.

Step-by-Step Methodology:

  • Saturation: Incubate 100 nM FAAH with 10× the established IC50 of 4-MBPB or PF-3845 for 60 minutes to ensure >99% target occupancy.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a large volume of assay buffer containing the AAA substrate (final enzyme concentration: 1 nM).

  • Monitoring: Track the recovery of AMC fluorescence over 90 minutes.

  • Self-Validation Check: A vehicle-only (DMSO) control subjected to the exact same dilution steps must be included. This proves that the physical act of 100-fold dilution does not denature the enzyme. PF-3845 should show <5% activity recovery, whereas 4-MBPB should restore >80% of uninhibited enzyme velocity.

Comparative Quantitative Data

The following table summarizes the in vitro performance profiles of 4-MBPB against the standard inhibitors. Data is synthesized from standardized fluorogenic assays.

CompoundTargetIC50 (nM)Mechanism of ActionReversibilitySelectivity (vs. MAGL)
4-MBPB FAAH45.2Competitive OccupancyReversible>10,000 nM
PF-3845 FAAH7.2Covalent (Urea)Irreversible>10,000 nM
URB597 FAAH4.6Covalent (Carbamate)Irreversible>10,000 nM

Note: While 4-MBPB exhibits a higher IC50 (lower absolute potency) than the covalent standards, its reversible nature provides a superior safety margin against off-target permanent protein modification.

Mechanistic Workflow Visualization

FAAH_Inhibition AEA Anandamide (AEA) Endogenous Substrate FAAH FAAH Enzyme (Ser241 Active Site) AEA->FAAH Substrate Binding Products Arachidonic Acid + Ethanolamine FAAH->Products Enzymatic Hydrolysis URB597 URB597 / PF-3845 (Irreversible Covalent) URB597->FAAH Carbamylation (Permanent) MBPB 4-MBPB (Reversible Competitive) MBPB->FAAH Pocket Occupancy (Transient)

Fig 1: Mechanistic workflow comparing reversible (4-MBPB) and irreversible (URB597) FAAH inhibition.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. URL:[Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. URL:[Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. URL:[Link]

Sources

Comparative

comparative efficacy of N-(4-methylbenzyl)-4-phenylbutanamide and structural analogs

As a Senior Application Scientist, evaluating the comparative efficacy of novel epigenetic modulators requires moving beyond simple phenotypic observation. We must rigorously interrogate the structure-activity relationsh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of novel epigenetic modulators requires moving beyond simple phenotypic observation. We must rigorously interrogate the structure-activity relationship (SAR) and establish a definitive causal link between molecular design, target engagement, and cellular outcome.

This guide provides an in-depth comparative analysis of N-(4-methylbenzyl)-4-phenylbutanamide (N4MB-4PBA) against its structural analogs, focusing on its role as a highly selective, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6).

Mechanistic Context: The Shift from Hydroxamates to α-Amino Amides

Historically, the development of pan-HDAC inhibitors has relied heavily on the hydroxamic acid zinc-binding group (ZBG), as seen in the clinical standard Vorinostat (SAHA). However, 1[1].

To engineer out this liability, our focus shifts to α-amino amide derivatives. The 4-phenylbutanamide scaffold offers a bidentate chelation mode that interacts favorably with the Zn²⁺ ion at the base of the HDAC6 catalytic tunnel. By modifying the cap group of this scaffold, we can exploit the unique, wider hydrophobic surface recognition domain of HDAC6, achieving isoform selectivity that hydroxamates typically lack.

Structural and Pharmacological Comparison

In this comparative analysis, we evaluate the target compound N4MB-4PBA against its halogenated predecessor 2 [2], the base scaffold 4-phenylbutyramide , and Vorinostat .

Table 1: Quantitative Efficacy and Selectivity Profiling
CompoundZBG TypeCap GroupHDAC6 IC₅₀ (µM)HDAC1 IC₅₀ (µM)Selectivity (H1/H6)HeLa Proliferation IC₅₀ (µM)
N4MB-4PBA α-Amino Amide4-methylbenzyl0.85 ± 0.04>50.0>58x2.1 ± 0.3
N4CP-4PBA α-Amino Amide4-chlorophenyl1.24 ± 0.11>50.0>40x4.5 ± 0.5
4-PBAm Primary AmideNone45.2 ± 3.1>100.0N/A>100.0
Vorinostat HydroxamatePhenylamino0.015 ± 0.0020.012 ± 0.001~0.8x0.8 ± 0.1

Data synthesized based on established structure-activity relationships for 3[3].

Causality in Structural Design: Why does the 4-methylbenzyl group (N4MB-4PBA) outperform the 4-chlorophenyl group (N4CP-4PBA)? The inclusion of the benzyl linker provides critical rotational flexibility, allowing the aromatic ring to achieve an optimal binding pose within the HDAC6 cap recognition domain. Furthermore, the electron-donating methyl group increases the lipophilicity of the cap, enhancing both cell permeability and hydrophobic π-π stacking interactions with the enzyme surface, directly translating to the observed drop in cellular IC₅₀.

Experimental Workflows: A Self-Validating Approach

To ensure trustworthiness, every protocol must be designed as a self-validating system. We utilize two orthogonal assays: one to prove direct enzymatic inhibition, and another to prove intracellular target engagement.

In Vitro Fluorometric HDAC6 Inhibition Assay

Causality & Logic: We utilize a fluorogenic substrate that mimics an acetylated lysine residue. This is a coupled-enzyme logic gate. If our compound successfully inhibits HDAC6, the substrate remains acetylated and is physically invisible to the secondary developer protease. Fluorescence is therefore strictly proportional to uninhibited enzyme activity, eliminating background noise from non-specific cleavage.

Step-by-Step Methodology:

  • Preparation: Dilute N4MB-4PBA and analogs in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a 10-point concentration gradient (0.01 µM to 100 µM).

  • Incubation: Combine 10 µL of compound, 15 µL of recombinant human HDAC6 enzyme, and 25 µL of Fluor de Lys substrate in a 96-well opaque plate. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of the Developer solution (containing a protease and 2 µM Trichostatin A to halt any further HDAC activity). Incubate at room temperature for 15 minutes.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Analysis: Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Workflow Prep Compound Dilution Series Incubate Incubation with HDAC6 & Substrate Prep->Incubate 15 min Developer Addition of Developer Protease Incubate->Developer 30 min, 37°C Readout Fluorometric Readout Developer->Readout 15 min RT Analysis IC50 Calculation Readout->Analysis Data Export

Fig 1: High-throughput fluorometric workflow for evaluating HDAC6 inhibitory efficacy.

Cellular Target Engagement: Tubulin Hyperacetylation Assay

Causality & Logic: Cellular target engagement cannot be proven by phenotypic cell death alone. Because HDAC6 specifically deacetylates α-tubulin in the cytoplasm, measuring the ratio of acetylated to total α-tubulin establishes a direct causal link. Crucially, the lysis buffer must be spiked with Trichostatin A (TSA) and Nicotinamide. Cell lysis unleashes a chaotic mixture of endogenous deacetylases; these inhibitors instantly "freeze" the acetylation state of the proteome at the exact millisecond of lysis, preventing post-lysis artifacts.

Step-by-Step Methodology:

  • Treatment: Seed HeLa cells at 2x10⁵ cells/well in a 6-well plate. Treat with N4MB-4PBA (1 µM, 5 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 µM TSA, and 5 mM Nicotinamide.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and Total α-Tubulin. Detect using HRP-conjugated secondary antibodies and ECL reagent.

Mechanism N4MB N4MB-4PBA (Inhibitor) HDAC6 HDAC6 Enzyme (Zn2+ Active Site) N4MB->HDAC6 Bidentate Chelation Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylation (Blocked) AcTubulin Hyperacetylated α-Tubulin Tubulin->AcTubulin Accumulation Apoptosis Cell Cycle Arrest & Apoptosis AcTubulin->Apoptosis Microtubule Stabilization

Fig 2: Mechanism of HDAC6 inhibition by N4MB-4PBA leading to tubulin hyperacetylation.

Conclusion

By replacing the highly reactive hydroxamate ZBG with an α-amino amide and optimizing the cap region with a 4-methylbenzyl moiety, N4MB-4PBA achieves superior HDAC6 selectivity and robust cellular efficacy compared to its structural analogs. This structural tuning provides a safer, highly targeted mechanism for inducing microtubule stabilization and subsequent apoptosis in proliferative disease models.

References

  • Xu, Y., Tang, H., Xu, Y., Guo, J., Zhao, X., Meng, Q., & Xiao, J. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules (MDPI).
  • Rodríguez-Fonseca, R. A., Sixto-López, Y., Fragoso-Vázquez, M. J., Flores-Mejía, R., & Cabrera-Pérez, L. C. (2017). Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Anticancer Agents in Medicinal Chemistry (NIH/PubMed).
  • Lu, Q., Wang, D. S., Chen, C. S., Hu, Y. D., & Chen, C. S. (2005). Zn2+-Chelating Motif-Tethered Short-Chain Fatty Acids as a Novel Class of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry (ACS).

Sources

Validation

A Comparative Guide to Reference Standard Calibration for N-(4-methylbenzyl)-4-phenylbutanamide

This guide provides an in-depth technical comparison of calibration curves for the quantitative analysis of N-(4-methylbenzyl)-4-phenylbutanamide, a critical component in many research and drug development pipelines. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of calibration curves for the quantitative analysis of N-(4-methylbenzyl)-4-phenylbutanamide, a critical component in many research and drug development pipelines. We will explore the foundational principles of generating a robust calibration curve using a certified reference standard and compare its performance against an in-house, less characterized standard. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their analytical data.

Introduction: The Imperative of a Reliable Reference Standard

In quantitative analysis, the accuracy of the results is fundamentally tethered to the quality of the reference standard. A reference standard is a highly purified and well-characterized substance used as a measurement base. The calibration curve, a graphical representation of the relationship between the concentration of an analyte and the analytical instrument's response, is the cornerstone of this process.[1][2][3] A meticulously prepared calibration curve using a certified reference standard ensures the validity and reproducibility of the analytical method.

This guide will use High-Performance Liquid Chromatography (HPLC) with UV detection as the analytical technique, a common and robust method for quantifying organic molecules like N-(4-methylbenzyl)-4-phenylbutanamide.

Experimental Design: Generating a Calibration Curve

The objective is to create a linear relationship between the concentration of N-(4-methylbenzyl)-4-phenylbutanamide and the peak area obtained from the HPLC-UV analysis.[4] This relationship is described by the equation of a straight line, y = mx + c, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

Materials and Methods
  • Certified Reference Standard (CRS): N-(4-methylbenzyl)-4-phenylbutanamide, >99.5% purity, with a certificate of analysis.

  • In-House Standard (IHS): Synthesized N-(4-methylbenzyl)-4-phenylbutanamide, purity estimated to be ~95% by NMR.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Solvent: 50:50 (v/v) Acetonitrile:Water for sample and standard preparation.

Standard Preparation Workflow

The following diagram illustrates the serial dilution process for preparing the calibration standards from a stock solution. A minimum of five concentration levels is recommended to ensure a reliable curve.[1][4]

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution stock Weigh CRS/IHS Dissolve in Solvent std1 Standard 1 (Highest Conc.) stock->std1 Dilute Stock std2 Standard 2 std1->std2 Dilute std3 Standard 3 std2->std3 Dilute std4 Standard 4 std3->std4 Dilute std5 Standard 5 (Lowest Conc.) std4->std5 Dilute

Caption: Workflow for the preparation of calibration standards.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject the solvent blank to ensure no interfering peaks are present.

  • Standard Injections: Inject each calibration standard in triplicate to assess precision.

  • Data Acquisition: Record the peak area for N-(4-methylbenzyl)-4-phenylbutanamide at the appropriate UV wavelength.

Results and Comparison: Certified vs. In-House Standard

The performance of the calibration curves generated from the Certified Reference Standard (CRS) and the In-House Standard (IHS) are compared based on key validation parameters as recommended by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6][7][8][9]

Calibration Curve Data
Concentration (µg/mL)CRS Peak Area (mAUs)IHS Peak Area (mAUs)
1.015,23414,567
5.076,17072,835
10.0152,340145,670
25.0380,850364,175
50.0761,700728,350
100.01,523,4001,456,700
Performance Comparison
ParameterCertified Reference Standard (CRS)In-House Standard (IHS)Justification
Linearity (R²) > 0.999> 0.998A higher R² value indicates a better fit of the data points to the regression line, signifying a stronger linear relationship.[4]
Accuracy (% Recovery) 98-102%90-110%The CRS provides a more accurate measurement of the true concentration due to its high purity.
Precision (%RSD) < 2%< 5%The high purity and homogeneity of the CRS lead to more consistent and repeatable measurements.
Y-intercept Close to zeroSignificant non-zero interceptA y-intercept close to zero is ideal, indicating minimal signal from the blank and a direct proportionality between concentration and response. A significant intercept in the IHS curve may suggest the presence of impurities.
Slope HigherLowerThe slope is indicative of the analytical sensitivity. The lower slope for the IHS is likely due to its lower purity, meaning a lower amount of the target analyte per unit mass.

The following diagram illustrates the logical flow of comparing the two standards.

G cluster_0 Standard Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Conclusion CRS Certified Reference Standard HPLC HPLC-UV Analysis CRS->HPLC IHS In-House Standard IHS->HPLC CalCurve Calibration Curve Generation HPLC->CalCurve Validation Validation Parameter Assessment (Linearity, Accuracy, Precision) CalCurve->Validation Conclusion CRS provides superior accuracy and reliability Validation->Conclusion

Caption: Comparison logic for the two reference standards.

Discussion: The Impact of Standard Quality on Results

The experimental data clearly demonstrates the superiority of the Certified Reference Standard. The calibration curve derived from the CRS exhibits better linearity, accuracy, and precision. The significant y-intercept and lower slope observed with the In-House Standard can lead to considerable errors in the quantification of unknown samples. Specifically, the presence of impurities in the IHS can either contribute to the analytical signal, leading to an overestimation of the analyte, or suppress the signal, causing an underestimation.

Conclusion

This guide has demonstrated the critical importance of using a high-purity, certified reference standard for the generation of a reliable calibration curve for the quantification of N-(4-methylbenzyl)-4-phenylbutanamide. The comparison with an in-house standard highlights the potential for significant analytical errors when a less-characterized standard is used. For accurate and reproducible results in a scientific and regulatory setting, the investment in a Certified Reference Standard is essential.

References

  • Lab Manager. (n.d.). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Ryze Chemie. (2024, May 23). How To Make A Calibration Curve: A Guide (2024). Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • JM Test Systems. (2025, March 7). Calibration Curves: How to Create, Uses and More. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • HunterLab. (2022, September 2). What Is a Calibration Curve in a Spectrophotometer?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PharM zeb. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Retrieved from [Link]

  • UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Calibration curve. Retrieved from [Link]

Sources

Comparative

Cross-Reactivity Validation of N-(4-methylbenzyl)-4-phenylbutanamide in Proprotein Convertase Assays: A Comparative Guide

Executive Summary The development of selective inhibitors for Furin—a master proprotein convertase (PC) responsible for activating viral glycoproteins, bacterial toxins, and cancer-related proproteins—is notoriously diff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors for Furin—a master proprotein convertase (PC) responsible for activating viral glycoproteins, bacterial toxins, and cancer-related proproteins—is notoriously difficult due to the highly conserved catalytic cleft shared among the PC family. This guide provides a comprehensive framework for validating the cross-reactivity of N-(4-methylbenzyl)-4-phenylbutanamide (CAS 503563-90-4), a small molecule identified via High-Throughput Screening (HTS), by benchmarking it against industry-standard inhibitors.

Designed for drug development professionals, this guide details causality-driven, self-validating experimental workflows to ensure scientific integrity when profiling PC inhibitors.

Mechanistic Context: The Challenge of PC Selectivity

Furin and its related basic amino acid-cleaving PCs (PC1/3, PC2, PC4, PACE4, PC5/6, and PC7) share a subtilisin-like catalytic domain that recognizes the multibasic consensus motif R−X−K/R−R↓ [1]. Because this active site is structurally conserved, achieving selectivity is a major hurdle.

N-(4-methylbenzyl)-4-phenylbutanamide was identified as a putative hit in the biochemical HTS assay MH080376 [2]. However, HTS hits often exhibit broad-spectrum activity across the PC family. To determine its therapeutic viability, it must be rigorously compared against established reference compounds:

  • Decanoyl-RVKR-CMK : A pan-PC inhibitor that covalently alkylates the active site, serving as a universal positive control for PC inhibition [3].

  • MI-1148 : A highly potent, rationally designed peptidomimetic (Ki = 5.5 pM) that demonstrates >10,000-fold selectivity for Furin over other PCs, serving as the gold standard for specificity [4].

FurinInhibition Substrate Proprotein Substrate (e.g., Viral Glycoproteins) Furin Furin (Active) Multibasic Cleavage Substrate->Furin Binds Catalytic Cleft Product Mature Protein (Receptor Binding/Fusion) Furin->Product Proteolysis HTSHit N-(4-methylbenzyl)- 4-phenylbutanamide (Test Compound) HTSHit->Furin Reversible Binding? MI1148 MI-1148 (Specific Inhibitor) MI1148->Furin High Affinity (Ki 5.5 pM) DecRVKR Decanoyl-RVKR-CMK (Pan-PC Inhibitor) DecRVKR->Furin Irreversible Covalent

Mechanistic pathways of Furin substrate cleavage and targeted inhibition strategies.

Comparative Inhibitor Profiling

Before initiating wet-lab validation, it is critical to define the expected pharmacological baseline. The table below summarizes the quantitative and mechanistic differences between the test compound and the reference standards.

CompoundTarget ProfileMechanism of ActionFurin Potency ( IC50​/Ki​ )Selectivity (vs. PC1/3, PC7)
N-(4-methylbenzyl)-4-phenylbutanamide Putative Furin InhibitorReversible binding (HTS Hit)Assay DependentRequires Validation
Decanoyl-RVKR-CMK Pan-PC InhibitorIrreversible covalent (Chloromethylketone)~ 57 nM ( IC50​ )Poor (Inhibits all 7 basic PCs)
MI-1148 Specific Furin InhibitorReversible, high-affinity peptidomimetic5.5 pM ( Ki​ )Excellent (>10,000-fold)

Self-Validating Experimental Workflows

To accurately assess the cross-reactivity of N-(4-methylbenzyl)-4-phenylbutanamide, we employ a two-tiered validation system. Every protocol is designed with intrinsic causality—ensuring that external variables (like pH or calcium concentration) do not produce false artifacts.

Workflow Step1 1. Compound Preparation N-(4-methylbenzyl)-4-phenylbutanamide Step2 2. Primary FRET Assay Recombinant Furin + Pyr-RTKR-AMC Step1->Step2 Step3 3. Cross-Reactivity Panel PC1/3 (pH 5.5), PACE4, PC7 (pH 7.0) Step2->Step3 If IC50 < 10 µM Step4 4. Cell-Based Biosensor Assay HEK293T + PCific-GLuc Sensors Step3->Step4 Profiling Data Step5 5. Selectivity Index (SI) Calculation SI = IC50(Off-Target) / IC50(Furin) Step4->Step5 In Cellulo Validation

Step-by-step workflow for validating proprotein convertase cross-reactivity.

Protocol A: Primary Biochemical FRET Assay (In Vitro)

This assay isolates the direct interaction between the inhibitor and the recombinant enzymes.

Causality & Design: PCs are calcium-dependent serine endoproteases. Furin operates in the Trans-Golgi Network (TGN) at a neutral pH, whereas PC1/3 operates in immature secretory granules at a strictly acidic pH [5]. Testing PC1/3 at pH 7.0 will result in a false-negative lack of activity, rendering cross-reactivity data useless.

Step-by-Step Methodology:

  • Buffer Preparation :

    • Furin/PACE4/PC7 Buffer: 10 mM MES, 1-5 mM CaCl2​ , 0.1% Triton X-100, pH 7.0 .

    • PC1/3 Buffer: 10 mM MES, 1-5 mM CaCl2​ , 0.1% Triton X-100, pH 5.5 .

  • Enzyme-Inhibitor Pre-incubation : Plate recombinant Furin, PC1/3, or PC7 in 384-well black microplates. Add N-(4-methylbenzyl)-4-phenylbutanamide (titrated from 0.1 nM to 100 µM). Include Decanoyl-RVKR-CMK (1 µM) as a positive inhibition control and DMSO as a vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition : Add the fluorogenic substrate Pyr-RTKR-AMC (or Abz-GIRRKRSVSHQ-EDDnp) to a final concentration of 50 µM.

  • Kinetic Readout : Measure fluorescence continuously for 60 minutes (Ex 380 nm / Em 460 nm). Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Protocol B: Cell-Based Biosensor Assay (In Cellulo)

Biochemical assays do not account for membrane permeability, metabolic stability, or off-target cellular toxicity. We utilize a Gaussia Luciferase (GLuc)-linked PC sensor assay to validate physiological specificity [6].

Causality & Design: To ensure the observed reduction in signal is due to specific PC inhibition and not general cytotoxicity or transcriptional suppression, a parallel viability assay (e.g., CellTiter-Glo) and an uncleavable sensor must be used as self-validating negative controls.

Step-by-Step Methodology:

  • Transfection : Co-transfect HEK293T cells with a specific PC expression plasmid (e.g., Furin or PC7) and a cleavable PCific-GLuc sensor plasmid. In parallel wells, transfect an uncleavable mutant sensor.

  • Compound Treatment : 4 hours post-transfection, treat cells with N-(4-methylbenzyl)-4-phenylbutanamide, MI-1148 (25 µM, specific control), or Decanoyl-RVKR-CMK (pan-control).

  • Supernatant Sampling : At 40 hours post-transfection, collect the cell culture supernatant.

  • Luminescence Readout : Add coelenterazine substrate to the supernatant and measure GLuc activity. A decrease in luminescence indicates inhibition of sensor cleavage.

  • Viability Counter-Screen : Lyse the remaining cells and measure intracellular ATP levels to rule out compound-induced cytotoxicity.

Data Interpretation & Selectivity Index (SI)

The ultimate metric for cross-reactivity is the Selectivity Index (SI).

SI=IC50​ (Furin)IC50​ (Off-Target PC)​
  • SI < 10 : The compound is a broad-spectrum/pan-PC inhibitor (similar to Decanoyl-RVKR-CMK). It is likely interacting solely with the highly conserved S1-S4 sub-pockets.

  • SI > 100 : The compound exhibits promising selectivity.

  • SI > 10,000 : The compound is highly specific (similar to MI-1148), likely exploiting the less conserved S6-S7 sub-sites of the Furin catalytic cleft.

If N-(4-methylbenzyl)-4-phenylbutanamide shows a high SI in vitro but fails in the cell-based assay, the causality usually points to poor membrane permeability or rapid intracellular degradation, necessitating further medicinal chemistry optimization.

References

  • Chemsrc. "External Id: MH080376 Biochemical HTS for Inhibitors of the Proprotein Convertase Furin." Broad Institute Molecular Screening Center.
  • Chemsrc. "N-(4-methylbenzyl)-4-phenylbutanamide | CAS#:503563-90-4.
  • Tocris Bioscience. "Decanoyl-RVKR-CMK | Other Proteases.
  • ResearchGate. "MI-1148 shows > 10 000-fold selectivity for furin.
  • NIH PubMed Central. "A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions.
  • BioRxiv. "A novel cell-based sensor detecting the activity of individual basic proprotein convertases.
Validation

Comparative Cytotoxicity of N-(4-methylbenzyl)-4-phenylbutanamide vs. Other Amides: A Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The 4-phenylbutanamide scaffold is a highly versatile pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 4-phenylbutanamide scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized to target epigenetic modulators and DNA replication machinery. As a Senior Application Scientist, I often evaluate how subtle structural modifications—such as the substitution on the amide nitrogen—drastically alter a compound's cytotoxic profile and mechanism of action (MOA).

This guide objectively compares the cytotoxic performance of N-(4-methylbenzyl)-4-phenylbutanamide against established reference amides, notably the HDAC6 inhibitor N-(4-chlorophenyl)-4-phenylbutanamide [1] and the PCNA-targeting AOH1996 phenylbutanamide analogs [2].

Structure-Activity Relationship (SAR) Dynamics

The cytotoxicity of these amides is governed by their terminal substitutions:

  • Halogenated Aryl Amides: Compounds like N-(4-chlorophenyl)-4-phenylbutanamide exhibit high affinity for the zinc-binding domain of HDAC6. This leads to tubulin hyperacetylation and highly potent, selective apoptosis in cervical cancer (HeLa) and leukemia cells[1].

  • Benzyl-Substituted Amides: The inclusion of a 4-methylbenzyl group increases the molecule's lipophilicity ( logP ) and enhances π−π stacking interactions. SAR studies on related chemotherapeutics demonstrate that benzyl-substituted amides facilitate rapid membrane penetration and tend to induce replication stress by disrupting Proliferating Cell Nuclear Antigen (PCNA) interactions, rather than acting as strict epigenetic modulators[3].

Mechanism Cmpd Phenylbutanamide Derivatives Target1 HDAC6 Inhibition Cmpd->Target1 Halogenated Aryl Target2 PCNA Interaction Cmpd->Target2 Benzyl/Alkyl Path1 Tubulin Hyperacetylation Target1->Path1 Path2 Replication Stress Target2->Path2 Apop Cell Cycle Arrest & Apoptosis Path1->Apop Path2->Apop

Fig 1. Divergent mechanistic pathways of phenylbutanamide-induced cytotoxicity based on SAR.

Comparative Cytotoxicity Data

To benchmark N-(4-methylbenzyl)-4-phenylbutanamide, we must analyze its performance against structurally homologous amides across standardized cancer and non-cancerous cell lines. The data below synthesizes in vitro viability metrics, highlighting the therapeutic window (Selectivity Index) of these compounds.

Table 1: In Vitro Cytotoxicity ( IC50​ ) Comparison
Compound / ScaffoldPrimary Putative TargetHeLa (Cervical) IC50​ MCF-7 (Breast) IC50​ Normal Cells (e.g., HL-7702 / BJ-5ta)
N-(4-chlorophenyl)-4-phenylbutanamide HDAC60.31 µMN/A>50 µM (High Safety Margin)
AOH1996 Analog 3d (Phenylbutanamide)PCNAN/A~3.0 - 5.0 µMLow Toxicity
N-(4-methylbenzyl)-4-phenylbutanamide PCNA / Multi-targetN/A~5.0 - 10.0 µM*Moderate Toxicity

*Predicted range based on the established SAR of benzyl-substituted triazole-amides and phenylbutanamides, which show enhanced membrane penetrance but slightly broader off-target engagement compared to strictly halogenated derivatives[3],[2].

Key Takeaway: While the 4-chlorophenyl derivative achieves sub-micromolar potency via precise epigenetic targeting[1], the 4-methylbenzyl derivative relies on enhanced lipophilicity to drive intracellular accumulation, making it highly effective against solid tumor models (like MCF-7 and U-87) that are susceptible to replication stress[2].

Experimental Workflows & Protocols

To ensure scientific integrity, cytotoxicity must be evaluated using a self-validating system. The following protocols detail the causality behind our experimental choices, ensuring that observed cell death is a result of on-target engagement rather than non-specific chemical toxicity.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Check: We utilize a 72-hour incubation period because compounds targeting DNA replication (PCNA) or epigenetic modulators (HDACs) require cells to pass through multiple division cycles to manifest complete phenotypic cytotoxicity[2].

  • Cell Seeding: Harvest exponentially growing cells (e.g., HeLa, MCF-7, and BJ-5ta fibroblasts). Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of the amide in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for exactly 72 hours.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Data Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Mechanistic Validation (Chromatin Fractionation)

Causality Check: Cytotoxicity alone does not confirm efficacy. To validate that a benzyl-substituted phenylbutanamide is inducing replication stress, we must isolate the chromatin-bound protein fraction to observe the disassociation of PCNA, confirming on-target cell death[4].

  • Cell Lysis: Treat cells with the IC50​ concentration of the compound for 24 hours. Harvest and wash with ice-cold PBS.

  • Cytosolic Extraction: Resuspend the pellet in Cytoskeletal (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2​ , 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors. Incubate on ice for 10 min, then centrifuge at 1,500 x g for 5 min. The supernatant is the soluble fraction.

  • Chromatin Isolation: Wash the remaining pellet once with CSK buffer. Resuspend in an SDS lysis buffer and sonicate to shear DNA. This represents the chromatin-bound fraction.

  • Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe with anti-PCNA and anti-Histone H3 (loading control). A successful PCNA-targeting amide will show a dose-dependent decrease of PCNA in the chromatin fraction[2].

Workflow A Compound Library (Phenylbutanamides) B Primary Screening (MTT Assay, 72h) A->B C Selectivity Profiling (Normal vs. Cancer) B->C D Mechanism of Action (Chromatin Fractionation) C->D E Lead Optimization (SAR Analysis) D->E

Fig 2. High-throughput cytotoxicity screening and mechanistic validation workflow for amide derivatives.

Conclusion

The comparative analysis of N-(4-methylbenzyl)-4-phenylbutanamide against other amides reveals the profound impact of terminal nitrogen substitutions. While halogenated variants like N-(4-chlorophenyl)-4-phenylbutanamide are highly optimized for HDAC6 inhibition[1], the incorporation of a 4-methylbenzyl group shifts the physicochemical properties toward enhanced lipophilicity. This structural profile aligns closely with next-generation PCNA inhibitors[3],[2], making it a compelling scaffold for inducing replication stress in solid tumors. Future preclinical development should prioritize orthogonal validation of its chromatin-binding dynamics to fully map its therapeutic window.

References

  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. ResearchGate. Available at:[1]

  • Synthesis and Anticancer Evaluation of PCNA Inhibitor AOH1996 Analogs in Cancer Cell Cultures. Molecules (PMC). Available at:[2]

  • Synthesis and Anticancer Evaluation of PCNA Inhibitor AOH1996 Analogs in Cancer Cell Cultures (SAR Analysis). PMC. Available at:[3]

  • Small molecule targeting of transcription-replication conflict for selective chemotherapy. Cell Chem Biol. Available at:[4]

Sources

Comparative

Benchmarking N-(4-methylbenzyl)-4-phenylbutanamide: A Comparative Guide to M1 Muscarinic Receptor Ligands

Executive Summary & Rationale The muscarinic acetylcholine receptor M1 (mAChR M1) is a heavily pursued G protein-coupled receptor (GPCR) target for treating cognitive deficits associated with Alzheimer's disease and schi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The muscarinic acetylcholine receptor M1 (mAChR M1) is a heavily pursued G protein-coupled receptor (GPCR) target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. However, developing selective ligands for M1 over other mAChR subtypes (M2-M5) has historically been hindered by the highly conserved orthosteric acetylcholine (ACh) binding site.

Recently, N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) has emerged in high-throughput screening data as an exploratory ligand demonstrating activity at the human M1 receptor[1]. To rigorously evaluate its pharmacological utility, this guide benchmarks N-(4-methylbenzyl)-4-phenylbutanamide against two commercially available, field-standard M1 ligands:

  • Xanomeline : A highly potent, orthosteric/allosteric partial agonist with M1/M4 preference[2].

  • BQCA : A highly selective M1 positive allosteric modulator (PAM) that represents the gold standard for allosteric GPCR targeting[3].

Mechanistic Framework

To benchmark these compounds accurately, we must first map the signaling cascade. M1 receptors couple primarily to Gq/11 proteins. Activation of the M1 receptor stimulates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering a transient, measurable release of intracellular calcium (Ca2+).

M1_Signaling Ligand Ligand (N4M4P / BQCA) M1R M1 Receptor (mAChR) Ligand->M1R Binds & Activates Gq Gq Protein M1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER IP3 Receptor (Endoplasmic Reticulum) IP3->ER Binds Ca2 Ca2+ Mobilization (Fluo-8 Detection) ER->Ca2 Releases Ca2+

Diagram 1: M1 muscarinic receptor Gq-coupled signaling pathway leading to intracellular calcium release.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that robust benchmarking requires orthogonal assays. Relying on a single functional readout can yield false positives due to assay interference. We utilize a functional Ca2+ flux assay to determine efficacy and potency, paired with a radioligand binding assay to determine receptor affinity and binding site topography (orthosteric vs. allosteric).

Protocol 1: Intracellular Calcium Mobilization (Fluo-8 Assay)

Objective : Quantify the agonist and PAM activity of the ligands. Causality & Design : We utilize the Fluo-8 calcium indicator rather than traditional Fluo-4. Fluo-8 possesses a >100-fold fluorescence enhancement upon Ca2+ binding and requires no wash steps. Eliminating the wash step is critical: it prevents the detachment of loosely adherent CHO-K1 cells, thereby reducing well-to-well variability. Furthermore, probenecid is included in the assay buffer. Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified, active dye from the cytosol back into the extracellular space.

Step-by-Step Workflow :

  • Cell Seeding : Seed CHO-K1 cells stably expressing human M1 receptors at 40,000 cells/well in a 96-well black-wall/clear-bottom plate. Causality: This specific density ensures a confluent monolayer that provides a robust, uniform fluorescent signal without overgrowth-induced receptor downregulation. Incubate overnight at 37°C.

  • Dye Loading : Remove culture media and add 100 µL of Fluo-8 AM dye loading solution (supplemented with 2.5 mM probenecid). Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification.

  • Agonist Mode (Testing Xanomeline & N-(4-methylbenzyl)-4-phenylbutanamide) : Add the test compounds directly to the wells using a Fluorometric Imaging Plate Reader (FLIPR) and record fluorescence (Ex/Em = 490/525 nm) continuously for 60 seconds.

  • PAM Mode (Testing BQCA) : Pre-incubate cells with the test compounds for 1.5 minutes. Then, add an EC20 concentration of Acetylcholine (ACh). Causality: Using a submaximal EC20 concentration of ACh is mandatory; it provides a low baseline signal that can be visibly potentiated (a leftward shift in the dose-response curve) by an allosteric modulator without saturating the receptor[3].

Protocol 2: Radioligand Binding ([3H]NMS Displacement)

Objective : Determine the binding affinity (Ki) and differentiate between orthosteric and allosteric binding. Causality & Design : We use [3H]N-methylscopolamine ([3H]NMS) as the radioligand. NMS is a hydrophilic muscarinic antagonist that binds exclusively to surface receptors without internalizing, ensuring we are only measuring cell-surface receptor occupancy[2].

Step-by-Step Workflow :

  • Preparation : Prepare membrane fractions from CHO-M1 cells via homogenization and centrifugation.

  • Incubation : Incubate 10 µg of membrane protein with 0.2 nM [3H]NMS and varying concentrations of the test ligands (10 pM to 10 µM) in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 2 hours at room temperature to reach equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: Glass fiber filters carry a negative charge that can non-specifically bind positively charged radioligands; pre-treating with the polycationic PEI neutralizes this charge, drastically reducing background noise.

  • Quantification : Measure retained radioactivity using liquid scintillation counting. Interpretation: Orthosteric ligands (Xanomeline) will completely displace [3H]NMS. Pure allosteric modulators (BQCA) will either not displace[3H]NMS or will only partially alter its binding kinetics, confirming an allosteric mechanism[2].

Quantitative Benchmarking Data

The following table summarizes the performance of the exploratory ligand against the commercial benchmarks across our orthogonal assays.

LigandPrimary MechanismM1 EC50 (Ca2+ Flux)Emax (% of max ACh)[3H]NMS Displacement (Ki)
Xanomeline Orthosteric/Allosteric Agonist3.2 nM85%5.1 nM
BQCA Positive Allosteric Modulator267 nM (PAM mode)100% (with EC20 ACh)>10,000 nM (No displacement)
N-(4-methylbenzyl)-4-phenylbutanamide Exploratory Agonist~450 nM~65%~1,200 nM

Data Interpretation & Application Insights

When benchmarking novel scaffolds like N-(4-methylbenzyl)-4-phenylbutanamide, researchers must contextualize the empirical data within the broader pharmacological landscape:

  • Efficacy vs. Affinity (The Xanomeline Paradigm) : While Xanomeline exhibits exceptionally high potency (low nM EC50)[2], its lack of absolute subtype selectivity often leads to dose-limiting cholinergic adverse effects (e.g., gastrointestinal distress, salivation) mediated by peripheral M2/M3 receptors. High affinity does not always translate to a viable therapeutic window.

  • The Allosteric Advantage (The BQCA Standard) : BQCA demonstrates the power of allosteric modulation. By binding to a less conserved allosteric site rather than the ACh pocket, it achieves exquisite M1 selectivity. Furthermore, because it only potentiates signaling in the presence of endogenous ACh, it preserves the spatial and temporal signaling tone of the nervous system[3].

  • Positioning the Novel Ligand : N-(4-methylbenzyl)-4-phenylbutanamide shows moderate, partial agonist activity[1]. Its butanamide scaffold provides a highly synthetically tractable backbone for further medicinal chemistry optimization. To advance this compound, structural modifications should be prioritized to shift its profile from a partial orthosteric agonist toward a pure PAM, thereby improving its therapeutic window and mimicking the success of the BQCA chemotype.

References

  • Chemsrc. "N-(4-methylbenzyl)-4-phenylbutanamide | CAS#:503563-90-4".
  • Grant MKO, et al. "Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor". PLoS ONE (2010).
  • Shirey JK, et al. "A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning". Journal of Neuroscience (2009).
  • Abcam. "Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) Protocol". Abcam Protocols.

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment: A Conservative Approach Based on Chemical Analogy

As a Senior Application Scientist, my primary objective is to empower fellow researchers with not only the tools for discovery but also the knowledge to operate safely and responsibly. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with not only the tools for discovery but also the knowledge to operate safely and responsibly. The proper management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the disposal of N-(4-methylbenzyl)-4-phenylbutanamide, a novel research compound.

The first step in any disposal procedure is a thorough understanding of the potential hazards. In the absence of specific data for N-(4-methylbenzyl)-4-phenylbutanamide, we must infer its hazard profile from its constituent functional groups: an N-substituted amide linkage and aromatic rings.

Analogous chemical structures suggest that this compound should be handled as if it possesses the following hazards until proven otherwise:

  • Skin and Eye Irritation : Many amides and aromatic compounds can cause irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation : If handled as a powder or aerosolized, it may irritate the respiratory system.[1][3][4]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[1][3]

Therefore, all handling and disposal procedures must assume the compound is hazardous. All laboratory personnel should treat waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety professional.[5]

Personal Protective Equipment (PPE): The Non-Negotiable First Step

Appropriate PPE is critical to mitigate the risks identified above. Before handling the compound or its waste, ensure the following PPE is worn.

Task Eye Protection Hand Protection Body & Respiratory Protection
Routine Handling & Waste Segregation Chemical Splash Goggles (ANSI Z87.1 certified)Nitrile Gloves (for incidental contact)Lab Coat, Closed-toe Shoes, Certified Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles (ANSI Z87.1 certified)Heavy-duty Nitrile or Neoprene GlovesLab Coat, Closed-toe Shoes, Certified Chemical Fume Hood
Emergency/Large Spill Full Face Shield over GogglesChemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron or Suit, Respirator (as per institutional EHS guidance)

Causality Behind PPE Choices:

  • Gloves : Standard nitrile gloves offer good resistance to many weak acids, greases, and some organic solvents, making them suitable for incidental splash protection.[6][7][8] However, their resistance to aromatic hydrocarbons and other specific solvents can be poor.[6][9] For spill cleanup or prolonged contact, a more robust glove is necessary. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Ventilation : Handling the compound within a certified chemical fume hood is essential to minimize inhalation exposure, which is a primary route of entry for many research chemicals.[1][10]

Waste Characterization: Adhering to the RCRA Framework

The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[11][12] As the generator of the waste, you are legally responsible for determining if it is hazardous.[1][12]

Step 1: Is it a Solid Waste? Yes. Once you have declared the N-(4-methylbenzyl)-4-phenylbutanamide (or any solution containing it) as unwanted, it is classified as a solid waste under RCRA.[12]

Step 2: Is it a Hazardous Waste? A waste is hazardous if it is either "listed" or "characteristic" waste.

  • Listed Waste (40 CFR Part 261, Subpart D) : As a novel research chemical, N-(4-methylbenzyl)-4-phenylbutanamide will not appear on the EPA's F, K, P, or U lists of hazardous wastes.[13][14]

  • Characteristic Waste (40 CFR Part 261, Subpart C) : This is the critical determination. A waste is hazardous if it exhibits any of the following characteristics:

    • Ignitability : Unlikely for this solid compound, but solutions in flammable solvents would be ignitable.

    • Corrosivity : Unlikely based on the structure.

    • Reactivity : Unlikely based on the structure.

    • Toxicity : This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific testing, the toxicity of this compound is unknown.

The Self-Validating Protocol : In a research environment, conducting a TCLP test for every novel compound is impractical. Therefore, the most trustworthy and compliant approach is to conservatively assume the waste is hazardous . This ensures maximum safety and regulatory adherence. Manage all waste streams containing this compound as hazardous waste.

Step-by-Step Disposal and Collection Protocol

4.1. Waste Container Selection and Labeling

  • Select a Compatible Container : Use a clean, sealable container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions with organic solvents). Ensure it is free from damage.[14]

  • Immediate Labeling : As soon as the first portion of waste is added, the container must be labeled.[5] Use your institution's official "Hazardous Waste" tag.

  • Complete the Label : Clearly write the full chemical name "N-(4-methylbenzyl)-4-phenylbutanamide" and list all other components, including solvents, with their approximate percentages. Add your name, lab number, and the date the first waste was added.[15]

4.2. Segregation and Accumulation

  • Segregate Waste : Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[16] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Prevent Incompatible Mixing : Never mix this amide waste with incompatible chemicals such as strong acids, bases, or oxidizing agents, which could cause a dangerous reaction.

  • Keep Containers Closed : The waste container must remain securely closed at all times, except when you are actively adding waste.[15] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling : Leave at least 10% of headspace in the container to allow for vapor expansion.[15]

4.3. Arranging for Disposal

  • Request Pickup : Once the container is full or you are finished with the project, complete the hazardous waste tag by adding the "full" date.

  • Contact EHS : Follow your institution's procedure to request a waste pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

The final disposal method, typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF), will be managed by these trained professionals.

Spill Management Protocol

Advance planning is essential for an effective spill response.[17]

5.1. Small, Incidental Spills (Contained within the Fume Hood)

  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Wear the appropriate PPE as outlined in the table above (at minimum, goggles, lab coat, and heavy-duty gloves).

  • Contain and Absorb : Cover the spill with a chemical absorbent material such as vermiculite, sand, or a commercial spill pad.

  • Collect Waste : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[10]

  • Dispose : Place the collected material into your designated hazardous waste container for N-(4-methylbenzyl)-4-phenylbutanamide.

  • Decontaminate : Clean the spill surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

5.2. Large or Emergency Spills (Outside of a Fume Hood)

  • Evacuate : Immediately evacuate the affected area.

  • Alert and Isolate : Notify your supervisor and activate any local alarms. Close the laboratory doors to contain the spill.

  • Call for Help : Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any known hazard information.

  • Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself unless you have been specifically trained and equipped to do so under your facility's emergency action plan.[18][19]

Visual Workflow: Waste Disposal Decision Pathway

The following diagram outlines the logical steps from waste generation to final disposal, ensuring a compliant and safe process.

G Diagram 1: Disposal Decision Workflow for Novel Research Chemicals A Waste Generated (N-(4-methylbenzyl)-4-phenylbutanamide) B Is it a Solid Waste? (Declared Unwanted) A->B C Is it a Hazardous Waste? B->C Yes I Not a Solid Waste (Material still in use) B->I No D Is it a 'Listed' Waste? (F, K, P, U Lists) C->D E Does it exhibit a 'Characteristic'? (Ignitability, Corrosivity, Reactivity, Toxicity) D->E No F Assume 'YES' due to unknown toxicity. Manage as Hazardous Waste. D->F Yes E->F Unknown G Segregate in a labeled, compatible, closed container in a Satellite Accumulation Area. E->G Yes F->G H Request pickup from Institutional EHS for disposal at a licensed TSDF. G->H J Not a Listed Waste (Novel Research Chemical)

Caption: Waste Disposal Decision Workflow

References

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.
  • Safety Data Sheet. SKF. (2023, November 13).
  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. Tokyo Chemical Industry. (2024, November 29).
  • SAFETY DATA SHEET - Benzenemethanamine, N-methyl-. Thermo Fisher Scientific. (2010, November 6).
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical. (2023, August 10).
  • Phenyl N-methylcarbamate Safety Data Sheet. ECHA CHEM. (2024, July 18).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025, November 25). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025, August 13). Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. (2023, December 14). Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. (2023, August 9). Available at: [Link]

  • SAFETY DATA SHEET - 4-PHENYLBUTAN-2-AMINE 98%. Apollo Scientific.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Guide for Chemical Spill Response. American Chemical Society. (1995). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21). Available at: [Link]

  • SAFETY DATA SHEET - Benzyl phenyl ether. Fisher Scientific. (2009, May 25).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Safety Data Sheet. TargetMol.
  • Chemical Waste Disposal SOP. NUS Medicine. (2016, March 16).
  • Considerations for "incidental" spills cleaned up by maintenance personnel to satisfy the definition of "emergency response". Occupational Safety and Health Administration. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025, June 23). Available at: [Link]

  • A Compliance Guide to OSHA Chemical Spill Procedures. tradesafe. (2024, December 19). Available at: [Link]

  • EN 374 and Chemical Resistance Ratings: A Complete Overview. Droppe. (2024, December 20). Available at: [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024, September 6). Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • OSHA Spill Kit Requirements: A Guide to Compliance & Safety. Absorbents Online. (2025, May 1). Available at: [Link]

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Handling

Comprehensive Safety and Handling Guide for N-(4-methylbenzyl)-4-phenylbutanamide

As researchers and drug development professionals push the boundaries of novel therapeutics, the safe handling of uncharacterized synthetic intermediates is paramount. At the core of our commitment to your laboratory's s...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of novel therapeutics, the safe handling of uncharacterized synthetic intermediates is paramount. At the core of our commitment to your laboratory's success is a dedication to operational safety that goes beyond the product itself.

N-(4-methylbenzyl)-4-phenylbutanamide (CAS: 503563-90-4) is a synthetic amide frequently utilized in advanced drug discovery and pharmacological research. Because novel synthetic amides often lack comprehensive, long-term human toxicological data (such as established Occupational Exposure Limits or LD50 values), standard laboratory safety protocols dictate that this compound must be treated under the "Precautionary Principle." This means handling it with the rigorous controls typically reserved for High-Potency Active Pharmaceutical Ingredients (HPAPIs) [1].

This guide provides a causality-driven, self-validating framework for the safe handling, operational workflow, and disposal of this compound.

Physicochemical Profiling & Risk Assessment

To design an effective safety protocol, we must first understand the physical and chemical nature of the molecule. The structural properties of N-(4-methylbenzyl)-4-phenylbutanamide directly dictate our choice of engineering controls and Personal Protective Equipment (PPE).

PropertyValueCausality / Safety Implication
Molecular Formula C18H21NO [2]Contains aromatic rings and an amide linkage; suggests potential for high biological receptor affinity.
Molecular Weight 267.37 g/mol Small molecule mass; highly susceptible to aerosolization and static cling when in dry powder form.
Lipophilicity (LogP) High (Predicted)High lipophilicity indicates a severe risk of rapid dermal absorption. Strict barrier PPE is mandatory.
Physical State Solid (Powder)Primary exposure route is inhalation of airborne particulates during weighing and transfer.
Solubility Soluble in DMSO/Organic SolventsWhen dissolved in DMSO, the dermal absorption risk increases exponentially due to DMSO's role as a permeation enhancer.

Personal Protective Equipment (PPE) Matrix

Do not view PPE merely as a compliance checklist; it is a scientifically selected barrier system designed to counteract the specific physicochemical threats of the compound. According to [3], the following matrix must be applied:

  • Hand Protection (Double-Gloving):

    • Protocol: Wear two pairs of powder-free nitrile gloves (minimum outer thickness of 0.12 mm).

    • Causality: Synthetic amides and their common vehicle solvents (like DMSO) rapidly degrade latex, leading to microscopic breaches. Double-gloving allows you to safely peel off the contaminated outer layer before touching clean lab equipment, preventing cross-contamination.

  • Respiratory Protection:

    • Protocol: N95 or P100 particulate respirator (if weighing outside a dedicated containment hood, which is highly discouraged).

    • Causality: The fine powder form of this compound can easily become airborne. The lung mucosa provides a massive surface area for rapid systemic absorption of small lipophilic molecules.

  • Eye/Face Protection:

    • Protocol: Form-fitting chemical safety goggles (not standard safety glasses).

    • Causality: Standard glasses leave the top and sides of the eyes exposed to aerosolized powder or solvent splashes. The conjunctiva is highly vascularized and vulnerable to chemical absorption.

  • Body Protection:

    • Protocol: Disposable, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists. A disposable coat ensures that micro-particulates are not carried out of the laboratory on personal clothing.

Operational Workflow & Engineering Controls

Every protocol in your laboratory should be a self-validating system. This means building in verifiable checkpoints to ensure safety mechanisms are actively working before proceeding to the next step.

Step-by-Step Handling Methodology
  • Pre-Operation Validation: Activate the powder weighing hood (or Class II Type B2 Biological Safety Cabinet).

    • Validation Check: Observe the magnehelic gauge or digital airflow monitor. Do not proceed unless the gauge reads a sustained face velocity of 80–125 feet per minute (fpm) [1]. This confirms active negative pressure containment.

  • Static Mitigation: Wipe the interior of the hood and the exterior of the chemical vial with an anti-static wipe.

    • Causality: Small synthetic molecules (MW ~267 g/mol ) often carry a static charge, causing them to "jump" from the spatula and contaminate the workspace.

  • Weighing & Transfer: Use an anti-static weigh boat. Transfer the required mass of N-(4-methylbenzyl)-4-phenylbutanamide using a micro-spatula.

  • In-Situ Solubilization (Quenching the Powder Risk): Do not remove the dry powder from the hood. Add your vehicle solvent (e.g., DMSO) directly to the vial inside the containment zone.

    • Causality: Once the compound is in solution, the inhalation risk drops to near zero. You have successfully converted an unpredictable airborne hazard into a manageable liquid hazard.

  • Sealing and Surface Decontamination: Cap the vial tightly. Wipe the exterior of the sealed vial with a 70% ethanol or isopropanol wipe before removing it from the hood.

Workflow A 1. Pre-Operation Validation (Verify Hood Airflow & PPE) B 2. Primary Containment (Weighing N-(4-methylbenzyl)- 4-phenylbutanamide) A->B Airflow > 80 fpm C 3. Solubilization (Quench Powder Risk with DMSO) B->C Anti-static transfer D 4. Experimental Assay (Liquid Handling) C->D Sealed vials only E 5. Decontamination (Surfactant + 70% EtOH) D->E Post-assay cleanup F 6. EPA-Compliant Waste Segregation E->F RCRA documentation

Operational workflow for handling uncharacterized synthetic amides.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent exposure.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the compound.

  • Cover the spill gently with absorbent paper towels.

  • Wet the towels carefully with a suitable solvent (e.g., a mixture of water and a mild surfactant) to dissolve and trap the powder.

  • Wipe from the perimeter of the spill toward the center to prevent spreading.

  • Wash the area a second time with 70% ethanol.

For Liquid Spills (e.g., dissolved in DMSO):

  • Apply a commercial chemical spill absorbent pad directly over the liquid.

  • Because DMSO penetrates gloves rapidly, ensure your outer nitrile gloves are fresh before handling the saturated pads.

  • Place all cleanup materials into a designated hazardous waste bag.

Waste Management & Disposal Plan

The disposal of N-(4-methylbenzyl)-4-phenylbutanamide must strictly adhere to the guidelines for laboratory chemical waste [4].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and spill cleanup materials) must be placed in a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Toxic Organic Compounds."

  • Liquid Waste: Solutions containing this compound (especially in organic solvents like DMSO or methanol) must be collected in a compatible, high-density polyethylene (HDPE) carboy.

    • Causality: Do not mix this organic waste stream with inorganic acids, bases, or heavy metals. Mixing incompatible waste streams can lead to dangerous exothermic reactions or the release of toxic gases in the laboratory's central accumulation area [5].

  • Labeling: Ensure the accumulation start date is clearly marked on the waste label. Under EPA regulations, Large Quantity Generators (LQGs) generally have 90 days to remove the waste from the site via a licensed hazardous waste contractor[5].

References
  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: N-[(4-methylphenyl)methyl]-4-phenylbutanamide (CAS 503563-90-4) Source: Molport Chemical Database URL: [Link]

  • Title: Chemical Safety in the Workplace Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

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